Biotin-PEG6-Thalidomide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H53N5O12S/c43-31(8-4-3-7-30-33-28(25-55-30)39-37(48)40-33)38-11-13-49-15-17-51-19-21-53-23-24-54-22-20-52-18-16-50-14-12-41-32(44)10-9-29(36(41)47)42-34(45)26-5-1-2-6-27(26)35(42)46/h1-2,5-6,28-30,33H,3-4,7-25H2,(H,38,43)(H2,39,40,48)/t28-,29?,30-,33-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCXTWDQIINXHE-QSCAEMQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53N5O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG6-Thalidomide: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on the Structure, Properties, and Applications of Biotin-PEG6-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of this compound, a crucial chemical tool in the field of targeted protein degradation. This document outlines its chemical structure, physicochemical properties, and its application in the development of Proteolysis Targeting Chimeras (PROTACs). Furthermore, it includes detailed experimental protocols for its use in key assays and visual representations of its mechanism of action.
Core Concepts: Structure and Chemical Properties
This compound is a heterobifunctional molecule composed of three key components: a biotin (B1667282) moiety for affinity purification and detection, a hexaethylene glycol (PEG6) linker to enhance solubility and provide spatial separation, and a thalidomide (B1683933) derivative that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] The hydrophilic nature of the PEG spacer is a critical feature, increasing the aqueous solubility of the molecule and the PROTACs derived from it.[1][2][3]
The thalidomide component of the molecule is instrumental in its function. Thalidomide and its analogs are known to bind to CRBN, a substrate receptor of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[4] This interaction is exploited in PROTAC technology to recruit the cellular ubiquitin-proteasome system to a specific protein of interest for targeted degradation.
Below is a visual representation of the this compound structure.
Caption: Molecular components of this compound.
Physicochemical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C37H53N5O12S | [1][3] |
| Molecular Weight | 791.9 g/mol | [1] |
| CAS Number | 2144775-48-2 | [1] |
| Purity | Typically ≥98% | [1][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, Acetone, and Acetonitrile | [1][3] |
| Storage Conditions | Store at -20°C for long-term stability | [1][3] |
Mechanism of Action in Targeted Protein Degradation
This compound serves as a critical building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The thalidomide moiety of this compound binds to Cereblon (CRBN), which is a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4] By linking a ligand for a POI to this compound, a PROTAC can be formed that induces the formation of a ternary complex between the POI and CRBN. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation.
The following diagram illustrates the general signaling pathway of a thalidomide-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This compound is primarily used as a chemical probe in various assays to study protein-ligand interactions and to characterize the efficacy of PROTACs. Below are detailed protocols for key experiments where this molecule or similar biotinylated probes are utilized.
Cereblon Competitive Binding Assay (HTRF)
This protocol describes a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a compound to Cereblon.
Materials:
-
96- or 384-well low volume white plates
-
GST-tagged human Cereblon protein
-
Anti-GST antibody labeled with Europium cryptate
-
Thalidomide-Red (or another suitable fluorescently labeled thalidomide tracer)
-
Test compounds (including unlabeled this compound as a competitor)
-
Assay buffer
Procedure:
-
Dispense test compounds or standards at various concentrations into the assay plate.
-
Add the GST-tagged human Cereblon protein to each well.
-
Prepare a mixture of the anti-GST antibody labeled with Europium cryptate and the Thalidomide-Red tracer.
-
Add the HTRF reagent mixture to all wells.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes), protected from light.
-
Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the concentration of the test compound to determine the IC50 value.[4]
PROTAC-Induced Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound (synthesized using this compound as a building block)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC compound or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]
-
Affinity-Based Protein Profiling (Affinity Purification)
This protocol describes a general workflow for using a biotinylated probe like this compound to identify protein interactors from a cell lysate.
Materials:
-
Cell lysate
-
This compound
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffers
-
Elution buffer (e.g., containing high concentration of free biotin or SDS-PAGE sample buffer)
-
Mass spectrometry or Western blot for analysis
Procedure:
-
Probe Incubation: Incubate the cell lysate with this compound for a specified time to allow for binding to target proteins (in this case, CRBN and its complex partners).
-
Affinity Capture: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads and wash them extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the expected target (e.g., CRBN) or by mass spectrometry for unbiased identification of interacting proteins.
The following diagram illustrates a general workflow for an affinity-based protein profiling experiment.
Caption: Experimental workflow for affinity-based protein profiling.
Conclusion
This compound is a versatile and indispensable tool for researchers in the field of targeted protein degradation. Its well-defined structure, with distinct functional moieties, allows for its application in a wide range of assays, from initial binding studies to the characterization of PROTAC efficacy in cellular models. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their drug discovery and development efforts.
References
The Pivotal Role of the PEG6 Linker in PROTAC Solubility and Flexibility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules consist of two ligands—one binding the target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, and specifically the hexaethylene glycol (PEG6) linker, have gained prominence for their ability to favorably modulate these properties. This technical guide provides a comprehensive overview of the role of the PEG6 linker in PROTAC design, with a focus on its impact on solubility and flexibility, supported by quantitative data, detailed experimental protocols, and visual workflows.
The Influence of PEG6 Linkers on PROTAC Physicochemical Properties and Efficacy
The incorporation of a PEG6 linker into a PROTAC molecule imparts a unique combination of hydrophilicity and conformational flexibility, which can be strategically leveraged to overcome common challenges in PROTAC development, such as poor solubility and limited cell permeability.[1][2]
Enhancing Solubility
A significant hurdle in PROTAC design is the often large and lipophilic nature of the resulting molecule, which can lead to poor aqueous solubility.[3] PEG linkers, with their repeating ethylene (B1197577) glycol units, introduce polar ether oxygens that can act as hydrogen bond acceptors, thereby improving the molecule's interaction with aqueous environments and enhancing its solubility.[1][2] This is a critical attribute for the developability of a drug candidate, impacting everything from formulation to oral bioavailability.
Modulating Flexibility and Ternary Complex Formation
The flexibility of the linker is paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3] A linker that is too rigid may prevent the optimal orientation of the POI and E3 ligase, while an overly flexible linker might lead to an entropic penalty upon binding. PEG linkers, including PEG6, offer a degree of "tunable" flexibility that allows the PROTAC to adopt various conformations, increasing the probability of achieving a productive ternary complex.[2][3] Computational studies and biophysical techniques have shown that the conformational freedom of PEG linkers plays a significant role in the kinetics and thermodynamics of ternary complex formation.[4][5]
Impact on Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, facilitating membrane traversal.[2] However, excessive PEGylation can lead to a decrease in permeability.[2] Therefore, the length of the PEG linker, such as in a PEG6, often represents a finely tuned balance to optimize both solubility and cell permeability.
Quantitative Data on Linker Impact
The following tables summarize representative quantitative data illustrating the impact of linker composition on the physicochemical properties and degradation activity of PROTACs. While specific head-to-head data for a PEG6 linker is not always available in a single study, the presented data is compiled from various sources to demonstrate the general trends observed when comparing PEG linkers to more hydrophobic alkyl linkers.
Table 1: Comparative Physicochemical Properties of PROTACs with Different Linkers
| PROTAC Linker Type | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |
| Alkyl Chain | ~780-820 | ~5.0 - 6.5 | ~150 - 170 | 3 - 4 | 10 - 12 |
| PEG6 Chain | ~950-1000 | ~2.5 - 3.5 | ~220 - 240 | 3 - 4 | 16 - 18 |
Note: The data presented in this table is illustrative and compiled from general trends reported in the literature. Actual values will vary depending on the specific warhead and E3 ligase ligand.[2][6]
Table 2: Impact of Linker Type on PROTAC Efficacy and Permeability
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Alkyl Chain | BRD4 | 50 - 150 | ~85-95 | 0.1 - 0.5 |
| PEG Linker (e.g., PEG4-PEG8) | BRD4 | 10 - 50 | >90 | 0.5 - 1.5 |
Note: This table provides a representative comparison based on data from multiple sources. DC50 and Dmax values are highly cell-line dependent. Papp values are indicative of passive permeability as measured by assays like PAMPA.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the solubility, permeability, and degradation efficacy of PROTACs.
Kinetic Solubility Assay (Nephelometric Method)
This assay provides a high-throughput method to determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplates
-
Nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[9]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL). This rapid dilution from a high concentration of organic solvent into an aqueous buffer induces precipitation of compounds with solubility below the tested concentration.[10][11]
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours) to allow for the formation of a precipitate.[11]
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer.[12]
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1,2-Dioleoyl-sn-glycero-3-phosphocholine in dodecane)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with the aqueous buffer.
-
Coat Donor Plate: Coat the filter membrane of the donor plate with the artificial membrane solution.
-
Prepare Donor Solution: Dilute the PROTAC stock solution in the aqueous buffer to the desired final concentration in the donor wells.
-
Assemble Sandwich: Place the coated donor plate onto the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature.[13][14]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[14][15]
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.[14]
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16][17]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal protein loading.[18]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[16]
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) can be determined.[19][20]
Visualizing Key Processes
The following diagrams, created using the DOT language, illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.[18][21][22][23][24]
Caption: A typical workflow for PROTAC development.[9][25][26][27][28][29]
Conclusion
The linker is a critical component in the design of effective PROTACs, and the PEG6 linker offers a powerful tool for optimizing their therapeutic potential. By enhancing solubility, providing conformational flexibility, and favorably influencing cell permeability, PEG6 linkers can significantly improve the drug-like properties of PROTACs. The rational design of PROTACs requires a multi-parameter optimization approach, supported by robust in vitro and in silico methodologies. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic use of well-defined linkers like PEG6 will be instrumental in the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC-induced protein structural dynamics in targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. biopharma.co.uk [biopharma.co.uk]
- 29. promegaconnections.com [promegaconnections.com]
Function of thalidomide as a Cereblon E3 ligase ligand
An In-depth Technical Guide on the Function of Thalidomide (B1683933) as a Cereblon E3 Ligase Ligand
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide, a drug with a notorious past due to its severe teratogenicity, has been repurposed as a powerful therapeutic for multiple myeloma and other conditions.[1] This transformation in its clinical application was driven by the discovery of its precise mechanism of action: acting as a "molecular glue" to modulate the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] Thalidomide and its analogs, known as Immunomodulatory Drugs (IMiDs), bind directly to CRBN, a substrate receptor within the Cullin-RING Ligase 4 (CRL4) complex.[1][4] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins termed "neosubstrates."[1][5] The degradation of these neosubstrates, which are not native targets of the CRBN ligase, underlies both the therapeutic efficacy and the tragic developmental toxicity of thalidomide.[6][7] This guide provides a detailed examination of this mechanism, quantitative binding and degradation data, and the experimental protocols used to elucidate these functions.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The ubiquitin-proteasome system is a critical cellular pathway for controlled protein degradation. E3 ubiquitin ligases provide substrate specificity to this system. Thalidomide's primary target, Cereblon, functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[8][9]
2.1 Components and Architecture
The CRL4-CRBN complex is a multi-subunit assembly comprising:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex, organizing the other components.[8]
-
Regulator of Cullins 1 (ROC1 or Rbx1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.[8]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.[1][4]
-
Cereblon (CRBN): The substrate receptor that directly binds to both endogenous substrates and, in the presence of thalidomide, neosubstrates.[1][10]
The binding of these components forms a functional E3 ligase poised to transfer ubiquitin to its designated targets, marking them for destruction by the 26S proteasome.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives | Semantic Scholar [semanticscholar.org]
- 6. USP15 antagonizes CRL4CRBN-mediated ubiquitylation of glutamine synthetase and neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon - Wikipedia [en.wikipedia.org]
- 9. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Targeted Protein Degradation Using Thalidomide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. At the heart of this technology lies a class of molecules known as immunomodulatory imide drugs (IMiDs), which includes thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide. Initially recognized for their tragic teratogenic effects, these molecules have been repurposed and are now central to the development of "molecular glues" and Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of the core principles of targeted protein degradation using thalidomide analogs. It delves into the molecular mechanisms, key protein players, experimental methodologies for evaluation, and the downstream cellular consequences of this powerful technology.
The Molecular Mechanism: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase
The therapeutic and teratogenic effects of thalidomide and its analogs are primarily mediated through their interaction with the Cereblon (CRBN) protein.[1][2] CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex, known as CRL4^CRBN^.[3] This complex, a key component of the UPS, is responsible for marking specific proteins for degradation by the proteasome.
The CRL4^CRBN^ complex is composed of four main proteins:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.[3]
-
Regulator of Cullins 1 (RBX1 or ROC1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.[3]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4 scaffold.[1][3]
-
Cereblon (CRBN): The substrate receptor that directly binds to thalidomide and its analogs.[1][2]
Thalidomide and its analogs act as "molecular glues" by inducing a conformational change in CRBN upon binding.[4] This altered conformation creates a new binding surface on CRBN, enabling it to recognize and bind to "neosubstrates"—proteins that it would not normally interact with.[5][6] This induced proximity between the neosubstrate and the E3 ligase complex leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[7]
Two of the most well-characterized neosubstrates of the CRL4^CRBN^ complex in the context of multiple myeloma are the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[6][8] The degradation of these transcription factors is a key mechanism behind the anti-myeloma activity of lenalidomide and pomalidomide.[6][8]
Proteolysis Targeting Chimeras (PROTACs)
Building on the molecular glue concept, thalidomide and its analogs have been instrumental in the development of PROTACs. These are heterobifunctional molecules consisting of two distinct ligands connected by a flexible linker.[9] One ligand binds to the protein of interest (POI), while the other, often a thalidomide analog, recruits the CRBN E3 ligase.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.[9] This approach has significantly expanded the landscape of druggable targets to include proteins that lack a functional active site.[5]
Quantitative Data on Thalidomide Analogs
The efficacy of thalidomide analogs in mediating protein degradation is dependent on their binding affinity to CRBN and their ability to induce the formation of a stable ternary complex with the neosubstrate. The following tables summarize key quantitative data for thalidomide and its principal analogs.
| Compound | Binding Affinity to CRBN-DDB1 (Kd) | Reference(s) |
| Thalidomide | ~250 nM | [3] |
| Lenalidomide | ~3 µM (IC50 in thermal melt), ~2 µM (IC50 in bead binding) | [10] |
| Pomalidomide | ~3 µM (IC50 in thermal melt), ~2 µM (IC50 in bead binding) | [10] |
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| Lenalidomide | IKZF1 | MM.1S | Not specified | Not specified | [8] |
| Lenalidomide | IKZF3 | MM.1S | Not specified | Not specified | [8] |
| Pomalidomide | IKZF1 | MM.1S | More potent than lenalidomide | Not specified | [11] |
| Pomalidomide | IKZF3 | MM.1S | More potent than lenalidomide | Not specified | [11] |
| CC-885 | GSPT1 | Not specified | Not specified | Potent degradation | [12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of IKZF1/3 Degradation
The degradation of the transcription factors IKZF1 and IKZF3 by thalidomide analogs has significant downstream consequences, particularly in multiple myeloma cells. A key effect is the downregulation of Interferon Regulatory Factor 4 (IRF4), a master regulator of plasma cell differentiation and survival.[13] The subsequent decrease in c-MYC, a critical oncogene, leads to cell cycle arrest and apoptosis.[13]
Caption: Downstream signaling cascade following IKZF1/3 degradation.
General Experimental Workflow for PROTAC Development
The development of a thalidomide-based PROTAC involves a systematic process of design, synthesis, and biological evaluation.[2][9] This iterative workflow aims to optimize the potency, selectivity, and pharmacokinetic properties of the degrader molecule.
Caption: A typical workflow for developing a thalidomide-based PROTAC.
Detailed Experimental Protocols
Western Blot Analysis of Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a thalidomide analog or PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates.
-
Treat cells with a range of concentrations of the degrader molecule for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a bicinchoninic acid (BCA) assay.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin).[13]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.[13]
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[14][15]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding kinetics and affinity of the ternary complex (POI-PROTAC-E3 ligase).
Methodology:
-
Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase (e.g., CRBN-DDB1) onto a streptavidin-coated sensor chip.[16]
-
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI.
-
Inject these solutions over the E3 ligase-immobilized surface.[16]
-
The increase in response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.[9]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.[16]
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the thermodynamic parameters of the binding interactions between the PROTAC, POI, and E3 ligase.
Methodology:
-
Sample Preparation:
-
ITC Experiment:
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex in a high-throughput format.
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
In a microplate, combine the tagged proteins, the antibodies, and varying concentrations of the PROTAC.
-
Incubate the plate to allow for complex formation.[5]
-
-
Data Acquisition:
-
Excite the donor fluorophore (terbium) at its specific wavelength.
-
Measure the emission from both the donor and acceptor fluorophores.[5]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex, bringing the donor and acceptor fluorophores into close proximity.[5]
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[5]
-
Conclusion
Targeted protein degradation using thalidomide analogs represents a paradigm shift in drug discovery. The ability to harness the cell's own machinery to eliminate disease-causing proteins opens up a vast new landscape of therapeutic targets. This technical guide has provided a foundational understanding of the molecular mechanisms, key players, and experimental approaches central to this exciting field. As research continues to unravel the complexities of the ubiquitin-proteasome system and to develop novel E3 ligase recruiters, the potential of targeted protein degradation to address a wide range of human diseases will undoubtedly continue to grow.
References
- 1. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beyondspringpharma.com [beyondspringpharma.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. labs.dana-farber.org [labs.dana-farber.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 17. Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biotin Tag: A Comprehensive Technical Guide to Purification and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and biotechnology, the biotin (B1667282) tag stands out as a remarkably versatile and powerful tool for the purification and detection of proteins and other macromolecules. This is largely due to the exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin (B1170675) and streptavidin. With a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, this bond is one of the strongest known in nature, making it an ideal handle for capturing and identifying molecules of interest. This technical guide provides an in-depth exploration of the principles, methodologies, and applications of biotin tagging in research and drug development.
The Cornerstone: The Biotin-Avidin/Streptavidin Interaction
The utility of the biotin tag is fundamentally reliant on its high-affinity interaction with avidin and its bacterial analog, streptavidin. Both proteins are tetrameric, with each subunit capable of binding one molecule of biotin. This 1:4 stoichiometry allows for significant signal amplification in detection assays and high-capacity binding in purification protocols. The bond forms rapidly and is resistant to extremes of pH, temperature, organic solvents, and denaturing agents, allowing for robust experimental designs.
Avidin and its Derivatives: A Comparative Overview
While avidin is readily and economically purified from egg whites, its high isoelectric point (pI ≈ 10) and glycosylation can lead to non-specific binding. To address these limitations, several derivatives have been developed.
| Protein | Source | Molecular Weight | Isoelectric Point (pI) | Glycosylation | Key Characteristics |
| Avidin | Chicken Egg White | ~67 kDa | ~10.5 | Yes | High non-specific binding due to positive charge at physiological pH. |
| Streptavidin | Streptomyces avidinii | ~53 kDa | ~5-6 | No | Lower non-specific binding than avidin. |
| Neutravidin | Deglycosylated Avidin | ~60 kDa | ~6.3 | No | Chemically deglycosylated to reduce non-specific binding. |
Biotinylation of Target Molecules
The process of covalently attaching biotin to a molecule of interest, known as biotinylation, can be achieved through two primary methods: chemical and enzymatic.
Chemical Biotinylation
This approach utilizes biotinylation reagents that react with specific functional groups on the target molecule. Common targets include:
-
Primary amines (-NH2): Found on lysine (B10760008) residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters of biotin are commonly used for this purpose.
-
Sulfhydryls (-SH): Present on cysteine residues. Maleimide-activated biotin reagents are typically employed.
-
Carboxyl groups (-COOH): Located on aspartic and glutamic acid residues, and the C-terminus of proteins.
-
Glycoproteins: The carbohydrate moieties of glycoproteins can be oxidized to create aldehydes, which then react with biotin hydrazide.
While versatile, chemical biotinylation can result in random labeling, which may potentially interfere with the protein's function if biotin is attached at or near an active site.
Enzymatic Biotinylation
Enzymatic biotinylation offers a highly specific alternative, utilizing the bacterial enzyme Biotin Ligase (BirA). This enzyme recognizes a specific 15-amino acid sequence, known as the AviTag, and attaches a single biotin molecule to a specific lysine residue within this tag. This site-specific labeling ensures uniformity and minimizes the risk of functional interference.
Purification of Biotinylated Proteins
Affinity purification is a primary application of biotin tagging. The basic workflow involves the capture of the biotinylated molecule by immobilized avidin or streptavidin, followed by washing to remove non-specific binders, and finally, elution of the purified molecule.
Elution Strategies
The strength of the biotin-streptavidin interaction presents a significant challenge for eluting the purified protein in its native state. Several strategies are employed to overcome this:
-
Denaturing Conditions: Harsh conditions are effective for elution but will denature the purified protein. Common denaturing elution buffers include:
-
8 M Guanidine-HCl, pH 1.5
-
0.1 M Glycine-HCl, pH 2.8
-
Boiling in SDS-PAGE sample buffer
-
-
Competitive Elution: High concentrations of free biotin can displace the biotinylated protein from the streptavidin resin. This method is generally less efficient and may require elevated temperatures to facilitate dissociation.
-
Proteolytic Cleavage: A protease cleavage site can be engineered between the protein of interest and the biotin tag. Following affinity capture, the protein can be released by the addition of a specific protease, leaving the tag bound to the resin.
-
On-Bead Digestion for Mass Spectrometry: For proteomics applications, proteins captured on streptavidin beads can be digested directly on the beads (e.g., with trypsin). The resulting peptides are then eluted for analysis by mass spectrometry, while the biotinylated peptides remain bound to the beads.
Detection of Biotinylated Molecules
The biotin tag is widely used in various detection assays, where the high-affinity interaction with enzyme- or fluorophore-conjugated streptavidin provides a sensitive and specific means of detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, a biotinylated detection antibody is often used in a sandwich assay format. After the capture and detection antibodies have bound to the antigen, enzyme-conjugated streptavidin is added. The streptavidin binds to the biotinylated detection antibody, and the subsequent addition of a substrate produces a measurable signal. This streptavidin-biotin step can significantly amplify the signal, increasing the sensitivity of the assay.
Western Blotting
Similar to ELISA, biotinylated secondary antibodies can be used in Western blotting to enhance signal detection. After the primary antibody has bound to the protein of interest on the membrane, a biotinylated secondary antibody that recognizes the primary antibody is added. This is followed by incubation with enzyme-conjugated streptavidin, which then catalyzes a reaction to produce a detectable signal (e.g., chemiluminescence or colorimetric).
Immunohistochemistry and Immunofluorescence
In these applications, biotinylated primary or secondary antibodies are used to label specific targets in tissues or cells. The signal is then visualized using streptavidin conjugated to a fluorophore (for immunofluorescence) or an enzyme that produces a colored precipitate (for immunohistochemistry). The high affinity of the biotin-streptavidin interaction allows for stringent washing conditions, which reduces background and improves the signal-to-noise ratio.
Applications in Drug Discovery and Development
The robustness and versatility of the biotin tag make it a valuable tool in the pharmaceutical industry.
-
Target Identification and Validation: Biotinylated small molecule probes can be used to "fish" for their protein targets in cell lysates. The small molecule-protein complex can be captured on streptavidin beads and the protein identified by mass spectrometry.
-
High-Throughput Screening (HTS): Biotin-streptavidin interactions are frequently used to immobilize one component of a binding assay onto a microplate surface for HTS of compound libraries.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Biotinylated drugs or antibodies can be used to develop sensitive immunoassays for quantifying drug levels in biological samples.
-
Antibody-Drug Conjugates (ADCs): Biotinylation can be employed during the development and purification of ADCs.
Experimental Protocols
Protocol 1: General Biotin Affinity Purification
Materials:
-
Cell lysate containing biotinylated protein
-
Streptavidin-agarose beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (select based on downstream application, e.g., 0.1 M Glycine-HCl, pH 2.8 for denaturing elution)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Bead Equilibration:
-
Resuspend the streptavidin-agarose bead slurry.
-
Transfer the desired amount of beads to a microcentrifuge tube.
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant.
-
Wash the beads three times with 5-10 bed volumes of Binding/Wash Buffer.
-
-
Binding:
-
Add the cell lysate containing the biotinylated protein to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 10-20 bed volumes of Binding/Wash Buffer. With each wash, resuspend the beads and incubate for 5 minutes before centrifugation.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 1-2 bed volumes of Elution Buffer to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle mixing.
-
Centrifuge and collect the supernatant containing the purified protein.
-
Immediately neutralize the eluate by adding Neutralization Buffer if a low pH elution buffer was used.
-
Protocol 2: On-Bead Digestion for Mass Spectrometry
Materials:
-
Streptavidin beads with bound biotinylated proteins
-
Wash Buffer 1 (e.g., RIPA buffer)
-
Wash Buffer 2 (e.g., 50 mM Ammonium Bicarbonate)
-
Reduction Solution (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Solution (e.g., 55 mM iodoacetamide (B48618) in 50 mM Ammonium Bicarbonate)
-
Trypsin solution (sequencing grade)
-
Elution/Quenching Solution (e.g., 0.1% Trifluoroacetic Acid)
Procedure:
-
Binding and Washing: Perform steps 1-3 of the General Biotin Affinity Purification protocol, using appropriate high-stringency wash buffers. The final wash should be with a buffer compatible with enzymatic digestion, such as 50 mM Ammonium Bicarbonate.
-
Reduction and Alkylation:
-
Resuspend the beads in Reduction Solution and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add Alkylation Solution. Incubate in the dark for 20 minutes.
-
-
Digestion:
-
Wash the beads with 50 mM Ammonium Bicarbonate to remove excess DTT and iodoacetamide.
-
Resuspend the beads in a solution of trypsin in 50 mM Ammonium Bicarbonate.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a small volume of a solution like 0.1% Trifluoroacetic Acid to recover any remaining peptides.
-
Pool the eluates for downstream analysis by mass spectrometry.
-
Conclusion
The biotin tag, in conjunction with its binding partners avidin and streptavidin, provides a robust and widely applicable platform for the purification and detection of macromolecules. Its high affinity and specificity, coupled with the versatility of biotinylation chemistry, have made it an indispensable tool in academic research and the pharmaceutical industry. A thorough understanding of the principles and methodologies outlined in this guide will enable researchers to effectively leverage the power of the biotin tag in their experimental workflows.
Biotin-PEG6-Thalidomide: A Technical Guide to Investigating CRBN Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) has emerged as a protein of significant interest in drug discovery, primarily due to its role as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][2] This complex is pivotal in the ubiquitin-proteasome system, which manages cellular protein homeostasis by targeting proteins for degradation.[1] The therapeutic importance of CRBN was highlighted by its identification as the direct target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide.[3][4] The binding of these small molecules to CRBN allosterically modifies the E3 ligase complex, altering its substrate specificity and inducing the degradation of specific "neosubstrate" proteins, a mechanism central to their anti-cancer effects.[5]
This has led to the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit CRBN to a specific protein of interest (POI) to induce its degradation.[5][6] A critical component in the development and study of these modalities is the availability of high-quality chemical probes to investigate and characterize the interaction between small molecules and CRBN.
Biotin-PEG6-Thalidomide is a high-affinity chemical probe designed for this purpose.[7][8] It consists of three key components: a thalidomide moiety that serves as the CRBN ligand, a biotin (B1667282) tag for detection and affinity purification, and a hydrophilic 6-unit polyethylene (B3416737) glycol (PEG) spacer to increase solubility and minimize steric hindrance.[7][9][10] This guide provides an in-depth overview of the application of this compound in studying CRBN binding interactions, complete with detailed experimental protocols and quantitative data.
The CRL4-CRBN E3 Ligase Machinery
CRBN functions as a key component of the CRL4 E3 ubiquitin ligase complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4 (CUL4), and Regulator of Cullins 1 (ROC1).[1][2] In this complex, CRBN acts as the substrate receptor, identifying and binding to specific proteins destined for ubiquitination. Following substrate recognition, the complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the substrate. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[2] The binding of IMiDs or PROTACs to the CRBN ligand binding site alters the surface of CRBN, enabling it to recruit new substrates that it would not normally interact with.[5]
Quantitative Binding Data
The binding affinity of various ligands to CRBN can be quantified using several biophysical and biochemical assays. The data below summarizes reported IC50 values for thalidomide and related IMiDs, which are essential benchmarks when using this compound for competitive binding experiments.
| Compound | Assay Type | Cell Line / Protein | IC50 | Reference |
| Lenalidomide | Competitive Pull-down | U266 Cell Lysate | ~2 µM | [11] |
| Pomalidomide | Competitive Pull-down | U266 Cell Lysate | ~2 µM | [11] |
| Lenalidomide | TR-FRET | Recombinant hDDB1-CRBN | 1.5 µM | [12] |
| Pomalidomide | TR-FRET | Recombinant hDDB1-CRBN | 1.2 µM | [12] |
| CC-220 | TR-FRET | Recombinant hDDB1-CRBN | 60 nM | [12] |
| Thalidomide | FP Assay | Recombinant hDDB1-CRBN | 404.6 nM | [13] |
| Lenalidomide | FP Assay | Recombinant hDDB1-CRBN | 296.9 nM | [13] |
| Pomalidomide | FP Assay | Recombinant hDDB1-CRBN | 264.8 nM | [13] |
| dBET1 (PROTAC) | TR-FRET | Recombinant His-CRBN | 2.0 nM | [13] |
Experimental Protocols
This compound is a versatile tool that can be employed in a variety of experimental setups to probe CRBN interactions.
Affinity Pull-Down Assay
This assay uses the biotin tag on the probe to enrich CRBN and its binding partners from a complex biological mixture, such as a cell lysate. It is useful for identifying proteins that interact with CRBN or for validating binding in a competitive manner.
Methodology:
-
Lysate Preparation: Culture cells of interest (e.g., HEK293T, U266) and harvest. Lyse cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration using a BCA or Bradford assay.
-
Probe Incubation: Dilute the cell lysate to a final concentration of 1-2 mg/mL. Add this compound to the lysate at a final concentration of 1-5 µM. For competitive binding experiments, pre-incubate the lysate with a competitor compound (e.g., free thalidomide) for 30-60 minutes before adding the biotinylated probe.[11]
-
Bead Capture: Add streptavidin-conjugated magnetic beads to the lysate-probe mixture. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe and any bound proteins to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody specific for CRBN or other proteins of interest.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a highly sensitive, bead-based proximity assay used to measure molecular interactions in a microplate format.[14] A competition assay can be set up to determine the IC50 of unlabeled ligands that compete with this compound for binding to a tagged CRBN protein.[15]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM TCEP, 0.1% BSA.[15]
-
CRBN Protein: Use a tagged version of the CRBN-DDB1 complex (e.g., His-tagged) for detection. Dilute to the desired final concentration (e.g., 50 nM) in assay buffer.[15]
-
This compound: Dilute to the desired final concentration (e.g., 125 nM) in assay buffer.[15]
-
Competitor Compound: Prepare a serial dilution of the test compound in assay buffer containing DMSO.
-
Detection Beads: Dilute Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer (e.g., to 20 µg/mL).[15]
-
-
Assay Plate Setup (384-well):
-
Add assay buffer containing the competitor compound or DMSO (vehicle control) to each well.
-
Add the diluted CRBN-DDB1 protein and this compound mixture to the wells.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[15]
-
Bead Addition: Add the prepared Donor and Acceptor bead solution to each well. Incubate for 1-2 hours at room temperature in the dark.
-
Signal Detection: Read the plate on an Envision plate reader or similar instrument capable of AlphaScreen detection.
-
Data Analysis: The signal will be high when this compound brings the Donor and Acceptor beads into proximity. The signal will decrease as the competitor compound displaces the biotinylated probe. Calculate percent activity relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.[15]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D) of a protein-ligand interaction.[16][17]
Methodology:
-
Chip Preparation:
-
Select a suitable sensor chip (e.g., a Series S Sensor Chip CAP for biotin capture).
-
Prepare the chip surface according to the manufacturer's protocol. For a biotin-capture setup, the surface is typically coated with streptavidin.
-
-
Ligand Immobilization: Inject a dilute solution of this compound over the streptavidin-coated sensor surface. The biotin tag will facilitate its capture and immobilization.
-
Analyte Injection: Prepare a series of dilutions of purified CRBN protein (analyte) in a suitable running buffer (e.g., HBS-EP+). Inject the analyte solutions over the sensor surface at a constant flow rate. A reference flow cell (without immobilized probe) should be used for background subtraction.
-
Association & Dissociation: Monitor the binding response (measured in Response Units, RU) in real-time as the analyte associates with the immobilized probe. After the injection, switch back to running buffer and monitor the dissociation phase.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.[18] This will yield the kinetic constants (k_on, k_off) and the equilibrium dissociation constant (K_D).
Conclusion
This compound is an indispensable tool for researchers engaged in the study of CRBN and the development of targeted protein degraders. Its unique structure, combining a high-affinity CRBN ligand with a versatile biotin handle, enables a wide range of applications from initial binding validation in pull-down assays to precise kinetic characterization via SPR and high-throughput screening with AlphaScreen. The detailed protocols and reference data provided in this guide offer a robust framework for leveraging this chemical probe to accelerate research and discovery in the rapidly advancing field of targeted protein degradation.
References
- 1. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CRBN inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. D-Biotin-PEG6-Thalidomide_2144775-48-2_新研博美 [xinyanbm.com]
- 9. D-Biotin-PEG6-Thalidomide, 2144775-48-2 | BroadPharm [broadpharm.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. AID 1805783 - CRBN-DDB1 ligand-displacement AlphaScreen Assay from US Patent US11059801: "Methods to induce targeted protein degradation through bifunctional molecules" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to the Core Principles of PROTAC Design with E3 Ligase Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][2] The catalytic nature of PROTACs allows a single molecule to induce the degradation of multiple target protein molecules, making them highly potent.[4][5]
This guide delves into the fundamental principles of PROTAC design, with a specific focus on the critical role of E3 ligase binders. We will explore the mechanism of action, key components of PROTACs, and the experimental protocols essential for their evaluation.
Core Components of a PROTAC
A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6]
-
Protein of Interest (POI) Ligand (Warhead): This component provides specificity by binding to the target protein intended for degradation. The selection of a suitable warhead is a critical first step in PROTAC design.
-
E3 Ubiquitin Ligase Ligand (Anchor): This ligand recruits an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to the target protein. The choice of E3 ligase and its corresponding ligand can significantly impact the degradation efficiency and selectivity of the PROTAC.
-
Linker: The linker is more than just a spacer; its length, composition, and attachment points are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The linker's physicochemical properties also influence the PROTAC's solubility, cell permeability, and metabolic stability.[7][8]
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
PROTACs hijack the cell's own protein degradation machinery, the Ubiquitin-Proteasome System (UPS).[3] The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][9] The PROTAC molecule is not degraded in this process and can participate in further degradation cycles.[2]
Figure 1: PROTAC Mechanism of Action.
E3 Ligase Binders in PROTAC Design
While the human genome encodes over 600 E3 ligases, only a handful are commonly recruited for PROTAC-mediated degradation due to the availability of well-characterized small molecule binders.[10] The most frequently used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[11]
Cereblon (CRBN) Binders
CRBN ligands are often based on the immunomodulatory drugs (IMiDs) thalidomide (B1683933), pomalidomide, and lenalidomide.[12] These binders have been successfully incorporated into numerous PROTACs, including the clinical candidate ARV-110.
Von Hippel-Lindau (VHL) Binders
VHL ligands are typically peptidomimetics derived from the hypoxia-inducible factor 1α (HIF-1α) peptide.[12] The well-characterized PROTAC MZ1 utilizes a VHL binder.
The choice of E3 ligase can influence the tissue distribution and substrate scope of the PROTAC. Therefore, expanding the repertoire of E3 ligase binders is an active area of research.
Quantitative Data for PROTAC Evaluation
The efficacy of a PROTAC is assessed using several key quantitative parameters, including binding affinities (Kd) and cellular degradation metrics (DC50 and Dmax).
Binding Affinities of E3 Ligase Binders
The binding affinity of the E3 ligase ligand to its target is a crucial determinant of PROTAC potency.
| E3 Ligase | Ligand | Binding Affinity (Kd/Ki) | Reference |
| CRBN | Thalidomide | ~250 nM | [13] |
| Lenalidomide | ~178 nM | [13] | |
| Pomalidomide | ~157 nM | [13] | |
| VHL | VH032 derivative | 16 nM - 52 nM | [14] |
Degradation Potency of Representative PROTACs
The cellular activity of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | H661 | 8 | >95 | [15][16] |
| BRD4 | VHL | H838 | 23 | >95 | [15] | |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 | >90 | [5][6] |
Experimental Protocols for PROTAC Characterization
A series of in vitro and cellular assays are required to characterize the activity of a PROTAC.
Figure 2: Experimental Workflow for PROTAC Evaluation.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[2]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[2]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing both binary and ternary complexes.[17][18]
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Purified, biotinylated E3 ligase
-
Purified target protein
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Similarly, determine the binary KD between the PROTAC and the target protein.
-
-
Ternary Complex Analysis:
-
Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase.
-
Monitor the binding response to determine the kinetics and affinity of ternary complex formation.
-
-
Data Analysis:
-
Analyze the sensorgrams to calculate association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.[17]
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a thermodynamic technique that measures the heat released or absorbed during a binding event to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[19]
Materials:
-
Isothermal titration calorimeter
-
Purified protein (E3 ligase or target protein)
-
PROTAC compound
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze the protein extensively against the experimental buffer.
-
Prepare a solution of the PROTAC in the same buffer.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC solution into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the data to a suitable binding model to determine the KD, n, and ΔH.[20]
-
NanoBRET™ Assay for Cellular Target Engagement
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure the binding of a PROTAC to its target protein.[21]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
Cell-permeable fluorescent NanoBRET™ tracer that binds to the target protein
-
PROTAC compound
-
Plate reader capable of measuring BRET signals
Protocol:
-
Cell Plating and Treatment:
-
Plate the NanoLuc® fusion-expressing cells in a suitable assay plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add the test PROTAC at various concentrations.
-
-
BRET Measurement:
-
Incubate the plate to allow for binding equilibrium.
-
Measure the BRET signal using a plate reader. The binding of the PROTAC will compete with the tracer, leading to a decrease in the BRET signal.
-
-
Data Analysis:
-
Plot the BRET ratio against the PROTAC concentration.
-
Fit the data to a competition binding curve to determine the IC50 value, which reflects the affinity of the PROTAC for the target protein in a cellular context.
-
Conclusion
The design of effective PROTACs is a multifaceted process that requires a deep understanding of the interplay between the target protein, the E3 ligase, and the linker. The principles and experimental protocols outlined in this guide provide a foundational framework for researchers and drug developers to navigate the complexities of PROTAC design and evaluation. As our knowledge of E3 ligase biology expands and new chemical tools become available, the potential of PROTAC technology to address previously "undruggable" targets and treat a wide range of diseases will continue to grow.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 7. chempep.com [chempep.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. PROTAC-DB [cadd.zju.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 16. benchchem.com [benchchem.com]
- 17. aragen.com [aragen.com]
- 18. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
Biotin-PEG6-Thalidomide (CAS: 2144775-48-2): A Technical Guide for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG6-Thalidomide, a crucial tool in the field of targeted protein degradation (TPD). This heterobifunctional molecule, featuring a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) linker, and a thalidomide (B1683933) derivative, serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its unique structure makes it an invaluable reagent for researchers developing Proteolysis Targeting Chimeras (PROTACs) and investigating the ubiquitin-proteasome system.
Core Compound Specifications
This compound is a well-characterized chemical probe. The following table summarizes its key quantitative data, compiled from various suppliers.[1][2][3][4][5][6]
| Property | Value |
| CAS Number | 2144775-48-2 |
| Molecular Formula | C₃₇H₅₃N₅O₁₂S |
| Molecular Weight | 791.9 g/mol [1][3][6] |
| Purity | ≥98%[1][3][4][5][6] |
| Appearance | White to off-white solid or oil[1] |
| Solubility | Soluble in DMSO, DMF, Acetone, and Acetonitrile[1][3][4][6] |
| Storage | Store at -20°C for long-term stability (at least 6 months). Avoid freeze-thaw cycles.[1][3][6] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound's utility stems from the thalidomide moiety, which binds with high affinity to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][7][8] This interaction is central to the mechanism of action for thalidomide and its derivatives, which function as "molecular glues" by recruiting neo-substrates to the E3 ligase for ubiquitination and subsequent degradation by the proteasome.[9][10]
The biotin tag on this compound allows for its use in a variety of biochemical and cellular assays, including affinity purification, competitive binding assays, and visualization studies. The PEG6 linker provides a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of molecules it is conjugated to.[1][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols provide a starting point for key experiments involving this compound.
Protocol 1: In Vitro Cereblon Binding Assay (Competitive Fluorescence Polarization)
This protocol is adapted from commercially available Cereblon binding assay kits and can be used to determine the binding affinity of test compounds.[12]
Materials:
-
This compound (as a competitor or for immobilization)
-
Fluorescently-labeled thalidomide (e.g., Cy5-thalidomide)
-
Recombinant human Cereblon (CRBN) protein
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds
-
Black, low-binding 96- or 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the fluorescently-labeled thalidomide to the desired working concentration in assay buffer.
-
Dilute the recombinant CRBN protein to the desired working concentration in assay buffer.
-
Prepare serial dilutions of the test compound and this compound (as a positive control competitor) in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add:
-
5 µL of diluted test compound or control.
-
10 µL of diluted CRBN protein.
-
5 µL of diluted fluorescently-labeled thalidomide.
-
-
Include wells for "no CRBN" and "no competitor" controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization for each well.
-
Plot the fluorescence polarization values against the log of the competitor concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ.
-
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC incorporating a thalidomide derivative.[2][13]
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC molecule containing a thalidomide-based CRBN ligand.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion
This compound is a versatile and indispensable tool for researchers in the rapidly evolving field of targeted protein degradation. Its well-defined chemical properties and its ability to specifically engage the E3 ligase Cereblon make it an ideal reagent for the development and characterization of novel PROTACs and for dissecting the intricate mechanisms of the ubiquitin-proteasome system. The protocols and workflows provided in this guide offer a solid foundation for utilizing this powerful molecule to advance the frontiers of drug discovery and chemical biology.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. D-Biotin-PEG6-Thalidomide, 2144775-48-2 | BroadPharm [broadpharm.com]
- 5. 2144775-48-2 | this compound - Moldb [moldb.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. alfa-labotrial.com [alfa-labotrial.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Exploratory Studies on Novel E3 Ligase Recruiting Molecules
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this approach lie E3 ubiquitin ligases, the cellular machinery responsible for tagging proteins for destruction. This guide provides a comprehensive overview of the core concepts, key molecular players, and essential experimental protocols for researchers exploring novel E3 ligase recruiting molecules, with a focus on Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Introduction to E3 Ligase Recruitment for Targeted Protein Degradation
Targeted protein degradation utilizes bifunctional molecules, most notably PROTACs, to hijack the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2] PROTACs are chimeric molecules composed of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
Molecular glues, in contrast, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate" that would not typically be targeted.[7][8][9] The discovery of thalidomide's mechanism of action as a molecular glue that recruits neosubstrates to the E3 ligase Cereblon (CRBN) has spurred significant interest in this class of degraders.[10]
The human genome encodes over 600 E3 ligases, yet only a handful have been successfully exploited for TPD.[11][12] This highlights a vast, untapped potential for discovering novel E3 ligase recruiters to expand the scope and selectivity of this therapeutic strategy.
Key E3 Ligases and Their Recruiting Molecules
The most widely used E3 ligases in TPD are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][13] However, significant efforts are underway to develop ligands for other E3 ligases to overcome potential resistance mechanisms and broaden tissue-specific applications.
Cereblon (CRBN)
CRBN is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[10] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[11][14]
Von Hippel-Lindau (VHL)
VHL is the substrate recognition component of the CUL2 E3 ligase complex.[13][15] The development of small-molecule VHL ligands was a significant breakthrough, enabling the creation of potent and selective PROTACs.[16][17][18]
Murine Double Minute 2 (MDM2)
MDM2 is an E3 ligase that negatively regulates the p53 tumor suppressor.[12][19] Nutlin-based antagonists of the MDM2-p53 interaction have been successfully repurposed as MDM2-recruiting ligands for PROTACs, offering a dual mechanism of action by both degrading a target protein and stabilizing p53.[18][20][21]
Inhibitor of Apoptosis Proteins (IAPs)
IAPs are a family of E3 ligases that regulate apoptosis.[1] Small-molecule IAP antagonists have been incorporated into PROTACs to induce the degradation of target proteins.[22]
Novel and Emerging E3 Ligases
Researchers are actively exploring a wider range of E3 ligases to expand the TPD toolbox. This includes the development of covalent recruiters for ligases such as RNF4 and FEM1B.[11][23][24] Covalent ligands, which form an irreversible bond with their target, offer a promising strategy for developing highly potent and durable E3 ligase recruiters.[23][25][26]
Quantitative Data on E3 Ligase Recruiting Molecules
The following tables summarize key quantitative data for representative E3 ligase ligands and the PROTACs derived from them. This data is essential for comparing the potency and efficacy of different molecules.
Table 1: Binding Affinities of E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Assay | Affinity (Kd or IC50) | Reference |
| VHL | VH032 | ITC | Kd: 185 nM | [18] |
| VHL | VH101 | ITC | Kd: 44 nM | [18] |
| CRBN | Lenalidomide | Competitive MST | Ki: 1.5 µM | [27] |
| CRBN | Pomalidomide | FP Competition | IC50: 150 nM | [28] |
| RNF4 | CCW 16 | Gel-based ABPP | IC50: ~5 µM | [4] |
| FEM1B | EN106 | FP | IC50: 2.2 µM | [16] |
Table 2: Degradation Potency of PROTACs Utilizing Novel E3 Ligase Recruiters
| PROTAC | E3 Ligase Recruiter | Target Protein | Cell Line | Degradation (DC50) | Max Degradation (Dmax) | Reference |
| A1874 | Idasanutlin (MDM2) | BRD4 | RS4;11 | 18 nM | >98% | [18] |
| CCW 28-3 | CCW 16 (RNF4) | BRD4 | 231MFP | ~1 µM | ~75% | [4][29] |
| NJH-1-106 | EN106 (FEM1B) | BRD4 | HEK293T | 250 nM | 94% | [5] |
| PROTAC 13d | Benzamide derivative (CRBN) | BRD4 | Namalwa | 12 nM | 98% | [27] |
| AT1 | VHL Ligand | Brd4BD2 | HEK293 | <100 nM | >90% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the discovery and characterization of novel E3 ligase recruiting molecules.
Ligand Binding Assays
Objective: To determine the binding affinity of a fluorescently labeled ligand to an E3 ligase or to measure the affinity of an unlabeled compound through a competition assay.
Principle: FP measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger protein. A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When bound to a larger E3 ligase, the complex tumbles more slowly, leading to an increase in polarization.[21][30]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified E3 ligase in a suitable buffer (e.g., PBS or HEPES-based buffer).
-
Prepare a stock solution of the fluorescently labeled ligand (probe) in the same buffer.
-
For competition assays, prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup:
-
In a microplate (typically black, 384-well), add a fixed concentration of the E3 ligase.
-
Add a fixed concentration of the fluorescent probe. The concentration should be below the Kd if known, and provide a sufficient signal-to-noise ratio.
-
For competition assays, add varying concentrations of the unlabeled test compound.
-
Include control wells with probe only (for baseline polarization) and probe with E3 ligase but no competitor (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measurement: Measure fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis:
-
For direct binding assays, plot the change in polarization against the concentration of the E3 ligase and fit the data to a one-site binding model to determine the Kd.
-
For competition assays, plot the polarization signal against the concentration of the unlabeled competitor and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki.[28]
-
Ternary Complex Formation Assays
Objective: To measure the kinetics (kon, koff) and affinity (KD) of binary (PROTAC-E3 ligase or PROTAC-POI) and ternary (E3 ligase-PROTAC-POI) complex formation.[9]
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[26] This allows for real-time monitoring of biomolecular interactions.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Immobilize the E3 ligase (or POI) onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC (analyte) over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
Repeat the process for the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the POI (as analytes) at various concentrations over the immobilized E3 ligase.
-
Alternatively, inject the POI over a surface saturated with the PROTAC-E3 ligase binary complex.
-
Analyze the data to determine the kinetics and affinity of ternary complex formation.[19]
-
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the binding affinity of the POI to the PROTAC-E3 ligase binary complex with its affinity for the PROTAC alone.[31]
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS, and stoichiometry) of binary and ternary complex formation.[32]
Principle: ITC directly measures the heat released or absorbed during a binding event.[17]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the E3 ligase, POI, and PROTAC in identical, degassed buffer to minimize heats of dilution.[33]
-
Typically, the macromolecule (e.g., E3 ligase) is placed in the sample cell, and the ligand (e.g., PROTAC) is in the injection syringe.
-
-
Binary Titration:
-
Titrate the PROTAC into the E3 ligase solution, injecting small aliquots at timed intervals.
-
Measure the heat change after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of the reactants.
-
Fit the data to a binding model to determine KD, ΔH, and stoichiometry.
-
-
Ternary Titration:
-
To measure the affinity of the POI for the pre-formed E3 ligase-PROTAC complex, saturate the E3 ligase in the cell with the PROTAC and then titrate in the POI.
-
-
Data Analysis: Analyze the resulting thermograms to determine the thermodynamic parameters of ternary complex formation.[8]
Cellular Assays for Protein Degradation
Objective: To quantify the reduction in the levels of a target protein in cells treated with a degrader molecule.[1]
Principle: Western blotting uses antibodies to detect a specific protein in a complex mixture of proteins separated by size.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or molecular glue for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Quantify the total protein concentration in each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein content of all samples and denature them in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the degrader concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[1]
-
Objective: To provide a quantitative, high-throughput method for measuring protein degradation.[7]
Principle: The HiBiT system utilizes an 11-amino-acid peptide tag (HiBiT) that can be knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tag has a high affinity for its larger counterpart, LgBiT, and their binding reconstitutes a functional NanoLuc® luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[34]
Protocol:
-
Cell Line Generation: Generate a stable cell line with the HiBiT tag knocked into the gene of the POI.
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque-walled multi-well plate.
-
Treat the cells with serial dilutions of the degrader compound for the desired time.
-
-
Lysis and Detection:
-
Add a lytic reagent containing the LgBiT protein and luciferase substrate to the wells.
-
Incubate at room temperature to allow for cell lysis and signal generation.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle-treated control.
-
Plot the normalized signal against the degrader concentration to determine DC50 and Dmax values.[35]
-
Cellular Ternary Complex Formation Assay
Objective: To monitor the formation of the ternary complex in live cells in real-time.[13]
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of two proteins in live cells. The POI is fused to a NanoLuc® luciferase (the energy donor), and the E3 ligase is fused to a HaloTag® protein that is labeled with a fluorescent acceptor. When the PROTAC brings the POI and E3 ligase into close proximity, energy is transferred from the donor to the acceptor, resulting in a BRET signal.[36]
Protocol:
-
Plasmid Construction and Transfection:
-
Construct plasmids encoding the POI fused to NanoLuc® and the E3 ligase fused to HaloTag®.
-
Co-transfect these plasmids into a suitable cell line (e.g., HEK293T).
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a white, opaque-walled multi-well plate.
-
Add the HaloTag® ligand (fluorescent acceptor) to the cells and incubate to allow for labeling.
-
-
Compound Treatment and Substrate Addition:
-
Treat the cells with the degrader compound.
-
Add the NanoLuc® substrate.
-
-
Measurement: Measure both the donor and acceptor emission signals using a plate reader equipped with appropriate filters.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the degrader concentration to determine the EC50 of ternary complex formation.[37]
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
Caption: Mechanism of action for a PROTAC molecule.
Experimental Workflows
Caption: A typical workflow for Western Blot analysis.
Caption: Workflow for SPR-based ternary complex analysis.
Conclusion
The exploration of novel E3 ligase recruiting molecules is a vibrant and rapidly advancing area of drug discovery. By leveraging a diverse toolkit of biochemical, biophysical, and cellular assays, researchers can identify and optimize new ligands to expand the repertoire of E3 ligases available for targeted protein degradation. This, in turn, will unlock new therapeutic opportunities for a wide range of diseases. This guide provides a foundational framework for scientists entering this exciting field, from understanding the core principles to implementing the essential experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Fluorescence polarization binding assays for the E3 ligase FEM1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 27. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 31. ijpsjournal.com [ijpsjournal.com]
- 32. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 33. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 34. Target Degradation [promega.com]
- 35. promega.com [promega.com]
- 36. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 37. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of a PROTAC Using Biotin-PEG6-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality for targeted protein degradation. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs eliminate the protein from the cell altogether. This is achieved by hijacking the cell's natural ubiquitin-proteasome system (UPS). PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. This application note provides a detailed protocol for the synthesis of a PROTAC utilizing the commercially available Biotin-PEG6-Thalidomide linker. The inclusion of a biotin (B1667282) tag provides a versatile handle for various biochemical and analytical applications, such as affinity purification, pull-down assays for target engagement verification, and various imaging techniques. The PEG6 linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
This document outlines the synthetic route for coupling a ligand for a POI to this compound, followed by detailed protocols for the characterization and functional evaluation of the synthesized PROTAC.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound | Various | e.g., BroadPharm: BP-23848 |
| POI Ligand (with a reactive handle, e.g., amine) | Custom Synthesis/Commercial | N/A |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | 227056 |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |
| High-Performance Liquid Chromatography (HPLC) system | Waters, Agilent, etc. | N/A |
| C18 Reverse-Phase HPLC Column | Waters, Phenomenex, etc. | N/A |
| Acetonitrile (B52724) (ACN), HPLC grade | Fisher Scientific | A998 |
| Water, HPLC grade | Fisher Scientific | W6 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | T6508 |
| Mass Spectrometer (e.g., LC-MS) | Waters, Sciex, etc. | N/A |
| Nuclear Magnetic Resonance (NMR) Spectrometer | Bruker, JEOL, etc. | N/A |
| Cell line expressing the POI | ATCC or equivalent | N/A |
| Cell culture medium and supplements | Gibco/Thermo Fisher | N/A |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | N/A |
| Penicillin-Streptomycin | Gibco/Thermo Fisher | N/A |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary antibody against POI | Cell Signaling, Abcam, etc. | N/A |
| Primary antibody against loading control (e.g., GAPDH, β-actin) | Cell Signaling, Abcam, etc. | N/A |
| HRP-conjugated secondary antibody | Cell Signaling, Abcam, etc. | N/A |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| Streptavidin-coated magnetic beads | NEB, Thermo Fisher | e.g., NEB #S1420 |
| Magnetic separation rack | NEB, Thermo Fisher | e.g., NEB #S1511 |
Experimental Protocols
Synthesis of the PROTAC
This protocol describes the coupling of a POI ligand containing a primary or secondary amine to the carboxylic acid of the biotin moiety on this compound via an amide bond formation. If your this compound has a different reactive group (e.g., NHS ester), the protocol should be adjusted accordingly.
Reaction Scheme:
Figure 1: General reaction scheme for PROTAC synthesis.
Procedure:
-
Dissolution of Reagents:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve the POI ligand containing an amine functional group (1.1 eq) in anhydrous DMF.
-
-
Coupling Reaction:
-
To the solution of this compound, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the solution of the POI ligand to the reaction mixture dropwise.
-
Allow the reaction to stir at room temperature for 16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) using a C18 column. A typical gradient would be from 10% to 90% acetonitrile in water with 0.1% trifluoroacetic acid (TFA) over 30 minutes.
-
Collect the fractions containing the pure product and lyophilize to obtain the final PROTAC as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of the POI in cells treated with the synthesized PROTAC.[1][2]
Workflow:
Figure 2: Workflow for Western blot analysis.
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
Biotin Pull-Down Assay for Target Engagement
This protocol utilizes the biotin tag on the PROTAC to confirm its engagement with the POI in a cellular context.
Workflow:
Figure 3: Workflow for biotin pull-down assay.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the biotinylated PROTAC at a concentration known to be effective for a few hours. Include a vehicle control.
-
Lyse the cells as described in the Western Blot protocol.
-
-
Incubation with Streptavidin Beads:
-
Equilibrate streptavidin-coated magnetic beads with lysis buffer.
-
Add the cell lysate to the equilibrated beads and incubate with rotation at 4°C for 2-4 hours.
-
-
Washing:
-
Use a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western Blot using an antibody against the POI to confirm its presence, thus demonstrating target engagement by the biotinylated PROTAC.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a PROTAC synthesized using this compound targeting a hypothetical kinase "Kinase X". This data should be generated experimentally for each specific PROTAC synthesized.
| Parameter | Value | Cell Line | Method |
| Degradation | |||
| DC50 | 50 nM | HEK293 | Western Blot |
| Dmax | >90% | HEK293 | Western Blot |
| Binding Affinity | |||
| KD (PROTAC to Kinase X) | 100 nM | N/A | SPR/ITC |
| KD (PROTAC to CRBN) | 500 nM | N/A | SPR/ITC |
| Ternary Complex Formation | |||
| KD (Ternary Complex) | 20 nM | N/A | SPR/ITC |
| Cooperativity (α) | 2.5 | N/A | SPR/ITC |
Signaling Pathway
The synthesized PROTAC mediates the degradation of the target protein by hijacking the CRBN E3 ubiquitin ligase complex.
Figure 4: PROTAC-mediated protein degradation pathway.
The thalidomide moiety of the PROTAC binds to CRBN, while the POI ligand binds to the target protein. This induced proximity facilitates the formation of a ternary complex. Within this complex, the E3 ligase transfers ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Conclusion
The use of this compound provides a straightforward and efficient method for the synthesis of potent and versatile PROTACs. The protocols outlined in this application note provide a comprehensive guide for the synthesis, characterization, and functional evaluation of these molecules. The inclusion of a biotin tag offers significant advantages for downstream applications, facilitating the confirmation of target engagement and enabling a deeper understanding of the PROTAC's mechanism of action. By following these detailed procedures, researchers can effectively develop and assess novel PROTACs for a wide range of therapeutic targets.
References
Application Notes and Protocols for the Conjugation of a Target Protein Ligand to Biotin-PEG6-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the conjugation of a ligand targeting a protein of interest (POI) to Biotin-PEG6-Thalidomide. This process generates a bifunctional molecule, a Proteolysis Targeting Chimera (PROTAC), capable of inducing the targeted degradation of the POI. We will cover various conjugation strategies, characterization methods, and the underlying mechanism of action.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein.[1][2] A typical PROTAC consists of three components: a "warhead" ligand that binds to the target protein, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4]
The this compound molecule serves as a versatile E3 ligase ligand-linker conjugate.[]
-
Thalidomide (B1683933): Acts as the "anchor" by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[6][7]
-
PEG6 Linker: A polyethylene (B3416737) glycol spacer that provides flexibility and improves solubility.[1][8]
-
Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin, enabling straightforward detection, purification, and quantification of the final conjugate.[9]
By conjugating a specific POI ligand to this molecule, a PROTAC is formed. This PROTAC facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[3][10]
Overview of Conjugation Strategies
The choice of conjugation chemistry is critical and depends on the available functional groups on the target protein ligand and the desired level of control over the conjugation site. Below is a comparison of common strategies.
| Strategy | Reactive Groups | Control | Efficiency | Pros | Cons |
| Amine-Reactive (NHS Ester) | Ligand-COOH + Protein-NH₂ | Low (targets lysines) | High | Simple, robust, well-established chemistry.[11][12] | Non-specific, can lead to heterogeneous products. May impact protein function if lysines are in active site.[13] |
| Click Chemistry (CuAAC/SPAAC) | Ligand-Azide + Protein-Alkyne (or vice-versa) | High (site-specific) | Very High | Bio-orthogonal, highly specific, fast reaction rates.[14] | Requires introduction of non-native functional groups into both molecules.[14] |
| Sortase-Mediated Ligation | Ligand-Glycine + Protein-LPXTG | High (site-specific) | High | Enzymatic, highly specific C-terminal or N-terminal labeling under mild conditions.[15] | Requires genetic modification of the protein to include the sortase tag.[13] |
| HaloTag Technology | Ligand-Chloroalkane | High (site-specific) | Very High | Forms a highly stable, specific covalent bond with the HaloTag protein.[16][17] | Requires the target protein to be expressed as a HaloTag fusion protein.[18] |
Experimental Protocols
This section provides detailed protocols for conjugating a ligand to a protein. We will focus on the widely applicable amine-reactive chemistry and provide an overview for site-specific methods.
Protocol 1: Amine-Reactive Conjugation using NHS Ester Chemistry
This protocol is suitable for ligands that possess a carboxylic acid group, which can be activated to an N-hydroxysuccinimide (NHS) ester. This activated ligand will then react with primary amines (e.g., lysine (B10760008) residues) on the target protein.
Materials:
-
Target Protein Ligand (with a carboxylic acid)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
This compound-Amine (custom synthesis may be required if a commercial source is unavailable)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Note: Avoid amine-containing buffers like Tris.[19]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[20]
Workflow:
Procedure:
Part A: Activation of the Target Protein Ligand
-
Dissolve the target protein ligand (containing a carboxylic acid) in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of NHS and 1.5 equivalents of EDC (or DCC) to the ligand solution.
-
Stir the reaction at room temperature for 1-4 hours. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or LC-MS.
Part B: Conjugation to this compound-Amine
-
Once the activation is complete, add the activated ligand solution dropwise to a solution of this compound-Amine (1.0 equivalent) in DMF or DMSO.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture to maintain a basic pH.
-
Allow the reaction to proceed at room temperature for 2-12 hours or overnight at 4°C.[20] Monitor the reaction by LC-MS.
Part C: Purification of the Final Conjugate
-
Once the reaction is complete, the crude product can be purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate the final this compound-Ligand conjugate.
-
Collect fractions containing the desired product and confirm its identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a solid.
Quantitative Parameters for Amine-Reactive Conjugation
| Parameter | Recommended Value | Notes |
| Molar Ratio (Ligand:Biotin-PEG6-Thal) | 1.2 : 1 | A slight excess of the activated ligand can drive the reaction to completion. |
| Reaction pH | 7.2 - 8.5 | Optimal for amine-acylation; hydrolysis of NHS ester increases at higher pH.[21] |
| Reaction Time | 2-4 hours at RT; Overnight at 4°C | Longer incubation at lower temperatures can improve yield for sensitive molecules.[20] |
| Solvent | Anhydrous DMF or DMSO | Ensure solvents are anhydrous to prevent hydrolysis of the NHS ester.[19] |
Protocol 2: Site-Specific Conjugation Strategies (Overview)
For enhanced control and homogeneity, site-specific methods are recommended. These typically require pre-functionalizing the ligand and/or protein.
-
Click Chemistry:
-
Synthesize your POI ligand with an alkyne functional group.
-
Synthesize or procure this compound with a terminal azide (B81097) group.
-
Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient and forms a stable triazole linkage.[22] The reaction is typically run in aqueous buffers, often with a copper catalyst and a reducing agent.[14]
-
-
Sortase-Mediated Ligation (SML):
-
Genetically engineer your target protein to include a C-terminal LPXTG recognition motif.[23]
-
Synthesize your POI ligand conjugated to an N-terminal oligo-glycine (e.g., GGG) motif.
-
Incubate the tagged protein and the glycine-modified ligand with the Sortase A enzyme.[13][24] The enzyme will catalyze the formation of a native peptide bond, yielding a precisely conjugated product.[25]
-
Characterization of the Final Conjugate
After synthesis and purification, it is essential to confirm the identity, purity, and functionality of the conjugate.
| Experiment | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Confirm covalent conjugation and determine the exact mass. | A mass peak corresponding to the sum of the molecular weights of the ligand and the this compound moiety. |
| HPLC Analysis | Assess the purity of the final conjugate. | A single, sharp peak in the chromatogram indicates high purity. |
| Western Blot / ELISA | Confirm the presence of the biotin tag. | Using streptavidin conjugated to an enzyme (like HRP), a strong signal should be detected for the conjugate.[9][26] |
| Functional Assays | Verify that the POI ligand retains its binding affinity. | Competitive binding assays (e.g., fluorescence polarization, SPR) should show the conjugate binds to the POI. |
| Cell-Based Degradation Assay | Confirm PROTAC activity. | Treatment of cells expressing the POI with the conjugate should lead to a dose-dependent decrease in POI levels, as measured by Western Blot or In-Cell ELISA. |
Signaling Pathway and Mechanism of Action
Thalidomide and its analogues function by binding to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[6] This binding event allosterically modifies the substrate-binding pocket of CRBN, inducing the recognition of "neosubstrates" that are not typically targeted by this E3 ligase. In the context of a PROTAC, the "neosubstrate" is the POI, which is brought into proximity by the warhead ligand.
The CRL4-CRBN complex, in conjunction with an E2 ubiquitin-conjugating enzyme, then catalyzes the attachment of a poly-ubiquitin chain to the POI. This chain acts as a signal for recognition and degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[2] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[2]
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. nbinno.com [nbinno.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Novel Protein-oligonucleotide Conjugation Method Involving a High-affinity Capture HaloTag [bio-protocol.org]
- 17. HaloTag-based conjugation of proteins to barcoding-oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apexbt.com [apexbt.com]
- 20. proteochem.com [proteochem.com]
- 21. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bachem.com [bachem.com]
- 23. researchgate.net [researchgate.net]
- 24. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sortase-mediated protein ligation: a new method for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application Notes and Protocols for Cereblon Binding Displacement Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a substrate receptor of the CRL4 E3 ubiquitin ligase complex, which plays a pivotal role in the ubiquitin-proteasome system.[1][2] This complex targets specific proteins for ubiquitination and subsequent degradation, influencing a variety of cellular processes.[3] The modulation of CRBN activity by small molecules, such as immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs, has significant therapeutic implications, particularly in the context of targeted protein degradation.[3][4] These molecules act as "molecular glues," altering the substrate specificity of the CRL4-CRBN complex to induce the degradation of neo-substrates.[4]
Binding displacement assays are crucial tools for identifying and characterizing novel small molecules that bind to Cereblon. These assays are essential for the development of new therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where a CRBN-binding ligand is a key component.[1] This document provides detailed protocols for commonly used Cereblon binding displacement assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and AlphaLISA/AlphaScreen assays.
Cereblon Signaling Pathway
Cereblon functions as a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][5] This complex consists of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[1][3] In this complex, CRBN acts as the substrate receptor, responsible for recognizing and binding to specific proteins destined for degradation.[1][5] Upon substrate binding, the complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[5] Small molecule binders can modulate this activity by either inhibiting the binding of endogenous substrates or by inducing the recruitment of new "neosubstrates" to the complex for degradation.
Figure 1: Cereblon's role in the CRL4-CRBN E3 ubiquitin ligase complex.
Quantitative Data Summary
The binding affinities of various compounds to Cereblon are typically determined as either the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki). It is important to note that these values can vary between different assay formats and experimental conditions.[6][7]
| Compound | Binding Affinity (IC50) | Binding Affinity (Kd) | Assay Method |
| Thalidomide | 347.2 nM[8] | 1.0 µM | Fluorescence Polarization[8], Isothermal Titration Calorimetry[9] |
| Lenalidomide | 268.6 nM[8] | 0.3 µM | Fluorescence Polarization[8], Isothermal Titration Calorimetry[9] |
| Pomalidomide | 153.9 nM[8], 1.2 µM[10] | 157 nM[10] | Fluorescence Polarization[8], TR-FRET[10], Competitive Titration[10] |
| Compound B | 60 nM | - | TR-FRET[11] |
| 7d | 4 µM (Ki) | - | Not Specified[12] |
| 7c | 9 µM (Ki) | - | Not Specified[12] |
Experimental Protocols
The following sections provide detailed methodologies for three common Cereblon binding displacement assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This competitive assay format utilizes a fluorescently labeled Cereblon ligand (e.g., Thalidomide-Red) and a tagged Cereblon protein (e.g., GST-tagged).[1] An antibody labeled with a FRET donor (e.g., Europium cryptate) binds to the tagged Cereblon.[1] When the fluorescent ligand (FRET acceptor) binds to Cereblon, FRET occurs. A test compound that competes with the fluorescent ligand for binding to Cereblon will disrupt FRET, leading to a decrease in the signal.[1]
Experimental Workflow:
Figure 2: TR-FRET experimental workflow for Cereblon binding.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound, typically in DMSO.
-
Prepare serial dilutions of the test compound and control compounds (e.g., pomalidomide) in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).[2]
-
Prepare working solutions of GST-tagged Cereblon protein, anti-GST Cryptate-labeled antibody, and Thalidomide-Red in assay buffer according to the manufacturer's instructions.[1]
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume (e.g., 5 µL) of the diluted test compounds or controls into the wells of a low-volume white microplate.[1]
-
Add the GST-tagged Cereblon protein solution (e.g., 5 µL) to each well.[1]
-
Add the pre-mixed HTRF detection reagents (anti-GST-Cryptate and Thalidomide-Red) (e.g., 10 µL) to each well.[1]
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.[13]
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader capable of TR-FRET measurements, with excitation typically around 320-340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[13]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[13]
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the rotational speed of a fluorescently labeled Cereblon ligand (tracer) upon binding to the much larger Cereblon protein.[4] The small, unbound tracer tumbles rapidly in solution, resulting in low fluorescence polarization.[4] When bound to Cereblon, its rotation slows, leading to an increase in polarization.[4] A test compound that competes with the fluorescent tracer for binding will cause a decrease in the polarization signal.[4][14]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of the test compound in assay buffer.
-
Prepare working solutions of purified Cereblon protein and a fluorescently labeled Cereblon ligand (e.g., Cy5-labeled Thalidomide) in assay buffer.[14]
-
-
Assay Procedure (96-well plate format):
-
Add a constant concentration of the purified Cereblon protein to the wells of a black, low-binding microplate.[14]
-
Add the fluorescently labeled ligand to the wells.[14]
-
Add the serial dilutions of the test compounds.[4]
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.[4]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with the appropriate excitation and emission filters for the fluorophore used.[4]
-
Plot the decrease in fluorescence polarization against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.[4]
-
AlphaLISA/AlphaScreen Assay
Principle: This bead-based immunoassay uses donor and acceptor beads that come into close proximity when a binding event occurs, generating a luminescent signal.[15][16] In a competitive binding format, a biotinylated Cereblon protein is captured by streptavidin-coated donor beads. A tagged ligand (e.g., FLAG-tagged) is captured by anti-tag antibody-coated acceptor beads. When the ligand binds to Cereblon, the beads are brought together. A test compound that competes for this binding will disrupt the interaction and reduce the signal.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of the test compound.
-
Prepare working solutions of biotinylated Cereblon, a tagged ligand, streptavidin-coated donor beads, and anti-tag acceptor beads in the manufacturer-provided assay buffer.[17]
-
-
Assay Procedure (384-well plate format):
-
Add the biotinylated Cereblon and the tagged ligand to the wells of an Optiplate.
-
Add the serial dilutions of the test compounds and incubate briefly.
-
Add the streptavidin-coated donor beads and incubate.
-
Add the anti-tag acceptor beads and incubate in the dark.[17]
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Plot the AlphaScreen signal against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
References
- 1. revvity.com [revvity.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Cereblon - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. revvity.com [revvity.com]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Biotin-PEG6-Thalidomide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-Thalidomide is a versatile chemical probe designed for the study of the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system.[1][2][3] This molecule incorporates a thalidomide (B1683933) moiety that binds to CRBN, a biotin (B1667282) tag for detection and affinity purification, and a hydrophilic 6-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility.[1][2][3] In the burgeoning field of targeted protein degradation, this compound serves as an essential tool for validating and characterizing Proteolysis Targeting Chimeras (PROTACs) and other molecular glues that hijack the CRBN E3 ligase to induce the degradation of specific proteins of interest in cancer cells.
These application notes provide an overview of the utility of this compound in cancer cell line studies, including detailed protocols for key experiments and representative data.
Chemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C37H53N5O12S |
| Molecular Weight | 791.9 g/mol |
| Purity | >95% |
| Appearance | Solid |
| Solubility | DMSO, DMF |
| Storage | Store at -20°C for up to 6 months |
Applications in Cancer Cell Line Studies
This compound is primarily utilized in the following applications:
-
CRBN Engagement Studies: To confirm and quantify the interaction of novel PROTACs or CRBN ligands with the CRBN E3 ligase within the cellular environment.
-
Competitive Binding Assays: To determine the binding affinity (e.g., IC50, Kd) of test compounds for CRBN.
-
Pulldown Assays: To isolate and enrich CRBN and its associated protein complexes from cell lysates for subsequent analysis by Western blotting or mass spectrometry.
-
Probe for Assay Development: As a tool compound for the development and validation of new high-throughput screening assays for CRBN binders.
Data Presentation
Representative Binding Affinity Data
The following table presents representative binding affinity data for thalidomide and its analogs to CRBN, which can be considered indicative of the expected binding characteristics of the thalidomide moiety of this compound.
| Compound | Binding Affinity (Kd) to CRBN | Assay Type |
| Thalidomide | ~1 µM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~260 nM | Surface Plasmon Resonance (SPR) |
| Pomalidomide | ~180 nM | Surface Plasmon Resonance (SPR) |
| This compound | Expected to be in the high nM to low µM range | To be determined experimentally |
Note: The binding affinity of this compound to CRBN should be experimentally determined. The PEG linker and biotin moiety may influence the binding affinity compared to unmodified thalidomide.
Experimental Protocols
Competitive Binding Assay using Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol describes a competitive binding assay to determine the IC50 value of a test compound against CRBN using this compound as a tracer.
Materials:
-
Recombinant human CRBN-DDB1 protein complex
-
Europium cryptate-labeled anti-GST antibody (or other tag-specific antibody)
-
Streptavidin-XL665
-
This compound
-
Test compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a working solution of this compound at 2x the final desired concentration.
-
Prepare a working solution of the CRBN-DDB1 protein complex and the Europium cryptate-labeled antibody at 2x the final desired concentration.
-
Prepare a working solution of Streptavidin-XL665 at 2x the final desired concentration.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted test compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of the this compound working solution to all wells.
-
Add 5 µL of the CRBN-DDB1/anti-GST-Europium cryptate mixture to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the Streptavidin-XL665 working solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
CRBN Pulldown Assay from Cancer Cell Lysates
This protocol describes how to use this compound to pull down CRBN and its binding partners from cancer cell lysates.
Materials:
-
Cancer cell line of interest (e.g., HEK293T, MM.1S)
-
This compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., Lysis buffer with 0.1% NP-40)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
DMSO (vehicle control)
Protocol:
-
Cell Lysis:
-
Culture cancer cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Bait Incubation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
To 1 mg of cell lysate, add this compound to a final concentration of 1 µM.
-
As a negative control, add an equivalent volume of DMSO to another 1 mg of cell lysate.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
-
Pulldown:
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with lysis buffer.
-
Add the equilibrated beads to the lysate-probe mixture.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in 50 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the presence of CRBN and known binding partners (e.g., DDB1) by Western blotting using specific antibodies.
-
Visualizations
Signaling Pathway
References
Application Notes: Affinity Purification of CRBN Complexes Using Biotin-PEG6-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. It has garnered significant attention in drug development, particularly as the target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. These molecules act as "molecular glues," inducing the proximity between CRBN and neosubstrates, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is central to the therapeutic effects of IMiDs in treating certain cancers.[1][2]
Biotin-PEG6-Thalidomide is a high-affinity probe designed for the study of CRBN and its complexes. This molecule consists of a thalidomide moiety for specific binding to CRBN, a biotin (B1667282) group for high-affinity interaction with streptavidin, and a hydrophilic PEG6 spacer to increase solubility and minimize steric hindrance. This probe is a powerful tool for the affinity purification of CRBN and its associated proteins from cell lysates, enabling the identification and characterization of the CRBN interactome. Understanding the composition of CRBN complexes under different cellular conditions or in the presence of various compounds is crucial for elucidating the mechanism of action of molecular glues and for the development of novel targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs).
These application notes provide a comprehensive guide, including detailed protocols, for utilizing this compound to isolate and analyze CRBN complexes.
Principle
The affinity purification strategy relies on the highly specific and strong interaction between biotin and streptavidin. The this compound probe is incubated with cell lysate, allowing the thalidomide portion to bind to CRBN. The resulting CRBN-probe complexes are then captured on streptavidin-coated beads. After a series of washes to remove non-specific binding proteins, the enriched CRBN complexes are eluted from the beads and can be analyzed by various downstream applications, most notably mass spectrometry-based quantitative proteomics, to identify the components of the complex.
Key Applications
-
Identification of CRBN Interactors: Elucidate the composition of the endogenous CRBN E3 ligase complex.
-
Discovery of Neosubstrates: Identify novel proteins that are recruited to CRBN in the presence of molecular glue compounds.
-
Mechanism of Action Studies: Investigate how different compounds modulate the CRBN interactome.
-
Target Engagement Verification: Confirm the binding of novel CRBN-targeting compounds in a cellular context through competition assays.
-
PROTAC Development: Assess the formation of the ternary complex (Target-PROTAC-E3 ligase).
Data Presentation
The following tables summarize hypothetical quantitative proteomics data obtained from an affinity purification experiment using this compound. The data illustrates the identification of known CRBN interactors and a neosubstrate in the presence of a molecular glue.
Table 1: Identification of Endogenous CRBN Interactors
| Protein ID | Gene Symbol | Description | Spectral Counts (Control) | Spectral Counts (this compound) | Fold Change |
| Q96SW2 | CRBN | Protein cereblon | 2 | 157 | 78.5 |
| Q16531 | DDB1 | DNA damage-binding protein 1 | 1 | 123 | 123.0 |
| Q13619 | CUL4A | Cullin-4A | 0 | 85 | - |
| P61081 | RBX1 | RING-box protein 1 | 0 | 42 | - |
Control represents a pulldown with beads alone or a non-specific biotinylated compound.
Table 2: Identification of a Neosubstrate with a Molecular Glue
| Protein ID | Gene Symbol | Description | Spectral Counts (+DMSO) | Spectral Counts (+Molecular Glue) | Fold Change |
| Q96SW2 | CRBN | Protein cereblon | 155 | 160 | 1.03 |
| Q16531 | DDB1 | DNA damage-binding protein 1 | 120 | 125 | 1.04 |
| Q14156 | IKZF1 | Ikaros family zinc finger protein 1 | 5 | 98 | 19.6 |
| Q9UKT9 | IKZF3 | Aiolos | 3 | 75 | 25.0 |
This experiment compares the pulldown with this compound in the presence of a vehicle (DMSO) versus a known molecular glue that induces the recruitment of IKZF1 and IKZF3.
Experimental Protocols
Materials and Reagents
-
This compound
-
Streptavidin-coated magnetic beads
-
Cell line of interest (e.g., HEK293T, MM.1S)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer containing high concentration of biotin for competitive elution)
-
DMSO (for dissolving the probe and compounds)
-
Molecular glue compound of interest (optional)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Mass spectrometer and liquid chromatography system
Protocol 1: Affinity Purification of CRBN Complexes
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer the required amount of bead slurry to a new tube.
-
Wash the beads three times with wash buffer. Use a magnetic stand to separate the beads from the supernatant during washes.
-
-
Affinity Pulldown:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add this compound to the lysate at a final concentration of 1-10 µM. For control experiments, add an equivalent volume of DMSO.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Add the pre-washed streptavidin beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic stand to capture the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Alternatively, for native protein elution, incubate the beads with a buffer containing 2-5 mM biotin for 30-60 minutes at room temperature.
-
Protocol 2: On-Bead Digestion for Mass Spectrometry
-
Reduction and Alkylation:
-
After the final wash step in the affinity purification protocol, resuspend the beads in 100 µL of 50 mM ammonium (B1175870) bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Centrifuge the tubes and place them on a magnetic stand.
-
Carefully collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify the proteins using appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Visualizations
Caption: Experimental workflow for affinity purification of CRBN complexes.
Caption: CRBN-mediated protein degradation pathway induced by a molecular glue.
Caption: Logical relationship of this compound components.
References
Application Notes and Protocols for In-cell Target Protein Degradation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" disease targets.[1] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to harness the cell's endogenous protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), for the selective elimination of a protein of interest (POI).[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target.[3][4] Molecular glues, on the other hand, are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the same outcome.[5][6]
The efficacy of these degrader molecules is assessed through in-cell target protein degradation assays. These assays are crucial for determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7][8] This document provides detailed protocols for the most common assays used to quantify in-cell target protein degradation, including Western blotting, in-cell ELISA, and mass spectrometry.
Signaling Pathway of Targeted Protein Degradation
Small molecule degraders function by hijacking the ubiquitin-proteasome system. The process begins with the formation of a ternary complex between the target protein, the degrader molecule, and an E3 ubiquitin ligase.[1] This proximity induces the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[9][10] The degrader molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[3]
Caption: Targeted Protein Degradation Signaling Pathway.
Experimental Workflow Overview
A typical experimental workflow to assess in-cell protein degradation involves cell culture, treatment with the degrader compound, cell lysis, and subsequent analysis of protein levels using various techniques.
Caption: General Experimental Workflow for In-cell Degradation Assays.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[1][11]
1. Materials and Reagents:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
Degrader compound (e.g., PROTAC or molecular glue)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12][13]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Compound Treatment: Treat the cells with serial dilutions of the degrader compound. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics.[1]
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Add ice-cold lysis buffer with inhibitors to each well.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes (with the exception of some membrane proteins).[11]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[1]
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
Protocol 2: In-Cell ELISA for Protein Degradation
In-cell ELISA (or In-Cell Western) is a high-throughput method to quantify intracellular protein levels directly in cultured cells.[14]
1. Materials and Reagents:
-
96-well or 384-well clear-bottom tissue culture plates
-
Cell line expressing the protein of interest
-
Degrader compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the protein of interest
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye
-
Substrate for the enzyme (if applicable)
-
Plate reader
2. Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the degrader compound as described for Western blotting.
-
Cell Fixation and Permeabilization:
-
After treatment, remove the medium and wash the cells with PBS.
-
Fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with wash buffer (e.g., 0.1% Tween-20 in PBS).
-
Incubate with the conjugated secondary antibody for 1-2 hours at room temperature in the dark (if fluorescent).
-
Wash the cells five times with wash buffer.
-
-
Detection and Analysis:
-
If using an HRP-conjugated secondary antibody, add the substrate and measure the absorbance.
-
If using a fluorescently-conjugated secondary antibody, measure the fluorescence intensity using a plate reader.
-
Normalize the signal to a cell staining dye (e.g., Janus Green) or a housekeeping protein.
-
Protocol 3: Mass Spectrometry-Based Proteomics for Protein Degradation
Mass spectrometry (MS) offers a highly sensitive and unbiased approach to quantify protein degradation and can be used to assess the selectivity of a degrader across the entire proteome.[15][16]
1. Materials and Reagents:
-
Cell line and degrader compound
-
Lysis buffer (e.g., urea-based buffer for deep proteome coverage)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
2. Procedure:
-
Sample Preparation:
-
Treat cells and harvest lysates as described for Western blotting.
-
Quantify protein concentration.
-
-
Protein Digestion:
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Peptide Cleanup: Desalt the peptide samples using SPE cartridges.
-
LC-MS/MS Analysis:
-
Inject the peptide samples into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase liquid chromatography column.
-
Analyze the eluted peptides using the mass spectrometer in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins based on their peptide fragments.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon degrader treatment.
-
Data Presentation and Analysis
The quantitative data from these assays are used to determine the potency and efficacy of the degrader compounds.
Key Parameters:
-
DC50 (Half-maximal Degradation Concentration): The concentration of the degrader that induces 50% degradation of the target protein.[7][17]
-
Dmax (Maximum Degradation): The maximal percentage of protein degradation achieved at high concentrations of the degrader.[7][8]
Data Summary Table:
The results are typically plotted as a dose-response curve, with the percentage of remaining protein on the y-axis and the log of the degrader concentration on the x-axis. The DC50 and Dmax values are then calculated from this curve.[18]
| Cell Line | Cancer Type | Target Protein | Degrader Compound | DC50 (nM) | Dmax (%) | Assay Method |
| Cell Line A | Breast Cancer | Protein X | Degrader 1 | 25 | >90 | Western Blot |
| Cell Line B | Lung Cancer | Protein Y | Degrader 2 | 10 | 85 | In-Cell ELISA |
| Cell Line C | Prostate Cancer | Protein Z | Degrader 3 | 50 | >95 | Mass Spectrometry |
Note: The values in this table are for illustrative purposes only.
Conclusion
The selection of an appropriate assay for monitoring in-cell target protein degradation depends on the specific research question, required throughput, and available instrumentation. Western blotting remains a gold standard for validation, while in-cell ELISAs offer higher throughput for screening. Mass spectrometry provides a comprehensive and unbiased view of the proteome-wide effects of a degrader. By following these detailed protocols, researchers can effectively characterize the activity of novel protein degrader molecules and advance the development of this promising therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein Degradation and PROTACs [promega.sg]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.co.uk]
- 9. portlandpress.com [portlandpress.com]
- 10. Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins | Annual Reviews [annualreviews.org]
- 11. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 12. 2bscientific.com [2bscientific.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Biotin-PEG6-Thalidomide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and stability assessment of Biotin-PEG6-Thalidomide, a key reagent in Proteolysis Targeting Chimera (PROTAC) research. Adherence to these protocols is crucial for ensuring the integrity and performance of the molecule in experimental settings.
Storage and Stability Guidelines
Proper storage of this compound is critical to maintain its chemical integrity and functionality. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | At least 6 months[1][2] | Protect from moisture. |
| Stock Solution in Solvent | -20°C | Up to 1 month[3][4] | Avoid repeated freeze-thaw cycles.[1][2] Aliquoting is recommended. |
| -80°C | Up to 6 months[3][4] | Preferred for long-term storage. Avoid repeated freeze-thaw cycles. Aliquoting is recommended. |
Solubility: this compound is soluble in organic solvents such as DMSO, DMF, Acetone, and Acetonitrile.[1][2][5]
Shipping: The compound is typically shipped at ambient temperature.[5][6] Upon receipt, it should be stored at the recommended -20°C.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Anhydrous DMSO (or other suitable solvent)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound under various conditions.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Incubators or environmental chambers set to desired storage conditions (e.g., -20°C, 4°C, room temperature, 40°C)
Procedure:
-
Initial Analysis (T=0): a. Dilute the freshly prepared this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) with the initial mobile phase composition. b. Inject the sample onto the HPLC system. c. Run a gradient elution method (e.g., 5-95% B over 20 minutes) and monitor the absorbance at an appropriate wavelength (e.g., 220 nm and 280 nm). d. Record the peak area and retention time of the main peak corresponding to intact this compound. This serves as the baseline (100% purity).
-
Stability Study: a. Aliquot the stock solution into several tubes. b. Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, 40°C). Protect samples from light. c. At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Time-Point Analysis: a. Allow the retrieved aliquot to thaw completely and reach room temperature. b. Prepare the sample for HPLC analysis as described in step 1a. c. Inject the sample and run the same HPLC method as the initial analysis. d. Record the peak area of the intact compound and any new peaks that may appear, which could represent degradation products.
-
Data Analysis: a. Calculate the percentage of the remaining intact this compound at each time point relative to the initial (T=0) peak area. b. Plot the percentage of the intact compound against time for each storage condition to determine the degradation rate.
Visualizations
Logical Workflow for Storage and Handling
Caption: Workflow for handling this compound from receipt to use.
Potential Degradation Pathway of the Thalidomide (B1683933) Moiety
Thalidomide and its derivatives are susceptible to hydrolysis, particularly at the glutarimide (B196013) and phthalimide (B116566) rings. This can lead to the formation of multiple degradation products, rendering the molecule inactive as a Cereblon (CRBN) ligand.
Caption: Potential hydrolytic degradation pathways of the thalidomide moiety.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. D-Biotin-PEG6-Thalidomide, 2144775-48-2 | BroadPharm [broadpharm.com]
- 6. Thalidomide-O-amido-PEG6-Biotin | BroadPharm [broadpharm.com]
Application Notes: Measuring Protein Degradation by Western Blot
Introduction
Protein degradation is a fundamental cellular process crucial for maintaining protein homeostasis, regulating cellular signaling, and eliminating misfolded or damaged proteins. The ubiquitin-proteasome pathway (UPP) is a major mechanism for protein breakdown in eukaryotic cells.[1] Dysregulation of this pathway is implicated in numerous diseases, making the study of protein degradation essential for drug development and basic research. Western blotting is a widely adopted technique to quantitatively assess the degradation of a specific protein of interest (POI).[2] This document provides a detailed protocol for measuring protein degradation using a cycloheximide (B1669411) (CHX) chase assay followed by Western blot analysis. CHX is a ribosome inhibitor that blocks protein synthesis, allowing for the specific measurement of protein decay over time.[3][4]
Principle of the Cycloheximide Chase Assay
The CHX chase assay is a reliable method to determine the half-life of a protein.[3] By inhibiting new protein synthesis with CHX, any decrease in the level of a specific protein over a time course can be attributed to its degradation.[5][6] Cells are treated with CHX and harvested at various time points.[5][7] The protein levels at each time point are then quantified by Western blot. A protein with a short half-life will show a rapid decrease in abundance, while a stable protein will exhibit little change.[3] This method provides an effective way to visualize the kinetics of protein degradation.[4][5]
Key Experimental Protocols
This section outlines the detailed methodology for performing a CHX chase assay to measure protein degradation.
A. Cycloheximide (CHX) Chase Experiment
-
Cell Culture and Treatment: Seed cells in appropriate culture plates (e.g., 12-well plates) and grow until they reach 80-90% confluency.[3]
-
CHX Treatment: Prepare a stock solution of Cycloheximide in DMSO. Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentration (e.g., 50-100 µg/mL).[3][8]
-
Time Course: Remove the old medium from the cells and add the CHX-containing medium. This marks the zero time point (t=0).
-
Harvesting: Harvest cells at designated time points (e.g., 0, 2, 4, 8, 12, 24 hours) after CHX addition. The t=0 sample should be harvested immediately after adding the CHX medium.[6]
-
Cell Lysis: For each time point, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS) and then add ice-cold lysis buffer.
B. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Use a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation during extraction.[2][9] Maintaining samples at low temperatures (e.g., 4°C) is critical.[10]
-
Cell Lysis: Add the lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3]
-
Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.[2]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x SDS-PAGE sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[2][11]
C. Western Blot Protocol
-
SDS-PAGE: Load 30-50 µg of each protein sample into the wells of an SDS-PAGE gel.[3][11] Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[2][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2][8] The optimal antibody dilution should be determined experimentally.[12][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[3][8]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2][8]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).[3][8]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14] Ensure the signal intensity is within the linear range of detection.[2]
D. Data Analysis and Presentation
-
Densitometry: Quantify the band intensity for the protein of interest and a loading control (e.g., GAPDH, β-actin) at each time point using densitometry software.
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each time point.
-
Quantification: Calculate the percentage of the protein remaining at each time point relative to the zero time point (t=0), which is set to 100%.
-
Half-Life Determination: Plot the percentage of remaining protein against time on a semi-logarithmic graph to determine the protein's half-life (t1/2).
Data Tables for Experimental Setup
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Component | Concentration |
| Lysis Buffer (RIPA) | Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% | |
| Sodium Deoxycholate | 0.5% | |
| SDS | 0.1% | |
| Protease Inhibitor Cocktail | 1x | |
| Phosphatase Inhibitor Cocktail | 1x | |
| 4x SDS Sample Buffer | Tris-HCl, pH 6.8 | 250 mM |
| SDS | 8% | |
| Bromophenol Blue | 0.02% | |
| Glycerol | 40% | |
| β-mercaptoethanol | 10% | |
| Blocking Buffer | Non-fat Dry Milk or BSA | 5% (w/v) |
| TBST | 1x | |
| Wash Buffer (TBST) | Tris-Buffered Saline (TBS) | 1x |
| Tween-20 | 0.1% (v/v) |
Table 2: Typical Antibody Dilutions and Incubation Conditions
| Antibody | Dilution Range | Diluent | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:500 - 1:2000 | 5% BSA in TBST | Overnight | 4°C |
| Secondary Antibody (HRP) | 1:5000 - 1:20000 | 5% Milk in TBST | 1 Hour | Room Temperature |
Note: Optimal antibody dilutions must be determined empirically for each specific antibody and experimental setup.[12]
Visualizations: Pathways and Workflows
Caption: Workflow for measuring protein degradation via CHX chase and Western blot.
Caption: Simplified diagram of the Ubiquitin-Proteasome Protein Degradation Pathway.
References
- 1. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 4. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 8. Cycloheximide chase assay [bio-protocol.org]
- 9. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 11. ptglab.com [ptglab.com]
- 12. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 13. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Thalidomide-Based PROTACs in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are often characterized by the accumulation of misfolded and aggregated proteins that lead to neuronal dysfunction and cell death.[1] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[2][3] Thalidomide-based PROTACs, in particular, have garnered significant attention due to their ability to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cellular protein degradation machinery.[1][]
These bifunctional molecules consist of a ligand that binds to the target protein of interest (e.g., tau, huntingtin, or α-synuclein), a linker, and a thalidomide-based moiety that engages the CRBN E3 ligase.[5][6] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7][8] This approach offers the potential to eliminate toxic proteins that are considered "undruggable" by traditional small molecule inhibitors.[9][10] This document provides detailed application notes and protocols for the use of thalidomide-based PROTACs in neurodegenerative disease models.
Data Presentation
The following tables summarize quantitative data for representative thalidomide-based PROTACs targeting key proteins implicated in neurodegenerative diseases.
Table 1: In Vitro Degradation of Tau Protein
| PROTAC | Target | Cell Line | DC50 | Dmax (%) | Reference |
| TH006 | Tau | Human tau-A152T neurons | Not Reported | Not Reported | [9] |
| Compound 3 | Hyperphosphorylated Tau | Human tau-A152T and tau-P301L neurons | Not Reported | Not Reported | [7] |
| Compound C8 | Total and Phosphorylated Tau | HEK293-htau | Not Reported | Not Reported | [11] |
| FMF-06-Series | Total and Phospho-Tau (S396) | A152T neurons | ~100-1000 nM | ~50-70% | [12] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Table 2: In Vivo Efficacy of Tau-Targeting PROTACs
| PROTAC | Animal Model | Administration Route | Key Findings | Reference |
| TH006 | Mouse model of Alzheimer's disease | Intranasal and Intravenous | Reduced tau in the hippocampus and cerebral cortex. | [9] |
| Compound 3 | Mice | Not Specified | Capable of crossing the blood-brain barrier. | [7] |
| Compound C8 | htau-overexpressed mice | Not Specified | Markedly improved cognitive function. | [11] |
| Aprinoia Tau Degrader | rTg4510 mice | Intravenous | Reduced tau oligomer/aggregates. | [13] |
Table 3: Degradation of Huntingtin (Htt) and α-Synuclein
| PROTAC | Target | Cell Line/Model | Key Findings | Reference |
| Unnamed | Mutant Huntingtin (mHtt) | Fibroblasts from Huntington's disease patients | Reduced mHtt levels. | [14] |
| 2D8-PEG4-Thalidomide | α-synuclein | Primary culture and mouse synucleinopathy models | Enhances α-synuclein clearance. | [15] |
| sery384-based PROTACs | Aggregated α-synuclein | Overexpression system | Induced degradation of aggregated α-synuclein. | [16] |
Signaling Pathways and Mechanisms
The core mechanism of thalidomide-based PROTACs involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce targeted protein degradation.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a Thalidomide-Based PROTAC
This protocol provides a general framework for the synthesis of a thalidomide-based PROTAC, which typically involves the conjugation of a target protein ligand to a thalidomide-linker moiety.[5][6]
Materials:
-
4-Fluorothalidomide
-
Linker with a nucleophilic group (e.g., amine)
-
Target protein ligand with a suitable functional group for conjugation
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate solvents for purification (e.g., dichloromethane, methanol)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Pomalidomide-Linker Intermediate: a. Dissolve 4-fluorothalidomide (1.0 eq) in DMSO. b. Add the desired linker (e.g., with a terminal amine) (1.1 eq) and DIPEA (2.0 eq). c. Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS). d. Purify the pomalidomide-linker intermediate by column chromatography.
-
Conjugation to Target Protein Ligand: a. Dissolve the pomalidomide-linker intermediate and the target protein ligand in a suitable solvent (e.g., DMF or DMSO). b. Add a coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) if forming an amide bond. c. Stir the reaction mixture at room temperature until the reaction is complete. d. Purify the final PROTAC molecule using an appropriate method, such as preparative HPLC.
-
Characterization: a. Confirm the identity and purity of the synthesized PROTAC using techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for PROTAC synthesis.
Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in a cellular context.[8]
Materials:
-
Cell line expressing the target protein (e.g., HEK293 cells overexpressing tau)
-
PROTAC compound dissolved in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 30 minutes. c. Scrape the cells and collect the lysates. d. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Caption: Workflow for Western blot analysis of protein degradation.
Protocol 3: In Vivo Evaluation of PROTAC Efficacy in a Mouse Model
This protocol provides a general guideline for assessing the in vivo efficacy of a PROTAC in a transgenic mouse model of a neurodegenerative disease.[17]
Materials:
-
Transgenic mouse model of a neurodegenerative disease (e.g., rTg4510 for tauopathy)
-
PROTAC compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water for oral administration)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Anesthesia
-
Tissue collection tools
-
Equipment for behavioral testing (e.g., Morris water maze, novel object recognition)
-
Homogenization buffer
Procedure:
-
Animal Dosing: a. Randomly assign mice to treatment and vehicle control groups. b. Formulate the PROTAC in the appropriate vehicle. c. Administer the PROTAC to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific dose and frequency. Administer the vehicle to the control group.
-
Behavioral Analysis: a. At the end of the treatment period, perform behavioral tests to assess cognitive function (e.g., Morris water maze for spatial learning and memory).
-
Tissue Collection and Analysis: a. Euthanize the mice and collect the brains. b. Dissect specific brain regions of interest (e.g., hippocampus, cortex). c. Homogenize the brain tissue in lysis buffer. d. Perform Western blotting or ELISA to quantify the levels of the target protein and its phosphorylated forms. e. Immunohistochemistry can also be performed on brain sections to visualize protein aggregates.
-
Data Analysis: a. Statistically analyze the behavioral data and protein level data between the treatment and control groups.
Caption: General workflow for an in vivo PROTAC efficacy study.
Conclusion
Thalidomide-based PROTACs offer a promising therapeutic avenue for neurodegenerative diseases by enabling the targeted degradation of pathogenic proteins. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate the efficacy of novel PROTACs in relevant preclinical models. Rigorous in vitro and in vivo characterization is crucial to advancing these innovative molecules toward clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellgs.com [cellgs.com]
- 11. Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 13. Alzheimer's Association International Conference [alz.confex.com]
- 14. researchgate.net [researchgate.net]
- 15. Single-Domain Antibody-Based Protein Degrader for Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Biotin-PEG6-Thalidomide Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG6-Thalidomide is a versatile chemical probe used extensively in the field of targeted protein degradation. It serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the Cullin-RING E3 ubiquitin ligase complex. The biotin (B1667282) moiety allows for its use in a variety of affinity-based assays, including pull-down experiments and binding assays, to study the interactions of small molecules with CRBN. The PEG6 linker enhances solubility and provides spatial separation between the biotin and thalidomide (B1683933) moieties. This document provides detailed protocols for the preparation of this compound stock solutions for use in various research applications.
Data Presentation
Physicochemical Properties and Recommended Storage
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₃N₅O₁₂S | --INVALID-LINK--, BroadPharm |
| Molecular Weight | 791.9 g/mol | --INVALID-LINK--, BroadPharm |
| Appearance | White to off-white solid | ChemicalBook |
| Purity | Typically ≥95% | BPS Bioscience, BroadPharm |
| Solubility | DMSO, DMF, Acetone, Acetonitrile | --INVALID-LINK--, BroadPharm |
| Storage (Solid) | -20°C for up to 3 years | MedChemExpress |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress |
Recommended Solvents for Stock Solution Preparation
| Solvent | Grade | Notes |
| Dimethyl Sulfoxide (DMSO) | Anhydrous/Cell Culture Grade | Recommended for high concentration stock solutions. Ensure the final concentration in assays is non-toxic to cells (typically ≤ 0.1%). |
| Dimethylformamide (DMF) | Anhydrous | An alternative to DMSO for high concentration stocks. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for various in vitro applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.92 mg of the compound.
-
Calculation: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Dissolution: a. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution. d. Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution for use in cell culture experiments. It is crucial to maintain a low final concentration of DMSO to avoid cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is at a non-toxic level, typically at or below 0.1% (v/v). For example, a 1:1000 dilution of the 10 mM stock solution will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without the compound.
-
Application to Cells: Mix the working solutions thoroughly by gentle pipetting before adding them to the cells.
Mandatory Visualization
Caption: Experimental Workflow for this compound.
Caption: PROTAC Signaling Pathway.
Application Notes and Protocols: The Use of Biotin-PEG6-Thalidomide as a Control Compound in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Biotin-PEG6-Thalidomide as a critical control compound in a variety of experimental settings, particularly within the field of targeted protein degradation (TPD) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a valuable research tool that consists of three key components: a biotin (B1667282) molecule for affinity purification, a polyethylene (B3416737) glycol (PEG) linker to enhance solubility and provide spatial separation, and a thalidomide (B1683933) moiety that serves as a binder to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5] This compound is an essential negative control in PROTAC-mediated degradation studies and a versatile tool for various biophysical and biochemical assays aimed at characterizing the interaction between small molecules and Cereblon.
The thalidomide component of this compound binds to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6][7] This binding event is fundamental to the mechanism of action of thalidomide and its derivatives (immunomodulatory drugs or IMiDs) and has been harnessed in the development of PROTACs to induce the degradation of specific target proteins.[8] By lacking a warhead to bind a target protein, this compound serves as an ideal control to delineate the specific effects of a bifunctional degrader from non-specific or CRBN-binding-only effects.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and performance in experiments.
| Property | Value | Reference |
| Molecular Formula | C37H53N5O12S | [1] |
| Molecular Weight | 791.91 g/mol | [1] |
| Appearance | White to off-white solid/oil | [2][9] |
| Solubility | Soluble in DMSO, DMF, Acetone, Acetonitrile | [1][2][3] |
| Storage | Store at -20°C for long-term stability. Avoid repeated freeze-thaw cycles. | [1] |
Signaling Pathway: Cereblon-Mediated Protein Degradation
The diagram below illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein via the Cereblon E3 ligase pathway. This compound, lacking a target protein binder, can engage with Cereblon but will not form a productive ternary complex for target ubiquitination.
Application 1: Competitive Binding Assays
This compound can be used in various competitive binding assay formats to determine the binding affinity of test compounds to Cereblon. These assays are crucial for validating that a novel PROTAC's E3 ligase binder engages its intended target.
Experimental Workflow: Competitive Binding Assay
Protocols
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a competitive binding assay using a terbium-labeled anti-His antibody and a fluorescently labeled thalidomide analog to measure the binding of test compounds to His-tagged Cereblon. This compound can be used as a non-fluorescent competitor to establish a baseline for CRBN binding.
Materials:
-
His-tagged recombinant human Cereblon/DDB1 complex
-
Terbium-labeled anti-His antibody (donor)
-
Fluorescently labeled thalidomide analog (e.g., BODIPY FL Thalidomide) (acceptor)[10]
-
This compound (as a control competitor)
-
Test compounds (e.g., novel PROTACs)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compound and this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the test compound or control.
-
Add 5 µL of a pre-mixed solution of His-tagged Cereblon/DDB1 and the fluorescent thalidomide analog to each well.
-
Add 5 µL of the terbium-labeled anti-His antibody to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the log of the competitor concentration to determine the IC50 value.
b) Fluorescence Polarization (FP) Assay
This assay measures the displacement of a fluorescently labeled thalidomide tracer from Cereblon by a test compound. A change in the polarization of emitted light indicates binding.
Materials:
-
Recombinant Cereblon/DDB1 complex
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide)[7]
-
This compound (as a non-fluorescent competitor control)
-
Test compounds
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Black, low-binding 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound and this compound.
-
Add 10 µL of the fluorescent tracer and 10 µL of the Cereblon/DDB1 complex to each well.
-
Add 5 µL of the test compound or control.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the change in millipolarization (mP) units against the log of the competitor concentration to determine the IC50.
c) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the competition between a biotinylated ligand and a test compound for binding to an acceptor bead-conjugated protein.
Materials:
-
Streptavidin-coated Donor beads
-
Anti-FLAG Acceptor beads
-
FLAG-tagged Cereblon
-
This compound
-
Test compounds
-
AlphaLISA buffer
-
384-well AlphaPlates
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add FLAG-tagged Cereblon and Anti-FLAG Acceptor beads to the wells and incubate.
-
Add this compound and the test compound and incubate.
-
Add Streptavidin-coated Donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the log of the competitor concentration to determine the IC50.
Representative Data
The following table shows example IC50 values for known Cereblon binders obtained from competitive binding assays. This compound, when used as a competitor, would be expected to have an IC50 in a similar range to thalidomide.
| Compound | Assay Type | IC50 (nM) | Reference |
| Thalidomide | TR-FRET | 22.4 | [10] |
| Lenalidomide | TR-FRET | 8.9 | [10] |
| Pomalidomide | TR-FRET | 6.4 | [10] |
| Thalidomide | FP | 347.2 | [11] |
| Lenalidomide | FP | 268.6 | [11] |
| Pomalidomide | FP | 153.9 | [11] |
Application 2: Pull-down Assays
This compound is an excellent tool for affinity pull-down experiments to identify Cereblon-interacting proteins or to validate the engagement of a test compound with Cereblon in a cellular context.
Experimental Workflow: Pull-down Assay
Protocol: Streptavidin Pull-down to Confirm Cereblon Binding
This protocol describes the use of this compound to pull down Cereblon from cell lysates. A control with biotin alone should be included to assess non-specific binding to the streptavidin beads.
Materials:
-
Cells expressing Cereblon (e.g., HEK293T, MM.1S)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound
-
Biotin (as a negative control)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-Cereblon antibody
Procedure:
-
Culture and harvest cells. Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with streptavidin beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with this compound (e.g., 1-10 µM) or an equimolar amount of biotin for 2-4 hours at 4°C with rotation.
-
Add equilibrated streptavidin beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times).
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and western blotting using an anti-Cereblon antibody.
Expected Results
| Sample | Expected Outcome | Interpretation |
| This compound Pull-down | A clear band corresponding to the molecular weight of Cereblon is detected by western blot. | This compound successfully binds to and pulls down Cereblon. |
| Biotin alone Pull-down (Negative Control) | No or a very faint band for Cereblon is detected. | Demonstrates that the interaction is specific to the thalidomide moiety and not the biotin tag or the linker. |
| Input Lysate | A clear band for Cereblon is detected. | Confirms the presence of Cereblon in the starting material. |
Application 3: Control for PROTAC-Mediated Protein Degradation (Western Blot)
In a PROTAC experiment, it is crucial to demonstrate that the degradation of the target protein is dependent on the formation of the ternary complex and not merely due to the binding of the E3 ligase ligand. This compound serves as an excellent negative control for this purpose.
Protocol: Western Blot Analysis of Target Degradation
Materials:
-
Cell line expressing the target protein of interest
-
Active PROTAC targeting the protein of interest
-
This compound (as a negative control)
-
DMSO (vehicle control)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with the active PROTAC, this compound (at the same concentration as the PROTAC), or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and western blotting.
-
Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control.
-
Quantify band intensities to determine the percentage of target protein remaining relative to the vehicle control.
Representative Data
| Treatment | Target Protein Level | Loading Control Level | Interpretation |
| DMSO (Vehicle) | 100% | 100% | Baseline protein level. |
| Active PROTAC | <50% | 100% | Successful target protein degradation. |
| This compound | ~100% | 100% | No degradation, confirming that Cereblon binding alone is insufficient to induce degradation of the target. |
Application 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. Ligand binding can stabilize a protein against thermal denaturation. This compound can be used as a control to assess the thermal stabilization of Cereblon.
Protocol: Isothermal Dose-Response (ITDR) CETSA
Materials:
-
Cells expressing Cereblon
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
Procedure:
-
Treat cells with a range of concentrations of this compound or DMSO for 1-2 hours.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a specific temperature (predetermined from a melt curve) for 3 minutes in a thermal cycler, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fraction by western blotting for Cereblon.
-
Quantify the band intensities and plot against the drug concentration to generate a dose-response curve.
Expected Results
| Treatment | Soluble Cereblon Remaining | Interpretation |
| DMSO (Vehicle) | Baseline level | Represents the intrinsic thermal stability of Cereblon at the chosen temperature. |
| This compound | Increased level compared to vehicle | Demonstrates that binding of the thalidomide moiety stabilizes Cereblon against heat-induced denaturation, confirming target engagement. |
Application 5: Mass Spectrometry-Based Proteomics
This compound can be utilized in mass spectrometry-based proteomics workflows for affinity purification-mass spectrometry (AP-MS) to identify proteins that interact with the Cereblon-ligand complex.
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
Materials:
-
Cell lysate
-
This compound
-
Biotin (negative control)
-
Streptavidin beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Enzymes for on-bead digestion (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Perform a pull-down experiment as described in Application 2.
-
After the final wash, instead of eluting with SDS-PAGE buffer, perform on-bead digestion of the pulled-down proteins with trypsin.
-
Collect the resulting peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify the proteins and perform quantitative analysis to compare the proteins pulled down with this compound versus the biotin-only control.
Expected Data Analysis
Proteins that are significantly enriched in the this compound sample compared to the biotin control are considered specific interactors. This would include Cereblon and its associated proteins in the E3 ligase complex. This method can also be used to identify potential "neo-substrates" that may be recruited to Cereblon upon ligand binding.
Conclusion
This compound is an indispensable control reagent for researchers in the field of targeted protein degradation. Its well-defined interaction with Cereblon allows for the rigorous validation of experimental results and provides a means to dissect the specific molecular events underlying the activity of novel PROTACs and other Cereblon-modulating compounds. The protocols and application notes provided here serve as a detailed guide for the effective use of this important research tool.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. D-Biotin-PEG6-Thalidomide CAS#: 2144775-48-2 [m.chemicalbook.com]
- 3. D-Biotin-PEG6-Thalidomide, 2144775-48-2 | BroadPharm [broadpharm.com]
- 4. Thalidomide-O-amido-PEG6-Biotin | BroadPharm [broadpharm.com]
- 5. D-Biotin-PEG6-Thalidomide - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing PROTAC Aqueous Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in novel PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do my new PROTACs have such low aqueous solubility?
PROTACs are inherently large and complex molecules, often possessing high molecular weight and lipophilicity, which contributes to their poor aqueous solubility.[1][2][3] Their structure, consisting of two ligands connected by a linker, often places them "beyond the Rule of Five," a set of guidelines used to predict the druglikeness of a molecule.[4][5][] This "molecular obesity" can hinder effective administration and reduce absorption at the target site.[2][7]
Q2: What are the main strategies to improve the aqueous solubility of a new PROTAC?
There are two primary approaches to enhance the aqueous solubility of a novel PROTAC:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC molecule itself. Key areas for modification include the linker, the warhead (the part that binds to the target protein), and the E3 ligase ligand.[5][][8]
-
Formulation Strategies: This approach focuses on the delivery of the PROTAC molecule without changing its chemical structure. Common techniques include the use of amorphous solid dispersions (ASDs), lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS), and nanoparticle encapsulation.[2][9][10][11]
Q3: How does modifying the linker affect PROTAC solubility?
The linker plays a crucial role in determining the overall physicochemical properties of a PROTAC.[8][12] By incorporating polar functional groups, the solubility of the PROTAC can be improved.[12] Strategies include:
-
Incorporating Polar Moieties: Introducing groups like amides, ethers, or saturated nitrogen heterocycles (e.g., piperazine, piperidine) can increase polarity and significantly improve aqueous solubility.[8][13][14]
-
Using PEG Linkers: Polyethylene glycol (PEG) linkers are hydrophilic and can enhance the water solubility of PROTACs.[12][13][15]
-
Varying Linker Length and Composition: The length and chemical makeup of the linker can be optimized to strike a balance between solubility and cell permeability.[12][15] For instance, replacing a PEG linker with a 1,4-disubstituted phenyl ring has been shown to improve cellular permeability.[1]
Q4: Can changing the warhead or E3 ligase ligand improve solubility?
Yes, the choice of warhead and E3 ligase ligand can impact the overall solubility of the PROTAC.[5][16] While the primary consideration for these components is target binding and E3 ligase recruitment, selecting ligands with more favorable physicochemical properties can contribute to better solubility.[8] For example, some studies suggest that CRBN-based PROTACs may have more "drug-like" properties than some VHL-based ones.[14]
Q5: What are amorphous solid dispersions (ASDs) and how do they work?
Amorphous solid dispersions (ASDs) are a formulation strategy where the poorly soluble PROTAC is dispersed in an amorphous state within a polymer matrix.[9][10][17] This high-energy, non-crystalline state enhances the dissolution of the PROTAC in aqueous environments.[10] ASDs can create a supersaturated solution of the drug, which can lead to increased absorption.[2][10] Polymers commonly used for PROTAC ASDs include HPMCAS (hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate) and Eudragit®.[4][9][18]
Troubleshooting Guide
Problem: My PROTAC precipitates out of solution during in vitro assays.
-
Possible Cause: The aqueous solubility of your PROTAC is too low for the required concentration in your assay buffer.
-
Troubleshooting Steps:
-
Determine the Thermodynamic Solubility: First, experimentally measure the thermodynamic solubility of your PROTAC in the relevant buffer.
-
Co-solvents: Try adding a small percentage of an organic co-solvent like DMSO to your assay buffer. However, be mindful of potential effects on your biological system.
-
Formulation Approaches: For in vivo studies or more complex in vitro models, consider formulating the PROTAC. An amorphous solid dispersion (ASD) or a lipid-based formulation could be beneficial.[4][9][10]
-
Chemical Modification: If formulation is not an option, consider synthesizing analogues with modified linkers to improve polarity.[12][13]
-
Problem: My PROTAC has poor oral bioavailability in animal models despite good in vitro activity.
-
Possible Cause: Low aqueous solubility is likely a major contributor to poor oral absorption.[1][10]
-
Troubleshooting Steps:
-
Administer with Food: Some studies have shown that the solubility of PROTACs can be improved in biorelevant media that mimics the fed state.[1][3] Consider dosing with food in your animal studies.
-
Formulation Strategies: This is a prime scenario for formulation intervention. Amorphous solid dispersions (ASDs) have been shown to significantly enhance the oral bioavailability of PROTACs.[4][9][10] Self-emulsifying drug delivery systems (SEDDS) are another promising option.[10]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the PROTAC particles, potentially improving dissolution rate.[19][20]
-
Prodrug Strategy: A prodrug approach, where a lipophilic group is added to be cleaved in vivo, has shown potential for increasing bioavailability.[1][3]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving PROTAC solubility.
Table 1: Effect of Formulation on PROTAC Solubility
| PROTAC | Formulation | Solubility Enhancement | Reference |
| AZ1 | Amorphous Solid Dispersion (ASD) with HPMCAS | Up to 2-fold increase in drug supersaturation compared to pure amorphous drug. | [9][21] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) with HPMCAS and Eudragit® L 100-55 | Pronounced supersaturation without precipitation for the entire dissolution period. | [4][10][18][22][23] |
| ARV-825 | Self-nano emulsifying preconcentrate (ARV-SNEP) | Significantly enhanced solubility in aqueous and biorelevant media. | [10][24] |
| MS4078 | Spray-dried dispersion with Soluplus® and Eudragit® E PO | Over a 70-fold increase in supersaturation relative to the crude amorphous API. | [7] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD of a PROTAC using a polymer excipient.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, Eudragit®)
-
Volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the polymer in the volatile organic solvent. The drug loading (w/w %) will depend on the specific PROTAC and polymer.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the wall of the flask.
-
Drying: Further dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the mixture to remove any residual solvent.
-
Characterization: Characterize the resulting ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Powder X-ray Diffraction (PXRD) to check for the absence of crystallinity.
-
Dissolution Testing: Perform dissolution studies to compare the solubility of the ASD to the crystalline or amorphous PROTAC alone.
Protocol 2: Thermodynamic Solubility Measurement
This protocol outlines a standard method for determining the thermodynamic solubility of a PROTAC.
Materials:
-
PROTAC of interest
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of the solid PROTAC to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC or LC-MS/MS method.
-
Calculation: The measured concentration represents the thermodynamic solubility of the PROTAC in that specific buffer.
Visualizations
Caption: Factors influencing PROTAC aqueous solubility.
Caption: Workflow for improving PROTAC solubility.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. mdpi.com [mdpi.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Enabling Formulation Technology for Insoluble Compounds Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting low efficiency in targeted protein degradation
Welcome to the technical support center for targeted protein degradation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during experiments with Proteolysis Targeting Chimeras (PROTACs) and other protein degraders. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][3][4] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.[2]
Q2: My PROTAC isn't degrading the target protein. What are the most common reasons?
There are several potential reasons why a PROTAC may not be effective. The most common issues include:
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell.[1]
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both proteins individually, it may not effectively bring them together to form a stable ternary complex.[1][5]
-
Poor Cellular Permeability or Stability: The PROTAC may not be able to enter the cell efficiently or might be unstable in the cell culture medium.[1]
-
Incorrect E3 Ligase Choice: The chosen E3 ligase may not be suitable for the target protein or may not be expressed at sufficient levels in the cell line being used.[1][6]
For a systematic way to diagnose the issue, please refer to our detailed troubleshooting guide below.
Q3: How do I choose the right E3 ligase for my target protein?
The choice of E3 ligase is critical for successful protein degradation.[7] While over 600 E3 ligases are encoded in the human genome, only a few, most commonly Cereblon (CRBN) and Von Hippel-Lindau (VHL), have been widely used in PROTAC design.[8][9]
Key considerations include:
-
Tissue and Cell Type Expression: Ensure the E3 ligase is expressed in the target cells or tissue. Ubiquitously expressed ligases like CRBN and VHL are common starting points, but tissue-specific E3 ligases can offer greater selectivity and reduce systemic toxicity.[6][9]
-
Subcellular Localization: The E3 ligase and the target protein should be in the same subcellular compartment to enable interaction.
-
Known Ligands: The availability of high-affinity, well-characterized ligands for the E3 ligase is a practical consideration that simplifies PROTAC design.[9]
Q4: What are the key parameters for evaluating PROTAC efficacy?
The two primary parameters for quantifying the efficacy of a PROTAC are:
-
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC that results in 50% degradation of the target protein.[2]
-
Dₘₐₓ (Maximum Degradation): The maximal percentage of target protein degradation achievable with the PROTAC.[2]
These values are determined by performing a dose-response experiment and analyzing the protein levels, typically by Western Blot. It is important to note that these metrics can be time-dependent, so kinetic analysis provides a more complete picture.[10]
In-Depth Troubleshooting Guide
Low or no degradation efficiency is a common hurdle in PROTAC development. This guide provides a logical workflow to diagnose the underlying issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing PEG Linker Length for Improved PROTAC Activity
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of Polyethylene Glycol (PEG) linker length to enhance the activity of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker connecting them.[1][2] The linker is a critical component, not just a spacer, that plays a pivotal role in the PROTAC's efficacy.[3][4] PEG linkers are frequently used due to their good water solubility, synthetic versatility, and flexibility.[5][] This flexibility allows the PROTAC to adopt various conformations, which is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3][5]
Q2: Why is PEG linker length a critical parameter for PROTAC activity?
The length of the linker is a crucial parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[7] It directly influences the formation and stability of the ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[3][8]
-
If the linker is too short, it may cause steric hindrance, preventing the target protein and E3 ligase from coming together effectively to form a ternary complex.[9][]
-
If the linker is too long, it can result in an unstable or unproductive ternary complex geometry where the necessary proximity for ubiquitination is not achieved.[9][] An excessively long linker can also lead to a decrease in potency due to a higher entropic penalty upon binding.[3]
Therefore, finding the optimal linker length is key to maximizing the interaction between the target protein and the E3 ligase, leading to efficient degradation.[11]
Q3: What is the "hook effect" and how does linker length influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[2][5] This occurs because an excess of the PROTAC molecule favors the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex (Target-PROTAC-E3 Ligase).[5] While this effect is primarily concentration-dependent, an inefficient or suboptimal linker can exacerbate it by promoting less stable ternary complexes.[5] Optimizing the linker length and composition to enhance the stability and cooperativity of the ternary complex can help mitigate the hook effect, leading to sustained degradation over a broader concentration range.[2][12]
Q4: Besides length, what other aspects of the PEG linker should be considered?
While length is a primary focus, other characteristics of the linker are also vital for overall PROTAC performance:
-
Composition and Rigidity : The chemical makeup of the linker affects its flexibility. While PEG linkers are known for their flexibility, incorporating more rigid elements like piperazine (B1678402) or triazole rings can reduce the conformational freedom.[][7] This can pre-organize the PROTAC into a favorable conformation for ternary complex formation, reducing the entropic penalty of binding and potentially improving selectivity.[7]
-
Solubility and Physicochemical Properties : The linker contributes significantly to the overall properties of the PROTAC molecule. PEG elements enhance water solubility, which can improve the molecule's drug-like properties.[5][] Balancing hydrophilicity and lipophilicity is crucial for achieving good cell permeability and bioavailability.[][7]
-
Attachment Points : The position where the linker is connected to the warhead and the anchor ligands is also critical.[9] The choice of attachment site should be in a solvent-exposed region to minimize disruption of the ligands' binding to their respective proteins.[]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant target degradation.
This is a common challenge in PROTAC development. Here are potential causes and solutions:
-
Possible Cause 1: Suboptimal Linker Length. Even with strong binary affinities, the linker may not have the correct length or geometry to support a stable and productive ternary complex.[12]
-
Possible Cause 2: Inefficient Ternary Complex Formation. A lack of positive cooperativity, where the binding of one protein partner enhances the affinity for the other, can lead to inefficient degradation.[12][13]
-
Possible Cause 3: Poor Cell Permeability. PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach their intracellular target.[15][16] The hydrophilicity of a PEG linker can sometimes hinder passive permeability.[2]
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
A pronounced hook effect can be a major hurdle in developing potent PROTACs.
-
Possible Cause: Unstable Ternary Complex. The linker may not be optimal, leading to a less stable ternary complex that is more easily disrupted at high PROTAC concentrations, favoring binary complex formation.[5]
-
Solution 1: Optimize the Linker. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[2] Experiment with different linker lengths and compositions to find one that maximizes ternary complex stability.
-
Solution 2: Perform Careful Dose-Response Studies. Conduct detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the hook effect becomes prominent.[12]
-
Problem 3: My PROTAC has poor solubility or cell permeability.
The physicochemical properties of the PROTAC are heavily influenced by the linker.
-
Possible Cause: Imbalance in Hydrophilicity/Lipophilicity. While PEG linkers improve water solubility, an overly hydrophilic molecule may struggle to cross the cell membrane.[2][7] Conversely, highly lipophilic linkers can lead to poor solubility.[7]
-
Solution: Modify the linker to balance these properties. This can be achieved by creating hybrid linkers that combine PEG units with alkyl chains or by adjusting the overall length of the PEG chain.[2][] The goal is to find a balance that maintains adequate solubility while allowing for efficient cell penetration.
-
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data from various studies to illustrate the impact of linker length on degradation efficiency, quantified by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| BRD4-PROTAC-1 | PEG3 | 150 | ~75 |
| BRD4-PROTAC-2 | PEG4 | 50 | >90 |
| BRD4-PROTAC-3 | PEG5 | 25 | >95 |
| BRD4-PROTAC-4 | PEG6 | 60 | >90 |
| BRD4-PROTAC-5 | PEG8 | 200 | ~70 |
(This table represents a common trend where an optimal linker length leads to the most potent degradation, as seen in various studies.[15])
Table 2: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Atom Length | DC₅₀ (µM) | Dₘₐₓ (%) |
|---|---|---|---|
| ERα-PROTAC-1 | 9 atoms | > 10 | < 20 |
| ERα-PROTAC-2 | 12 atoms | 1.5 | ~60 |
| ERα-PROTAC-3 | 16 atoms | 0.1 | >90 |
| ERα-PROTAC-4 | 19 atoms | 0.8 | ~75 |
| ERα-PROTAC-5 | 21 atoms | 2.0 | ~50 |
(Data trends are based on studies showing a significant effect of chain length on ERα degradation, with a 16-atom linker being optimal in one case.[11])
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Quantification (DC₅₀/Dₘₐₓ Determination)
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
Materials:
-
Cell culture plates (e.g., 24-well)
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Plating: Seed cells in a 24-well plate to achieve 70-80% confluency at the time of treatment.[5]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical starting range is 1 nM to 10 µM.[5] Treat the cells and include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Wash cells with cold PBS and then add lysis buffer.[12] Collect the cell lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and separate them by SDS-PAGE.[15]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[15]
-
Incubate with the primary antibody for the target protein overnight at 4°C.[5]
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image.[15]
-
Strip the blot and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.[15]
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[15]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation Analysis
This biophysical technique directly measures the formation of the ternary complex.
General Methodology:
-
Immobilization: Covalently immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[12]
-
Binary Interaction Analysis: Inject the PROTAC over the chip surface to measure its binary binding affinity to the immobilized protein.[12]
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[12]
-
Data Analysis: An increase in the response units (RU) compared to the sum of the individual binary interactions indicates the formation of a ternary complex. This data can be used to determine the stability and cooperativity of the complex.[12]
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132).[15] This will cause ubiquitinated proteins to accumulate instead of being degraded.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt non-covalent protein-protein interactions.[15]
-
Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysates using a specific antibody.[15]
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe the membrane with an anti-ubiquitin antibody.[15]
-
A smear or ladder of high-molecular-weight bands indicates the polyubiquitination of the target protein.
-
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex.
Experimental Workflow for PEG Linker Optimization
Caption: A systematic workflow for optimizing PROTAC PEG linker length.
Troubleshooting Logic for Low PROTAC Activity
Caption: A decision tree for troubleshooting low PROTAC activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. portlandpress.com [portlandpress.com]
Technical Support Center: Strategies to Minimize Off-target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects in your thalidomide-based PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with thalidomide-based PROTACs?
A1: Off-target effects with thalidomide-based PROTACs can stem from several sources:
-
Neosubstrate Degradation: The thalidomide (B1683933) moiety itself, upon binding to Cereblon (CRBN), can recruit and induce the degradation of endogenous proteins known as "neosubstrates," such as zinc-finger (ZF) proteins (e.g., IKZF1, IKZF3, ZFP91).[1][2][3][4] This is independent of the intended target protein.
-
Warhead Promiscuity: The ligand that binds to your protein of interest (the "warhead") may have affinity for other proteins, leading to their unintended degradation.[5][6]
-
Ternary Complex-Mediated Off-Targets: The PROTAC can induce the formation of unproductive or alternative ternary complexes with off-target proteins and the E3 ligase, leading to their degradation.[5][7] Ternary complex stability is a key determinant of degradation selectivity, not just binary binding affinity.[5][8]
-
Independent Pharmacological Effects: The PROTAC molecule itself, including the warhead or the E3 ligase binder, might have biological activities independent of protein degradation.[9]
Q2: How can I rationally design a thalidomide-based PROTAC to improve its selectivity?
A2: Improving selectivity is a key challenge in PROTAC development.[10] Consider these design strategies:
-
Modify the CRBN Ligand: Introducing modifications to the thalidomide or pomalidomide (B1683931) scaffold can reduce the degradation of neosubstrates. For instance, substitutions at the C5 position of the phthalimide (B116566) ring have been shown to minimize off-target ZF protein degradation.[1][11]
-
Optimize the Linker: The linker's length, composition, and attachment point to the CRBN ligand significantly influence the geometry and stability of the ternary complex.[7][8][12] Systematic variation of the linker can improve selectivity by favoring the formation of a productive ternary complex with the intended target over off-targets.[7]
-
Select a More Selective Warhead: If the warhead has known off-targets, using a more selective binder for your protein of interest can reduce unintended degradation.[7]
-
Consider a Different E3 Ligase: While this guide focuses on thalidomide (a CRBN recruiter), switching to a different E3 ligase with a more restricted tissue expression or different substrate scope (e.g., VHL) can be a powerful strategy to enhance selectivity.[7][8][13]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[7][14] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[6][14] While not a direct off-target effect, these non-productive binary complexes could potentially lead to off-target pharmacology.[6] To mitigate this, it is crucial to perform dose-response experiments to identify the optimal concentration range for degradation.
Troubleshooting Guides
Problem 1: My proteomics data shows significant degradation of known CRBN neosubstrates (e.g., IKZF1, ZFP91).
| Possible Cause | Recommended Solution |
| Inherent activity of the thalidomide moiety. | 1. Modify the CRBN Ligand: Synthesize and test analogs with substitutions on the phthalimide ring, particularly at the C5 position, which has been shown to reduce neosubstrate degradation.[1][11] 2. Change Linker Attachment Point: The point of linker attachment on the CRBN ligand can influence neosubstrate degradation.[2] Test alternative linker chemistries and attachment points. 3. Use Control Compounds: Include the E3 ligase ligand alone (e.g., pomalidomide) in your experiments to quantify its intrinsic effect on neosubstrate degradation.[9] |
| High PROTAC concentration. | Perform a detailed dose-response experiment to find the lowest effective concentration that degrades your target protein without significant neosubstrate degradation. |
Problem 2: I'm observing degradation of proteins that are known off-targets of my warhead, but were not expected to be degraded.
| Possible Cause | Recommended Solution |
| Formation of a stable off-target ternary complex. | 1. Linker Optimization: The current linker may be promoting a productive conformation for the off-target protein. Systematically vary the linker length and composition to disfavor the off-target ternary complex formation while maintaining on-target activity.[7] 2. Biophysical Assays: Use techniques like SPR, BLI, or ITC to measure the binding affinity and cooperativity of both on-target and off-target ternary complexes.[15][16][17] This data can guide rational linker design. |
| High cellular abundance of the off-target protein. | Consider using a cell line with lower expression of the off-target protein, if appropriate for your biological question, to validate this as the cause. |
Problem 3: My PROTAC is showing unexpected cellular toxicity.
| Possible Cause | Recommended Solution |
| Degradation of an essential off-target protein. | 1. Global Proteomics: Perform quantitative mass spectrometry to identify all proteins degraded by your PROTAC.[5][6] 2. Pathway Analysis: Use bioinformatics tools to analyze the identified off-targets and determine if they are enriched in critical cellular pathways that could explain the toxicity.[9] 3. Test an Inactive Control: Synthesize a control PROTAC with a modification that prevents binding to either the target or CRBN.[9] If the toxicity persists, it suggests an effect independent of degradation. |
| Toxicity from the PROTAC molecule itself. | Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration and compare it to the concentration required for target degradation (DC50). Aim for a large window between efficacy and toxicity.[6][9] |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (TMT-based)
This protocol outlines a typical workflow for identifying off-target effects using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.[5][18]
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with your PROTAC at a concentration near its DC50 value, a higher concentration (to check for concentration-dependent off-targets), a vehicle control (e.g., DMSO), and an inactive control PROTAC for at least two biological replicates.[5][6] The treatment duration should be sufficient to observe target degradation (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest an equal amount of protein from each sample with LysC and Trypsin.[3]
-
-
Isobaric Labeling (TMT):
-
Label the resulting peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.[19]
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the pooled, labeled peptides using high-performance liquid chromatography (HPLC).
-
Analyze the peptides using a high-resolution mass spectrometer.[19]
-
-
Data Analysis:
Protocol 2: NanoBRET Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and CRBN induced by the PROTAC in live cells, which is crucial for assessing both on-target and off-target ternary complex stability.[3]
-
Cell Line Preparation:
-
Generate a cell line that stably expresses your protein of interest (or a potential off-target) fused to NanoLuc® (NLuc) luciferase.[3]
-
-
Transfection and Labeling:
-
Transfect these cells with a plasmid encoding for HaloTag®-CRBN.[3]
-
Treat the cells with the HaloTag® NanoBRET™ 618 Ligand, which will fluorescently label CRBN.
-
-
PROTAC Treatment:
-
Add serial dilutions of your PROTAC to the cells in a microplate.
-
-
Measurement:
-
Add the Nano-Glo® Substrate to measure the NLuc signal.
-
Measure both the donor (NLuc, ~460 nm) and acceptor (NanoBRET™ 618, >610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates PROTAC-induced proximity between the NLuc-tagged protein and HaloTag®-CRBN.[3] This can be used to compare the relative stability of on-target versus off-target ternary complexes.
-
Data Summary
Table 1: Example Proteomics Data Summary for Off-Target Analysis
| Protein | PROTAC (100 nM) Fold Change vs. Vehicle | Inactive Control (100 nM) Fold Change vs. Vehicle | p-value | Potential Off-Target? |
| Target Protein | -1.8 | -0.1 | <0.001 | No (On-Target) |
| IKZF1 | -1.5 | -0.05 | <0.001 | Yes (Neosubstrate) |
| ZFP91 | -1.2 | -0.08 | <0.01 | Yes (Neosubstrate) |
| Kinase X | -1.3 | -0.12 | <0.01 | Yes (Warhead-related) |
| Protein Y | -0.2 | -0.15 | 0.45 | No |
This table illustrates how to present quantitative proteomics data to identify proteins significantly downregulated by the active PROTAC but not the inactive control.
Visualizations
Caption: Mechanisms of on-target and off-target degradation by thalidomide-based PROTACs.
Caption: A logical workflow for troubleshooting observed off-target effects.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Non-specific Binding in Pulldown Assays
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues with non-specific binding in pulldown assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background or non-specific binding in pulldown assays?
A1: High background in pulldown assays is often due to non-specific binding of proteins or other molecules to the affinity beads, the bait protein, or the tag fused to the bait protein. Several factors can contribute to this issue:
-
Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the bead matrix (e.g., agarose, magnetic beads) or the bait protein through hydrophobic or ionic interactions.[1][2]
-
Binding to the Fusion Tag: The fusion tag itself (e.g., GST, His-tag) can be "sticky" and may interact with proteins in the lysate other than the intended prey.
-
Indirect Interactions via Nucleic Acids: Cellular DNA or RNA present in the lysate can act as a bridge, mediating interactions between the bait protein and other proteins that bind nucleic acids.[3][4] This is a common and often overlooked cause of false positives.
-
Protein Aggregation: The bait or prey proteins may be aggregated or denatured, exposing hydrophobic regions that can lead to non-specific interactions.[5][6]
-
Insufficient Washing: The washing steps may not be stringent enough to remove proteins that are weakly or non-specifically bound.[5][7]
-
Contamination of Reagents: Reagents, particularly blocking agents like BSA, can sometimes be contaminated with other proteins.
Q2: How can I optimize my wash buffer to reduce non-specific binding?
A2: Optimizing the composition of your wash buffer is a critical step in reducing background. The key is to find a balance that disrupts weak, non-specific interactions without disturbing the specific interaction between your bait and prey proteins.[8] This often requires empirical testing of different components.
Key Wash Buffer Components to Optimize:
| Component | Starting Concentration | Purpose & Optimization Notes |
| Salt (e.g., NaCl, KCl) | 150 mM | Disrupts ionic interactions. Increase the concentration in a stepwise manner (e.g., to 300 mM, 500 mM) to enhance stringency.[9][10][11] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100, Tween-20) | 0.1 - 0.5% | Minimizes non-specific hydrophobic interactions.[2][9][12] Different detergents can have varying effects, so testing more than one type may be beneficial. |
| Ionic Detergent (e.g., SDS, Sodium Deoxycholate) | 0.01 - 0.1% | Provides high stringency but may disrupt weaker, specific protein-protein interactions. Use with caution and in very low concentrations.[9] |
| Glycerol | 5 - 10% | Can help to stabilize proteins and reduce non-specific binding by decreasing hydrophobic interactions.[9] |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1 - 2 mM | Can help to prevent protein aggregation by keeping cysteine residues in a reduced state.[13] |
General Recommendations:
-
Increase the number and duration of wash steps. For example, perform 3-5 washes of 5-10 minutes each with gentle agitation.[1][14]
-
Always include a negative control, such as beads alone or beads with a non-relevant bait protein, to assess the level of non-specific binding to the beads and the bait.[8][15]
Q3: What are blocking agents and how should I use them to minimize background?
A3: Blocking agents are used to saturate non-specific binding sites on the affinity beads, thereby preventing unwanted proteins from adhering to them.[16] Applying a blocking agent before incubating the beads with the cell lysate is a common strategy to reduce background.
Common Blocking Agents:
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% | A widely used and effective blocking agent.[14][16] It's important to use a high-quality, protease-free BSA. |
| Non-fat Dry Milk | 0.1 - 3% | A cost-effective alternative to BSA, but it can contain phosphoproteins and biotin, which may interfere with certain assays.[17][18] |
| Fish Gelatin | 0.1 - 1% | A good alternative to milk-based blockers, especially in assays where milk proteins might cross-react.[17] |
| Normal Serum | 5 - 10% | Serum from the same species as the secondary antibody can be used to block non-specific antibody binding. |
| Detergents (e.g., Tween-20, Triton X-100) | 0.05 - 0.1% | Can be included in the blocking buffer to help reduce hydrophobic interactions.[2] |
Detailed Experimental Protocols
Protocol 1: Pre-clearing Lysate to Reduce Non-specific Binding
Pre-clearing the lysate removes proteins that non-specifically bind to the affinity beads before the actual pulldown is performed.[15][19][20]
Materials:
-
Cell lysate
-
Unconjugated affinity beads (the same type used for the pulldown)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Add an appropriate amount of unconjugated affinity beads (e.g., 20-30 µL of a 50% slurry) to a microcentrifuge tube.
-
Wash the beads with your lysis buffer. Centrifuge at a low speed (e.g., 500 x g) for 1 minute and discard the supernatant. Repeat this step twice.
-
Add your cell lysate to the washed beads.
-
Incubate the lysate-bead mixture on a rotator at 4°C for 30-60 minutes.[19]
-
Pellet the beads by centrifugation at a low speed (e.g., 500 x g) for 1 minute.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new microcentrifuge tube. This lysate is now ready for your pulldown experiment.
Protocol 2: Blocking Beads Before Bait Protein Immobilization
Blocking the beads before adding your bait protein can help to minimize non-specific binding to the bead surface.[14][21]
Materials:
-
Affinity beads
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS)
-
Microcentrifuge tubes
Procedure:
-
Aliquot the desired amount of affinity beads into a microcentrifuge tube.
-
Wash the beads twice with wash buffer.
-
Resuspend the beads in blocking buffer.
-
Incubate for at least 1 hour at 4°C on a rotator. Some protocols suggest an overnight incubation for more thorough blocking.[14]
-
Wash the beads three times with wash buffer to remove any unbound blocking agent.[4]
-
The blocked beads are now ready for incubation with your bait protein.
Protocol 3: Nuclease Treatment to Remove Contaminating Nucleic Acids
This protocol is for treating your lysate with a nuclease to eliminate nucleic acid-mediated non-specific interactions.[3][4]
Materials:
-
Cell lysate
-
Micrococcal Nuclease (or other suitable nuclease like DNase I and RNase A)
-
Nuclease reaction buffer (check manufacturer's recommendations)
-
Microcentrifuge tubes
Procedure:
-
Thaw your cell lysate on ice.
-
Add the recommended amount of nuclease and reaction buffer to the lysate. A common starting point for micrococcal nuclease is 1-10 units per mL of lysate.
-
Incubate the reaction mixture for 15-30 minutes at the recommended temperature (often room temperature).
-
If required by the nuclease used, add a chelating agent like EGTA to inactivate the nuclease.
-
The treated lysate can now be used for your pulldown assay.
Visualizing the Workflow and Troubleshooting Logic
Pulldown Assay Workflow and Sources of Non-specific Binding
Caption: Workflow of a pulldown assay highlighting key steps where non-specific binding can occur.
Troubleshooting Logic for Non-specific Binding
Caption: A logical flowchart for troubleshooting non-specific binding in pulldown assays.
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein-protein interaction assays: eliminating false positive interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 6. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 7. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 8. プルダウンアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermodynamic analysis of the effect of concentrated salts on protein interaction with hydrophobic and polysaccharide columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GST pull-down:Is there any way to reduce nonspecific binding of protein to gluta - Protein and Proteomics [protocol-online.org]
- 15. m.youtube.com [m.youtube.com]
- 16. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. youtube.com [youtube.com]
- 19. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 21. sinobiological.com [sinobiological.com]
Technical Support Center: Improving the Hydrolytic Stability of Thalidomide-Linker Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of thalidomide-linker conjugates.
Troubleshooting Guide
Researchers often encounter issues with the stability of their conjugates, leading to premature cleavage of the linker and release of the thalidomide (B1683933) warhead. This guide addresses common problems and provides actionable solutions.
Issue 1: Conjugate Degrades Too Quickly in Aqueous Buffer (e.g., PBS at pH 7.4)
Possible Causes:
-
Inherently Labile Linker Chemistry: The chemical bonds within your linker may be susceptible to hydrolysis at physiological pH.
-
Linker Attachment Point: The position at which the linker is attached to the thalidomide scaffold can significantly influence stability.[1]
-
Intramolecular Catalysis: Neighboring functional groups within the conjugate may be accelerating the hydrolysis of the linker.
Troubleshooting Steps:
-
Assess Linker Chemistry: Certain linker types are known to be more susceptible to hydrolysis. For example, carboxamide and alkynyl-derived conjugates tend to be less stable than amino-based linkages.[1]
-
Modify Linker Attachment Point: Studies have shown that attaching the linker at position 4 of the thalidomide phthalimide (B116566) ring generally results in more stable derivatives compared to attachment at other positions.[1]
-
Incorporate More Stable Linker Chemistries:
-
Replace susceptible ester or amide bonds with more robust ether or alkyl chains.
-
Introduce rigid structural elements such as piperazine (B1678402) or triazole rings into the linker to shield hydrolytically labile bonds.
-
-
Alter Physicochemical Properties: Modifications to the linker can impact solubility and permeability. Replacing a hydrophilic polyethylene (B3416737) glycol (PEG) linker with more lipophilic groups like alkyl chains may decrease aqueous solubility but can improve cell permeability. Conversely, incorporating polar groups can enhance solubility.
Quantitative Data on Linker Stability
The stability of thalidomide-linker conjugates is highly dependent on the linker's chemical structure and the pH of the environment. Below is a summary of quantitative data from published studies.
| Conjugate/Linker Type | Condition | Half-life / % Degradation | Reference |
| Thalidomide (unconjugated) | pH 7.4, 37°C | 2.4 hours | [2] |
| N-Alkyl Thalidomide Analogs | pH 6.4, 32°C | 25-35 hours | [3] |
| Amino-thalidomide Conjugates (T01/T02, T07/T08) | pH 7.4, 24h | Very stable (minimal degradation) | [1] |
| Alkynyl-thalidomide Conjugates (T13/T14) | pH 7.4, 24h | Almost completely degraded | [1] |
| Carboxamide-thalidomide Conjugates (T15/T16) | pH 7.4, 24h | Almost completely degraded | [1] |
| 3-sulfanylpropionyl linker-drug conjugate | Physiological conditions | 4.2 ± 0.1 days | [4] |
| 4-sulfanylbutyryl linker-drug conjugate | Physiological conditions | 14.0 ± 0.2 days | [4] |
Issue 2: Inconsistent or Non-Reproducible Stability Data
Possible Causes:
-
Variability in Experimental Conditions: Minor differences in pH, temperature, or buffer composition can significantly impact hydrolysis rates.
-
Sample Preparation and Handling: Degradation can occur during sample preparation, storage, or analysis.[5]
-
Analytical Method Not Optimized: The HPLC or LC-MS/MS method may not be suitable for accurately quantifying the parent conjugate and its degradation products.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all stability experiments are conducted under identical and well-controlled conditions (pH, temperature, buffer, and concentration).
-
Control Sample Handling: Prepare fresh solutions for each experiment. If storage is necessary, flash-freeze samples and store them at -80°C. Minimize freeze-thaw cycles. For analysis, consider using an autosampler with temperature control.[6]
-
Validate Analytical Method: Develop and validate a stability-indicating HPLC or LC-MS/MS method.[7] This involves demonstrating that the method can separate the intact conjugate from all potential degradation products without interference.
-
Use an Internal Standard: Incorporate a stable, non-related compound as an internal standard in all samples to account for variations in sample processing and injection volume.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thalidomide-linker conjugate degradation in aqueous solutions?
A1: The primary degradation mechanism is hydrolysis, where water molecules attack and cleave labile bonds within the linker or at the point of attachment to the thalidomide molecule.[8] The phthalimide and glutarimide (B196013) rings of thalidomide itself are also susceptible to hydroxide-promoted ring-opening reactions under physiological conditions.[1][2]
Q2: How does the linker's length and composition affect the hydrolytic stability of the conjugate?
A2: The length and composition of the linker are critical determinants of a conjugate's stability.
-
Length: Optimizing linker length is crucial. While a certain length is required to facilitate the desired biological activity (e.g., ternary complex formation in PROTACs), excessively long and flexible linkers may expose hydrolytically susceptible bonds. In some cases, shortening the linker can increase steric hindrance and protect these bonds.
-
Composition: The chemical makeup of the linker has a direct impact on its stability. For instance, polyethylene glycol (PEG) linkers, while improving solubility, contain ether linkages that can be sites of metabolic degradation. Replacing flexible chains with more rigid structures like piperazine or triazole rings can enhance stability.
Q3: At what pH should I conduct my hydrolytic stability studies?
A3: It is recommended to assess stability across a range of pH values relevant to your intended application. For physiological relevance, pH 7.4 is the most critical. It is also beneficial to test at acidic pH (e.g., pH 1-2, simulating gastric fluid) and a slightly acidic pH (e.g., pH 6.0) to understand the conjugate's behavior in different biological compartments.[1]
Q4: What are the key parameters to report from a hydrolytic stability study?
A4: The key parameters to report are the half-life (t½) of the conjugate at each tested condition (pH, temperature) and the identification of major degradation products. The half-life is the time it takes for 50% of the parent conjugate to degrade.
Experimental Protocols
Protocol 1: Assessing Hydrolytic Stability of Thalidomide-Linker Conjugates by HPLC
This protocol outlines a general method for determining the hydrolytic stability of a thalidomide-linker conjugate in a buffered solution.
Materials:
-
Thalidomide-linker conjugate of interest
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other buffers as required (e.g., citrate (B86180) buffer for acidic pH)
-
Stable internal standard (a compound that does not degrade under the experimental conditions and is resolved from the analyte and its degradants on HPLC)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7]
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the thalidomide-linker conjugate in a suitable organic solvent (e.g., DMSO or ACN) at a concentration of 1-10 mM.
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Sample Preparation for Incubation:
-
In a series of vials, add the conjugate stock solution to the desired buffer (e.g., PBS pH 7.4) to achieve a final concentration suitable for HPLC analysis (e.g., 10-100 µM). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to avoid affecting the stability.
-
Add the internal standard to each vial at a fixed final concentration.
-
Prepare triplicates for each time point.[1]
-
-
Incubation:
-
Incubate the vials at 37°C.[1]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take an aliquot from the respective vials.
-
Quench the reaction immediately by adding an equal volume of cold acetonitrile to precipitate proteins and stop further degradation.
-
Centrifuge the samples to pellet any precipitates.
-
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system.
-
Example HPLC Conditions:
-
Column: Develosil ODS UG-5 (150mm x 4.6mm, 5µm)[7]
-
Mobile Phase: Isocratic elution with a mixture of 0.01M potassium dihydrogen orthophosphate and acetonitrile (e.g., 80:20 v/v).[7] The exact ratio may need to be optimized for your specific conjugate.
-
Flow Rate: 0.7-1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of the thalidomide-linker conjugate to the internal standard.
-
Plot the natural logarithm of the remaining conjugate concentration (or peak area ratio) versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: General hydrolytic degradation pathways for a thalidomide-linker conjugate.
Caption: Experimental workflow for assessing the hydrolytic stability of conjugates.
Caption: Signaling pathway of thalidomide-mediated neosubstrate degradation.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirmf.com [ijirmf.com]
- 8. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new method for determination of both thalidomide enantiomers using HPLC systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein Degradation Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize incubation time and concentration for your protein degradation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during targeted protein degradation experiments.
Q1: What are the key parameters to define the efficacy of a protein degrader?
A1: The two primary parameters to determine the efficacy of a protein degrader, such as a PROTAC, are DC50 and Dmax.[1]
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein.[1] It is a measure of the potency of the degrader.
-
Dmax : The maximal percentage of target protein degradation that can be achieved with the degrader.[1]
The goal is to use a concentration that achieves sufficient degradation, ideally at or near the Dmax, without causing off-target effects or cytotoxicity.[1]
Q2: My degrader isn't causing any degradation of my target protein. What are the common reasons for this?
A2: Several factors could lead to a lack of degradation. Here is a troubleshooting guide to address this issue:
-
Insufficient Degrader Concentration: The concentration of your degrader may be too low. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM).[1][2]
-
Inappropriate Incubation Time: The time required for maximal degradation can vary. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) should be conducted to identify the optimal duration.[1][2]
-
Poor Cell Permeability: Degraders are often large molecules that may have difficulty crossing the cell membrane.[3] Consider modifying the linker to improve physicochemical properties or using a different cell line.[2][3]
-
Low E3 Ligase Expression: The chosen cell line may have low levels of the necessary E3 ligase (e.g., VHL or Cereblon). You can verify the expression of the relevant E3 ligase via Western blot or qPCR.[1][2]
-
Lack of Target or E3 Ligase Engagement: The degrader may not be binding to its intended targets within the cell.[3] Biophysical assays like TR-FRET or NanoBRET can be used to confirm target engagement.[3]
-
Compound Instability: The degrader compound may be unstable in the cell culture medium. It is important to assess the stability of your compound over the time course of your experiment.[3]
Q3: I'm observing a decrease in protein degradation at higher concentrations of my degrader. What is happening?
A3: This phenomenon is known as the "hook effect".[1][3] It occurs at high degrader concentrations where the formation of non-productive binary complexes (degrader-target or degrader-E3 ligase) is favored over the productive ternary complex (target-degrader-E3 ligase) required for degradation.[1][3] To mitigate the hook effect, it is crucial to perform a dose-response experiment over a wide concentration range to identify the optimal concentration for maximal degradation.[1][3]
Q4: How do I determine the optimal incubation time for my experiment?
A4: The optimal incubation time can vary depending on the specific degrader, target protein, and cell line used.[2] A time-course experiment is the best way to determine this. Treat cells with a fixed, effective concentration of your degrader (e.g., the DC50 concentration) and harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[2] Analyzing the protein levels at each time point will reveal the degradation kinetics and the time required to reach Dmax.[2]
Q5: What are the essential negative controls for a protein degradation experiment?
A5: Including proper negative controls is crucial for validating the mechanism of action of your degrader.[2] Key controls include:
-
Inactive Epimer/Diastereomer: A stereoisomer of the degrader that cannot bind to the target protein or the E3 ligase.[2]
-
E3 Ligase Ligand Only: To control for effects independent of target degradation.[2]
-
Target Ligand Only: To differentiate between degradation and simple inhibition.[2]
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.[2]
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.[2]
Quantitative Data Summary
The following tables summarize typical experimental parameters for protein degradation studies.
Table 1: Typical Concentration Ranges for Dose-Response Experiments
| Parameter | Concentration Range | Purpose |
| Initial Screening | 0.1 nM to 10 µM | To determine the DC50 and Dmax and identify the optimal concentration range.[1][2] |
| Hook Effect Evaluation | Wide range, including high concentrations (e.g., up to 10 µM or higher) | To observe the characteristic bell-shaped curve of the hook effect.[1][3] |
Table 2: Typical Time Points for Time-Course Experiments
| Experiment Phase | Time Points | Purpose |
| Initial Time-Course | 2, 4, 8, 12, 24, 48 hours | To identify the optimal incubation time for achieving maximum degradation.[2] |
| Rapid Degradation Kinetics | Shorter intervals (e.g., 0.5, 1, 2, 4 hours) | For degraders that act quickly. |
| Long-Term Stability | Extended periods (e.g., 48, 72, 96 hours) | To assess the duration of protein knockdown.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determining Optimal Degrader Concentration (Dose-Response)
Objective: To determine the DC50 and Dmax of a protein degrader.
Methodology:
-
Cell Seeding: Seed cells at a consistent density in a multi-well plate and allow them to adhere overnight.
-
Degrader Treatment: The next day, treat the cells with a serial dilution of the degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).[2] Incubate for a predetermined time (e.g., 18-24 hours).[2][5]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1][2]
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1][2]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[1][2]
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1][2]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[2]
-
Normalize the target protein band intensity to the loading control.[2]
-
Plot the normalized protein levels against the log of the degrader concentration.[2]
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[2]
-
Protocol 2: Determining Optimal Incubation Time (Time-Course)
Objective: To determine the kinetics of protein degradation and the optimal treatment duration.
Methodology:
-
Cell Seeding: Seed cells in multiple wells of a plate at a consistent density.
-
Degrader Treatment: Treat the cells with a fixed, effective concentration of the degrader (e.g., the determined DC50 concentration).[2]
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[2]
-
Western Blot Analysis: Perform western blotting as described in Protocol 1 for each time point.[2]
-
Data Analysis: Plot the normalized target protein levels against time to visualize the degradation kinetics and determine the time to reach Dmax.[2]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.
Caption: Workflow for a dose-response experiment to determine DC50 and Dmax.
Caption: Workflow for a time-course experiment to determine degradation kinetics.
Caption: A logical workflow for troubleshooting a lack of protein degradation.
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their Western blot experiments.
Troubleshooting Guides (Q&A)
This section addresses specific issues you might encounter during your Western blot experiments, offering potential causes and solutions in a direct question-and-answer format.
Problem 1: Weak or No Signal
Q: I am not seeing any bands, or the bands are very faint. What could be the cause?
A: Weak or no signal is a common issue that can arise from several factors throughout the Western blot workflow.[1] Consider the following potential causes and solutions:
-
Inefficient Protein Transfer: Proteins may not have transferred effectively from the gel to the membrane.
-
Solution: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[2][3] If the transfer is inefficient, optimize the transfer time and voltage. For high molecular weight proteins, consider a wet transfer overnight at 4°C and adding a small amount of SDS (up to 0.05%) to the transfer buffer.[4] For low molecular weight proteins, use a membrane with a smaller pore size (0.2 µm) and be careful not to transfer for too long, as they can pass through the membrane.
-
-
Low Target Protein Abundance: The protein of interest may be present at very low levels in your sample.
-
Solution: Increase the amount of protein loaded onto the gel.[3] A typical starting range is 10-50 µg of total protein from a cell lysate. Consider enriching your sample for the target protein through techniques like immunoprecipitation.
-
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
-
Solution: Optimize the antibody dilutions. If the manufacturer provides a recommended dilution range, it is advisable to test a few concentrations within and around that range to find the optimal one for your specific experimental conditions.[3]
-
-
Inactive Antibody or Reagents: Antibodies or detection reagents may have lost activity due to improper storage or being past their expiration date.
-
Solution: Use fresh antibody dilutions for each experiment. To check the activity of an HRP-conjugated secondary antibody, you can perform a simple dot blot by applying a small amount of the antibody directly to the membrane and adding the ECL substrate.[5]
-
-
Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody.
-
Solution: Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[6]
-
Problem 2: High Background
Q: My blot has a high background, making it difficult to see my specific bands. How can I reduce this?
A: High background can obscure your results and is often caused by non-specific binding of antibodies.[7] Here are several ways to address this issue:
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Solution: Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or try a different blocking agent.[7] Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[1] For phosphorylated proteins, BSA is generally preferred as milk contains casein, a phosphoprotein, which can lead to high background.[4]
-
-
Antibody Concentration is Too High: Excessive primary or secondary antibody concentrations can lead to increased non-specific binding.[1]
-
Solution: Decrease the concentration of your antibodies. Titrating your antibodies to find the optimal concentration that provides a strong signal with low background is crucial.[3]
-
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies, contributing to background noise.
-
Solution: Increase the number and duration of your wash steps. Using a buffer containing a detergent like Tween-20 (e.g., TBST) is recommended for washing.[1]
-
-
Membrane Drying Out: Allowing the membrane to dry out at any stage can cause high background.
-
Solution: Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[7]
-
Problem 3: Non-Specific Bands
Q: I am seeing extra, unexpected bands on my blot. What could be the reason?
A: The presence of non-specific bands can be due to several factors, from the sample itself to the antibodies used.[3]
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Protein Overload: Loading too much protein can lead to aggregation and non-specific antibody binding.
-
Solution: Reduce the amount of protein loaded per lane.
-
-
Sample Degradation: Proteases in the sample can degrade the target protein, leading to bands at lower molecular weights.
-
Solution: Always prepare fresh samples and keep them on ice. Include protease inhibitors in your lysis buffer.
-
-
Post-Translational Modifications or Splice Variants: The target protein may exist in multiple forms due to post-translational modifications (like glycosylation or phosphorylation) or as different splice variants, resulting in multiple bands.[9]
-
Solution: Consult literature for your protein of interest to see if multiple forms are expected. Using a positive control lysate can help confirm the identity of your bands.
-
Problem 4: Uneven or "Smiling" Bands
Q: My protein bands are curved or look like a "smile." What causes this and how can I fix it?
A: "Smiling" bands are typically a result of uneven migration of proteins in the gel.[10]
-
Uneven Heat Distribution: Running the gel at too high a voltage can cause the gel to heat unevenly, with the center running hotter and faster than the edges.
-
Solution: Run the gel at a lower constant voltage. Running the gel in a cold room or on ice can also help to dissipate heat.[10]
-
-
Uneven Gel Polymerization: If the gel does not polymerize evenly, it can lead to distorted bands.
-
Solution: Ensure the gel solution is mixed thoroughly and that the casting plates are clean and properly assembled.[3]
-
-
Buffer Issues: Problems with the running buffer, such as incorrect concentration or pH, can affect protein migration.
-
Solution: Prepare fresh running buffer for each experiment and ensure it is at the correct concentration.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal amount of protein to load on a Western blot?
-
A1: The ideal amount of protein to load can vary depending on the abundance of your target protein. A general starting point for cell lysates is 10-50 µg per lane. For purified proteins, a much smaller amount (10-100 ng) may be sufficient. It is always best to perform a loading titration to determine the optimal amount for your specific protein and antibody.[11]
-
-
Q2: What is the difference between nitrocellulose and PVDF membranes?
-
A2: Both are commonly used membranes for Western blotting. PVDF membranes are more durable and have a higher protein binding capacity, making them suitable for stripping and reprobing. Nitrocellulose membranes are less expensive but more brittle.[4]
-
-
Q3: How long should I expose my blot?
-
A3: The optimal exposure time will depend on the strength of the signal. It can range from a few seconds to several minutes. It is often necessary to try several different exposure times to get the best image.[7]
-
-
Q4: Can I reuse my primary antibody solution?
-
A4: While it is possible to reuse primary antibody solutions to save costs, it is generally not recommended for quantitative experiments as the antibody concentration will decrease with each use. If you do reuse it, store it at 4°C and add a preservative like sodium azide (B81097) to prevent microbial growth. Be aware that this can lead to weaker signals over time.
-
-
Q5: What are loading controls and why are they important?
-
A5: Loading controls are antibodies against highly and constitutively expressed proteins (e.g., GAPDH, β-actin, β-tubulin). They are used to normalize the levels of the protein of interest to ensure that any observed differences are not due to variations in the amount of protein loaded in each lane. This is crucial for obtaining reliable quantitative data.[11]
-
Quantitative Data Summary
Table 1: Recommended Protein Loading Amounts
| Sample Type | Recommended Loading Amount |
| Cell Lysate | 10 - 50 µg |
| Tissue Lysate | 20 - 50 µg |
| Purified Protein | 10 - 100 ng |
Table 2: Typical Antibody Dilution Ranges
| Antibody | Application | Typical Dilution Range |
| Primary Antibody | Western Blot | 1:500 - 1:5,000 |
| Secondary Antibody (HRP-conjugated) | Western Blot | 1:2,000 - 1:20,000 |
| Secondary Antibody (Fluorescently-conjugated) | Western Blot | 1:5,000 - 1:20,000 |
Note: These are general guidelines. The optimal loading amounts and antibody dilutions should be empirically determined for each specific experiment.[12][13]
Detailed Experimental Protocols
Sample Preparation (from Adherent Cell Culture)
-
Wash the cell culture dish with ice-cold PBS on ice.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14] A common volume is 1 mL per 10 cm dish.[15]
-
Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[14]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a protein assay (e.g., BCA or Bradford assay).
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes to denature the proteins.
-
The samples are now ready for loading or can be stored at -20°C or -80°C.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution with the appropriate acrylamide (B121943) percentage for your target protein's molecular weight.[16]
-
Pour the resolving gel, leaving space for the stacking gel, and overlay with isopropanol (B130326) or water to ensure a flat surface.[17] Allow it to polymerize (typically 30-60 minutes).[17]
-
After polymerization, pour off the overlay and prepare and pour the stacking gel solution. Insert the comb to create the wells.[17] Allow it to polymerize (typically 30-45 minutes).[17]
-
Once the gel has polymerized, place it in the electrophoresis tank and fill the inner and outer chambers with running buffer.[16]
-
Load your prepared protein samples and a molecular weight marker into the wells.[17]
-
Connect the electrophoresis tank to the power supply and run the gel until the dye front reaches the bottom. A common setting is 100-150 volts.[17]
Protein Transfer
-
Soak the sponges, filter papers, and membrane (PVDF or nitrocellulose) in transfer buffer. If using PVDF, pre-wet the membrane in methanol (B129727) for about 30 seconds.
-
Disassemble the gel cassette and carefully place the gel in the transfer buffer.
-
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Place the sandwich into the transfer cassette and place it in the transfer tank filled with transfer buffer.
-
Perform the transfer. For a wet transfer, this is typically done at 100V for 1-2 hours or overnight at a lower voltage at 4°C.
-
After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[5] Destain with water or TBST.
Immunodetection
-
Place the membrane in a container with blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[15]
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The incubation time can be 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with wash buffer.[15]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[5]
-
Wash the membrane three times for 5-10 minutes each with wash buffer.[15]
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[19]
-
Capture the chemiluminescent signal using an imager or X-ray film.
Mandatory Visualizations
Caption: A general workflow for a Western blot experiment.
Caption: A troubleshooting guide for Western blot results.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Protein transfer and visualization in western blot | Abcam [abcam.com]
- 5. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bu.edu [bu.edu]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 11. bio-rad.com [bio-rad.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. SDS-PAGE Protocol | Rockland [rockland.com]
- 17. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. addgene.org [addgene.org]
Technical Support Center: Refinement of Experimental Conditions for CRBN Engagement Assays
Welcome to the technical support center for Cereblon (CRBN) engagement assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine and optimize your experimental conditions.
General Troubleshooting
This section addresses common issues applicable to various CRBN engagement assay formats.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Non-specific binding of reagents to the plate or other proteins.[1] | - Use low-protein binding plates.[1]- Optimize blocking steps with agents like BSA or casein.[2]- Include a non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers.[2][3]- Ensure adequate washing steps to remove unbound reagents.[1][2] |
| Radioligand or fluorescent probe issues.[1] | - Test for non-specific sticking of the probe to labware.[1]- Ensure the probe is not degraded.[1] | |
| No or Weak Signal | Low affinity of the PROTAC for CRBN or the target protein.[4] | - Confirm binary binding affinities using orthogonal assays like SPR or ITC.[4]- Synthesize and test PROTACs with different linker lengths and compositions.[4] |
| Incorrect protein or compound concentrations.[4] | - Perform concentration-response experiments to determine optimal concentrations.[4] | |
| Low expression of CRBN in the chosen cell line.[4] | - Verify CRBN expression levels via Western blot or qPCR.[4]- Consider using a cell line with higher endogenous CRBN expression.[4] | |
| Inconsistent Results | Pipetting errors or temperature variations.[5] | - Use calibrated pipettes and ensure careful sample handling.[5]- Utilize a thermal cycler or heating block with good temperature uniformity.[5] |
| Cell health and confluency. | - Ensure consistent cell seeding density and monitor cell viability. | |
| "Hook Effect" Observed | Formation of binary complexes (PROTAC:Target or PROTAC:CRBN) at high PROTAC concentrations, preventing ternary complex formation.[4] | - Perform a wide dose-response curve to identify the optimal concentration range for ternary complex formation and degradation.[4]- Use lower concentrations of the PROTAC to favor the formation of the productive ternary complex.[4] |
Assay-Specific Troubleshooting & FAQs
NanoBRET™/BRET Assays
Q1: My NanoBRET™ signal is low. What can I do to improve it?
A low signal in a NanoBRET™ assay can stem from several factors. First, ensure optimal expression of the NanoLuc® luciferase donor and HaloTag® acceptor fusion proteins. It is recommended to test various donor-to-acceptor plasmid ratios (e.g., 1:1, 1:10, 1:100) to find the optimal balance.[6] Additionally, consider fusing the NanoLuc® tag to both the N- and C-terminus of your target protein, as the orientation can significantly impact BRET efficiency.[6] Finally, confirm that your plate reader is equipped with the appropriate filters for NanoBRET™ measurements (e.g., a long-pass filter starting at 600–610nm for the acceptor).[6]
Q2: I'm observing a high background in my NanoBRET™ assay. How can I reduce it?
High background can obscure the specific signal. Ensure you are using an appropriate negative control, such as a HaloTag® Control Vector, to determine the level of non-specific BRET.[7] Optimizing the concentration of the HaloTag® NanoBRET™ 618 Ligand is also crucial; use the lowest concentration that still provides a sufficient signal window.[8]
Q3: Can I perform kinetic measurements with the NanoBRET™ ternary complex assay?
Yes, the NanoBRET™ assay is well-suited for both endpoint and kinetic analysis of ternary complex formation in live cells.[7] This allows for the real-time monitoring of the rate and stability of the complex.[7]
Experimental Protocol: NanoBRET™ CRBN Ternary Complex Assay
This protocol is adapted from Promega's technical manual for detecting PROTAC-induced ternary complex formation.[6]
Day 1: Cell Seeding and Transfection
-
Seed HEK293 cells in a 6-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Prepare the transfection mix using FuGENE® HD Transfection Reagent. Combine plasmids for the NanoLuc®-fused target protein (donor) and HaloTag®-CRBN (acceptor) at an optimized ratio (e.g., 1:10 donor:acceptor).
-
Add the transfection mix to the cells and incubate for 24 hours.
Day 2: Assay Plate Preparation and Compound Treatment
-
Trypsinize and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the desired final concentration.
-
Dispense the cell suspension into a white, 96-well assay plate.
-
Add your test compounds (PROTACs) and controls to the appropriate wells.
-
Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2-4 hours).
Day 3: Signal Detection
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with filters for measuring donor emission (450 nm) and acceptor emission (618 nm).
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert to milliBRET units (mBU) by multiplying the raw BRET ratio by 1000.
Visualization of NanoBRET™ Workflow
Caption: Workflow for the NanoBRET™ ternary complex assay.
TR-FRET Assays
Q1: What are the key components and considerations for a TR-FRET CRBN engagement assay?
A typical TR-FRET assay for CRBN ternary complex formation involves a donor fluorophore (e.g., Terbium) and an acceptor fluorophore (e.g., AF488).[9] These are often delivered via antibodies targeting tags on the proteins of interest, such as GST-tagged target protein and His-tagged CRBN(DDB1).[9][10] A stepwise optimization of the concentrations of all four components (GST-target, His-CRBN, Tb-anti-GST, and AF488-anti-His) is critical for achieving a sensitive and stable assay.[9]
Q2: How does DMSO concentration affect my TR-FRET assay?
High concentrations of DMSO, a common solvent for test compounds, can interfere with TR-FRET assays.[9][10] It is essential to determine the DMSO tolerance of your specific assay. Typically, a final DMSO concentration of 1% is well-tolerated.[11]
Q3: My TR-FRET assay is not specific for ternary complex formation. What could be the reason?
Ensure that the signal is dependent on the presence of a bivalent PROTAC and is not generated by the individual monovalent ligands of the target protein or CRBN.[9][12] Running controls with only the target binder (e.g., JQ1) or the CRBN binder (e.g., thalidomide) should not produce a significant TR-FRET signal.[9]
Experimental Protocol: TR-FRET Ternary Complex Formation Assay
This protocol is a generalized procedure based on published methods.[9][10]
-
Reagent Preparation:
-
Prepare serial dilutions of your test PROTACs and control compounds.
-
Prepare a solution containing the GST-tagged target protein and His-tagged CRBN(DDB1) complex in assay buffer.
-
Prepare a solution of Tb-anti-GST (donor) and AF488-anti-His (acceptor) antibodies in assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate, add the test compounds.
-
Add the protein mixture to all wells.
-
Add the antibody mixture to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 180 minutes).[9]
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Quantitative Data Summary for TR-FRET Optimization
| Parameter | Typical Range | Reference |
| GST-BRD2(BD1) | 2 nM | [10] |
| His-CRBN(DDB1) | 8 nM | [10] |
| Tb-anti-GST | 2 nM | [10] |
| AF488-anti-His | 4 nM | [10] |
| Incubation Time | 180 min | [9] |
| Final DMSO Conc. | ≤ 1% | [9][10][11] |
Visualization of TR-FRET Principle
Caption: TR-FRET assay for CRBN ternary complex detection.
Cellular Thermal Shift Assay (CETSA®)
Q1: I don't observe a thermal shift for my compound. What should I check?
The absence of a thermal shift could indicate that the compound is not engaging the target in the cellular environment.[5] Verify that the compound is cell-permeable.[5] The inhibitor concentration might also be too low to induce a stabilizing effect.[5] It is also crucial to optimize the heating temperature and duration, as these parameters are target-protein specific.[5]
Q2: My Western blot results for CETSA® are inconsistent or have high background.
Inconsistent results can arise from uneven cell seeding or temperature variations across the heating block.[5] High background on the Western blot may be due to insufficient blocking, inadequate washing, or using too high a concentration of the primary or secondary antibody.[5] Ensure that the anti-CRBN antibody is specific and validated for Western blotting.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
This protocol is a generalized procedure for CETSA®.[13]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control and incubate to allow for target engagement.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble CRBN in each sample using Western blotting with a specific anti-CRBN antibody.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble CRBN against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualization of CETSA® Principle
Caption: CETSA® principle based on ligand-induced thermal stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 8. promega.com [promega.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Validating CRBN Target Engagement: A Comparative Guide to Biotin-PEG6-Thalidomide and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the direct interaction between a compound and its intended target is a critical step in drug discovery. This guide provides a comprehensive comparison of methodologies for validating the engagement of Cereblon (CRBN), a key E3 ubiquitin ligase, using Biotin-PEG6-Thalidomide. We present its performance alongside alternative approaches, supported by experimental data and detailed protocols to aid in the selection of the most suitable validation strategy.
Cereblon (CRBN) has emerged as a pivotal target in the field of targeted protein degradation. As a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), it can be hijacked by small molecules, such as thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), to induce the degradation of specific target proteins. This compound is a chemical probe designed to study and validate this interaction. The biotin (B1667282) tag allows for the affinity-based capture of the probe-protein complex, while the thalidomide moiety ensures specific binding to CRBN. The PEG6 linker provides spacing and improves solubility.
Quantitative Comparison of CRBN Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the experimental setting (in vitro vs. cellular), the required throughput, and the nature of the desired data (e.g., binding affinity, cellular occupancy). Below is a summary of key quantitative data for different validation methods.
| Assay Type | Method | Probe/Ligand | Target | Cell Line/System | Key Metric (IC50/Kd) | Reference |
| Affinity Pull-Down | Western Blot | This compound | CRBN | Cell Lysate | Qualitative/Semi-quantitative | General Application |
| Competitive Binding | Fluorescence Polarization (FP) | Fluorescent Thalidomide Tracer | Recombinant CRBN | In vitro | Thalidomide: ~250 nM | [1] |
| Lenalidomide: ~178 nM | [1] | |||||
| Pomalidomide: ~157 nM | [1] | |||||
| Cellular Target Engagement | NanoBRET™ | NanoLuc®-CRBN and BODIPY™-lenalidomide tracer | CRBN | HEK293T cells | dBET1 PROTAC: ~10-fold weaker than thalidomide | [2] |
| RC-1 PROTAC: 0.25 µM | General Application | |||||
| IRC-1 PROTAC: 0.86 µM | General Application | |||||
| RNC-1 PROTAC: 1.69 µM | General Application | |||||
| Thermal Stabilization | Cellular Thermal Shift Assay (CETSA) | Thalidomide Analog | CRBN | Intact Cells/Lysates | ΔTm (Shift in melting temperature) | [3][4] |
Experimental Protocols
This compound Pull-Down Assay
This method validates the direct binding of the thalidomide moiety to CRBN in a cellular context.
Principle: this compound is incubated with cell lysate. If it binds to CRBN, the resulting complex can be captured using streptavidin-coated beads. The presence of CRBN is then detected by Western blotting. A competition experiment using free thalidomide can further confirm the specificity of the interaction.
Protocol:
-
Cell Lysate Preparation:
-
Culture cells (e.g., HEK293T, MM.1S) to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Binding and Pull-Down:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
To 500 µL of lysate, add this compound to a final concentration of 1-5 µM.
-
For a competition control, pre-incubate a separate aliquot of lysate with a 100-fold molar excess of free thalidomide for 1 hour before adding the biotinylated probe.
-
Incubate the lysates with the probe(s) for 2-4 hours at 4°C with gentle rotation.
-
Add 30-50 µL of pre-washed streptavidin-coated magnetic beads to each sample and incubate for another 1 hour at 4°C with rotation.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration).
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
NanoBRET™ Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.[5]
Principle: A NanoLuc®-CRBN fusion protein is expressed in cells. A fluorescently labeled CRBN ligand (tracer) binds to CRBN, bringing the fluorophore in close proximity to the NanoLuc® enzyme and generating a BRET signal. A test compound that also binds to CRBN will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[5]
Protocol:
-
Cell Preparation:
-
Seed HEK293T cells into a 96-well plate.
-
Transfect the cells with a vector encoding for a NanoLuc®-CRBN fusion protein.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound or other CRBN ligands).
-
Add the test compounds to the cells and incubate for a defined period (e.g., 2 hours).
-
Add the NanoBRET™ tracer (e.g., BODIPY™-lenalidomide) at a fixed concentration to all wells.[6]
-
Add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
Measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding in intact cells or cell lysates.[3]
Principle: The binding of a ligand to its target protein often increases the protein's resistance to heat-induced denaturation. By heating samples across a range of temperatures, a shift in the melting curve of the target protein in the presence of a binding ligand indicates target engagement.[3]
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells and resuspend them in PBS.
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.[4]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[3]
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the levels of soluble CRBN in each sample by Western blot or other quantitative methods like ELISA.[4]
-
-
Data Analysis:
-
Quantify the amount of soluble CRBN at each temperature.
-
Plot the percentage of soluble CRBN relative to the non-heated control against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and engagement.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying principles, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
A Comparative Guide to CRBN-Binding Ligands: Biotin-PEG6-Thalidomide in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin-PEG6-Thalidomide with other well-established Cereblon (CRBN) binding ligands, namely thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions in the selection and application of these molecules in targeted protein degradation studies, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
This compound: A High-Affinity Probe for CRBN Engagement
This compound is a chemical probe designed for studying CRBN.[1][2] It incorporates the core thalidomide moiety, which ensures high-affinity binding to CRBN, a hydrophilic PEG6 linker to enhance aqueous solubility, and a biotin (B1667282) tag.[1][3] This biotin tag allows for the detection, enrichment, and quantification of CRBN and its associated protein complexes through streptavidin-based affinity purification or detection methods.[4]
Its primary application lies in its use as a tool for:
-
CRBN Ligand Discovery: In competitive binding assays, it can be used to screen for and identify new small molecules that bind to CRBN.
-
PROTAC Validation: It serves as a valuable reagent in displacement assays to confirm that a newly synthesized PROTAC is indeed engaging with CRBN within the cellular environment.[4]
-
Enrichment of CRBN Complexes: The biotin tag facilitates the pull-down of CRBN and its binding partners, enabling further downstream analysis of the CRBN interactome.
While a specific dissociation constant (Kd) for this compound is not widely reported in the public domain, its utility as a potent affinity probe suggests a high binding affinity for CRBN, comparable to or exceeding that of thalidomide. The addition of the PEG linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this region of the molecule extends out of the primary binding pocket.
Comparative Analysis of CRBN-Binding Ligands
Thalidomide and its analogs, lenalidomide and pomalidomide, are foundational CRBN-binding ligands extensively used in the development of molecular glues and PROTACs. These molecules, often referred to as immunomodulatory drugs (IMiDs), function by binding to CRBN and modulating its substrate specificity, leading to the ubiquitination and subsequent degradation of specific "neosubstrate" proteins.
The choice of CRBN ligand can significantly impact the efficacy, selectivity, and physicochemical properties of a PROTAC. The following tables provide a quantitative comparison of these key ligands.
Quantitative Data Comparison
Table 1: CRBN Binding Affinities of Key Ligands
| Ligand | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Isothermal Titration Calorimetry (ITC) | |
| Lenalidomide | ~178 - 640 nM (Kd) | Isothermal Titration Calorimetry (ITC) | |
| Pomalidomide | ~157 nM (Kd) | Isothermal Titration Calorimetry (ITC) | |
| Iberdomide (CC-220) | Higher affinity than Pomalidomide | Not Specified | |
| This compound | Not widely reported | - | - |
Table 2: Performance of PROTACs Utilizing Different CRBN Ligands
| PROTAC Example | CRBN Ligand | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line | Reference |
| dBET1 | Pomalidomide | BRD4 | 8 nM | >95% | 22Rv1 | |
| ARV-771 | Lenalidomide | BET Bromodomains | - | - | - | |
| PROTAC 139 | VL285 Analog (VHL ligand) | BRD4 | 3.3 nM | 97% | PC3 |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of CRBN-binding ligands and the PROTACs derived from them. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: A solution of the ligand is titrated into a solution of the CRBN protein, and the heat released or absorbed is measured.
-
Protocol Outline:
-
Sample Preparation: Purified recombinant human CRBN-DDB1 complex is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The ligand is dissolved in the final dialysis buffer.
-
ITC Experiment: The CRBN-DDB1 solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Data Analysis: The heat changes per injection are integrated and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
NanoBRET™ Target Engagement Assay
This in-cell assay quantitatively measures the binding of a ligand to CRBN in a live-cell context.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN (donor) and a fluorescently labeled CRBN tracer (acceptor). A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.
-
Protocol Outline:
-
Cell Preparation: HEK293 cells are transiently or stably transfected with a vector expressing NanoLuc®-CRBN.
-
Assay Setup: Transfected cells are plated in a multi-well plate. The fluorescent tracer (e.g., HaloTag® NanoBRET™ 618 Ligand) is added to the cells.
-
Compound Treatment: The test compounds (e.g., this compound or other CRBN ligands) are added at varying concentrations.
-
Substrate Addition and Reading: A NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value.
-
Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Protocol Outline:
-
Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Cells are lysed to release the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein and a loading control protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified, and the level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to a vehicle-treated control.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
This compound serves as an indispensable tool for researchers engaged in the discovery and validation of novel CRBN-targeting therapeutics. While it is not typically employed as a direct therapeutic agent, its role as a high-affinity probe is critical for the robust characterization of other CRBN ligands and PROTACs. The comparative data and detailed protocols provided in this guide are intended to empower researchers to design and execute experiments that will advance the field of targeted protein degradation. The selection of an appropriate CRBN ligand is a key determinant of PROTAC success, and a thorough understanding of the available options and validation methodologies is paramount.
References
Comparative analysis of different linker types in PROTAC design
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to achieve their effect. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linker types, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can introduce steric hindrance, promote unfavorable conformations, or lead to instability, ultimately compromising degradation efficiency.[]
Comparative Analysis of Common Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible linkers (Alkyl and Polyethylene Glycol - PEG), rigid linkers, and clickable linkers.[3] Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most prevalently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[4]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[3] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.[3]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC.[3] Statistical analysis of published PROTACs reveals that approximately 54% utilize PEG linkers.[3]
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, introduce conformational constraints.[3] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[3] Furthermore, rigid linkers can contribute to enhanced metabolic stability.[3]
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity as a method for PROTAC synthesis. This approach enables the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of different linker types.
Table 1: Impact of Linker Length and Composition on Degradation of Tank-binding kinase 1 (TBK1) [5]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | Up to 96 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [5]
| PROTAC | Linker Type | Linker Composition | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC 54 | Flexible | Linear | Exhibited degradation |
| PROTAC 55-57 | Rigid | Disubstituted aromatic groups | No activity |
Table 3: Influence of Linker Composition on CRBN Degradation [4]
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6][7]
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.[3]
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[6]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[6]
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.[7]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.[6]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex in living cells.[8][9]
1. Cell Preparation and Transfection:
-
Seed HEK293T cells in a white, 96-well assay plate.
-
Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).[9]
-
Incubate the transfected cells for 24-48 hours.[9]
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[9]
3. Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET® 618 Ligand to each well.[8]
-
Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer.[8]
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.[9]
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[9]
MTT Assay for Cell Viability
This assay assesses the impact of PROTAC treatment on cell proliferation and viability.[1][10]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.[1]
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours). Include a vehicle control.[1]
2. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[10]
3. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[1]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
A Researcher's Guide to Validating On-Target Protein Degradation: Control Experiments and Orthogonal Approaches
In the rapidly evolving field of targeted protein degradation (TPD), validating that a novel degrader molecule selectively eliminates its intended protein of interest (POI) is paramount for both basic research and therapeutic development.[1][2] Unlike traditional inhibitors that only block a protein's function, degraders such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues hijack the cell's ubiquitin-proteasome system to induce the degradation of the entire target protein.[3][4] This distinct mechanism necessitates a robust and multi-faceted validation strategy to confirm on-target efficacy and rule out off-target effects.[2][5]
This guide provides a comparative overview of essential control experiments and orthogonal validation methods for researchers, scientists, and drug development professionals. We will delve into the experimental data required to build a convincing case for on-target protein degradation, present detailed protocols for key assays, and visualize the logical frameworks underpinning these validation strategies.
The Cornerstone of Validation: A Multi-Pronged Approach
A comprehensive validation strategy for a targeted protein degrader should be built on a foundation of orthogonal experiments that collectively demonstrate specificity and the intended mechanism of action. These experiments can be broadly categorized into biochemical, cellular, and genetic approaches.
Comparison of Key Validation Methods
To ensure the rigorous validation of a novel protein degrader, a combination of methods should be employed. The following tables provide a comparative summary of commonly used techniques, their principles, and the type of data they generate.
| Method | Principle | Data Generated | Throughput | Key Considerations |
| Western Blot | Antibody-based detection of a specific protein separated by size.[2] | Target protein levels (semi-quantitative), DC50 (half-maximal degradation concentration), Dmax (maximal degradation).[6] | Low | Dependent on antibody quality and specificity.[1] |
| Quantitative Proteomics (e.g., TMT, DIA) | Mass spectrometry-based unbiased quantification of thousands of proteins.[1][7] | Global protein abundance changes, identification of on- and off-target degradation.[6][8] | High | Requires specialized equipment and expertise for data analysis.[1] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding.[9][10] | Target engagement of the degrader with the POI and E3 ligase.[11][12] | Medium to High | Can distinguish between target binding and downstream degradation.[10] |
| Genetic Knockdown/Knockout (siRNA/CRISPR) | Reduces or eliminates the expression of a specific gene at the mRNA or genomic level.[13][14] | Phenotypic comparison to degrader-induced effects to confirm on-target phenotype. | Low to Medium | siRNA can have off-target effects; CRISPR provides permanent knockout.[14] |
| HiBiT/NanoBRET | Luminescence-based assays to measure protein levels or protein-protein interactions in live cells. | Real-time protein degradation kinetics, ternary complex formation.[15] | High | Requires genetic modification of the target protein. |
| Control Experiment | Purpose | Expected Outcome for On-Target Degradation | Alternative Methods |
| Inactive Epimer/Stereoisomer Control | To demonstrate that the degradation is dependent on the specific stereochemistry required for ternary complex formation.[16] | The inactive epimer does not induce degradation of the target protein. | Compound with mutated E3 ligase or POI binder. |
| E3 Ligase Ligand Competition | To confirm that the degrader utilizes the intended E3 ligase for degradation.[16] | Excess of the E3 ligase ligand prevents degradation of the target protein. | E3 ligase knockout/knockdown (CRISPR/siRNA).[16] |
| Proteasome Inhibition | To verify that the protein loss is due to proteasomal degradation.[17] | Pre-treatment with a proteasome inhibitor (e.g., MG132) rescues the degradation of the target protein. | Ubiquitination assays. |
| Neddylation Inhibition | To confirm the involvement of the Cullin-RING E3 ligase (CRL) machinery.[16] | Pre-treatment with a neddylation inhibitor (e.g., MLN4924) prevents target protein degradation. | CRL component knockout. |
| mRNA Quantification (qRT-PCR) | To rule out transcriptional repression as the cause of protein loss.[16][17] | No significant change in the mRNA levels of the target gene upon degrader treatment. | Nuclear run-on assay. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments. Below are protocols for fundamental assays used to confirm on-target protein degradation.
Protocol 1: Western Blot for Target Degradation
This method is a standard approach to visualize and semi-quantify the degradation of a specific protein of interest.[17]
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the degrader (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the DC50. For time-course experiments, treat cells with a fixed concentration of the degrader and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19] Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.[17]
Protocol 2: Global Proteomics Analysis by TMT-MS
Quantitative proteomics provides an unbiased and global view of protein abundance changes, enabling the simultaneous assessment of on-target efficacy and off-target effects.[1][6]
Methodology:
-
Sample Preparation: Culture and treat cells with the degrader at a concentration around its DC50 and a vehicle control for a predetermined time. Harvest and lyse the cells.
-
Protein Digestion and Labeling: Quantify the protein concentration of each lysate. Take an equal amount of protein from each sample and perform in-solution trypsin digestion to generate peptides. Label the peptides from each condition with tandem mass tags (TMT).[7]
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins.[5] Calculate the fold change in protein abundance for the degrader-treated sample relative to the vehicle control. Proteins with significantly reduced abundance are potential degradation targets.
Protocol 3: Proteasome Inhibition Rescue Assay
This control experiment is essential to confirm that the observed protein depletion is mediated by the proteasome.[17]
Methodology:
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control for 1-2 hours.
-
Degrader Addition: Add the degrader at a concentration known to cause significant degradation and co-incubate for the desired duration.
-
Analysis: Harvest the cells, prepare lysates, and perform a Western blot for the POI as described in Protocol 1.
-
Interpretation: A rescue of the POI levels in the cells pre-treated with the proteasome inhibitor compared to those treated with the degrader alone indicates proteasome-dependent degradation.[17]
Visualizing the Validation Workflow
To conceptualize the process of validating a novel protein degrader, the following diagrams illustrate the key decision-making and experimental flows.
Caption: Workflow for validating a novel protein degrader.
Caption: The PROTAC-mediated protein degradation pathway.
Conclusion
The validation of on-target protein degradation is a critical and multi-step process that requires a suite of orthogonal experiments. While Western blotting remains a workhorse for assessing degradation potency, it should be complemented with more sophisticated techniques like quantitative proteomics to understand selectivity across the entire proteome.[1] Furthermore, carefully designed control experiments, including the use of inactive epimers and pathway inhibitors, are non-negotiable for confirming the intended mechanism of action.[16][17] By employing the comprehensive validation strategies outlined in this guide, researchers can build a robust data package that provides high confidence in their targeted protein degrader candidates, paving the way for their successful application as research tools and novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]
- 4. condrug.com [condrug.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. sapient.bio [sapient.bio]
- 9. pelagobio.com [pelagobio.com]
- 10. pelagobio.com [pelagobio.com]
- 11. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 14. benchchem.com [benchchem.com]
- 15. escholarship.org [escholarship.org]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Measuring the Binding Affinity of Biotin-PEG6-Thalidomide to Cereblon: A Comparative Guide
This guide provides a comprehensive comparison of methods to measure the binding affinity of Thalidomide (B1683933) and its derivatives to the Cereblon (CRBN) protein, with a focus on Biotin-PEG6-Thalidomide. While specific quantitative binding data for this compound is not extensively available in public literature, this document outlines the established binding affinities of related, clinically significant compounds, details the experimental protocols required to determine such affinities, and illustrates the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals investigating the interaction of Thalidomide derivatives with CRBN.
Introduction to CRBN and Thalidomide Analogs
Cereblon (CRBN) is a critical component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] This complex is integral to various cellular processes, targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), exert their therapeutic effects by directly binding to CRBN.[1] This binding event ingeniously alters the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment and degradation of "neosubstrates," such as the lymphoid transcription factors Ikaros and Aiolos, which are not typically targeted by this E3 ligase.[1][2][3]
This compound is a valuable chemical probe used in Proteolysis-Targeting Chimera (PROTAC) and targeted protein degradation research.[4][5] It consists of the CRBN-binding moiety (Thalidomide), a biotin (B1667282) tag for detection or purification, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility in aqueous media.[4][5] It is frequently used in CRBN binding and displacement assays to validate protein degraders and discover new CRBN ligands.[4][5]
Quantitative Binding Affinity Data
The binding affinity of Thalidomide and its key derivatives to CRBN has been quantified using various biophysical and biochemical assays. The affinity is a crucial determinant of the efficacy of these compounds. The glutarimide (B196013) moiety of these molecules is primarily responsible for docking into a hydrophobic tri-tryptophan pocket of the CRBN E3 ubiquitin ligase.[6] The table below summarizes reported binding affinities for Thalidomide and its clinically significant analogs. The binding affinity of this compound is expected to be comparable to that of Thalidomide, as the core binding motif is retained; however, experimental determination is necessary for a precise value.[6]
| Compound | Dissociation Constant (K_d) | Assay Method | Notes |
| Thalidomide | ~250 nM | Not Specified | The parent compound of the IMiD class.[3][6] |
| Lenalidomide | ~178 nM | Not Specified | Binds more strongly to CRBN than Thalidomide.[3][6] |
| Pomalidomide | ~157 nM | Not Specified | Binds with higher affinity than both Thalidomide and Lenalidomide.[3][6] |
| (S)-Thalidomide | - | Competitive Elution | Exhibits approximately 6- to 10-fold stronger binding to CRBN than the (R)-enantiomer.[2] |
| (R)-Thalidomide | - | Competitive Elution | The weaker binding enantiomer.[2] |
| This compound | Not Publicly Available | - | A common affinity probe for CRBN binding studies; affinity is expected to be similar to Thalidomide.[4][6] |
Experimental Protocols for Measuring Binding Affinity
Several robust biophysical and biochemical assays can be employed to determine the binding affinity of compounds like Biotin-PEG6-Thalido_mide to CRBN. Below are detailed methodologies for commonly used techniques.
1. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a real-time, label-free technique that measures binding events by detecting changes in the refractive index at the surface of a sensor chip.
-
Methodology:
-
Immobilization: Recombinant CRBN (often the Thalidomide-binding domain) is immobilized on the surface of a sensor chip (e.g., a CM5 chip via amine coupling).[1]
-
Binding: A solution containing this compound at various concentrations is flowed over the chip surface, allowing it to associate with the immobilized CRBN.[1]
-
Detection: The change in the SPR signal is monitored in real-time to measure the association of the compound.[1]
-
Dissociation: A buffer solution without the compound is flowed over the chip to measure the dissociation of the compound from CRBN.[1]
-
Data Analysis: The association and dissociation rate constants are determined by fitting the sensorgram data to a binding model, and the dissociation constant (K_d) is calculated.
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs when a ligand binds to a protein. This allows for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
-
Methodology:
-
Sample Preparation: A solution of purified CRBN is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.[1]
-
Titration: The this compound solution is injected in small, precise aliquots into the CRBN solution.[1]
-
Heat Measurement: The heat released or absorbed upon each injection is measured.[1]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
3. Fluorescence Polarization (FP) Assay
-
Principle: This competitive assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled tracer molecule tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein like CRBN, its tumbling slows, and polarization increases. A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.
-
Methodology:
-
Reaction Mixture: A fixed concentration of purified CRBN and a fluorescently labeled tracer known to bind to the Thalidomide-binding site are incubated together.
-
Competition: this compound is added to the mixture in a serial dilution.[1]
-
Incubation: The reaction is incubated to allow the binding to reach equilibrium.[1]
-
Measurement: The fluorescence polarization is measured using a microplate reader.[1]
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound. The IC50 value (the concentration that displaces 50% of the tracer) is determined from the dose-response curve and can be converted to a K_i (inhibition constant).[1]
-
4. Homogeneous Time-Resolved Fluorescence (HTRF)
-
Principle: HTRF is a robust, high-throughput competitive binding assay based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.
-
Methodology:
-
Reagent Preparation: Prepare solutions of tagged recombinant CRBN (e.g., His-tagged), a fluorescently labeled Thalidomide tracer, and an HTRF detection reagent (e.g., a labeled antibody against the tag).[6]
-
Assay Procedure: A serial dilution of this compound is prepared in assay plates.[6]
-
Binding: The tagged CRBN protein is added to each well and incubated to allow for binding. Subsequently, the pre-mixed HTRF detection reagents (fluorescent tracer and labeled antibody) are added.[6]
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 2-4 hours) to allow the competitive binding to reach equilibrium.[6]
-
Measurement: The HTRF signal is read on a compatible plate reader.
-
Data Analysis: The HTRF ratio (Acceptor signal / Donor signal) is plotted against the concentration of the test compound. The IC50 value is determined from the resulting competition curve.[6]
-
Caption: Workflow for a competitive binding assay.
CRBN Signaling Pathway and Mechanism of Action
The binding of Thalidomide or its analogs to CRBN is the initiating event in a cascade that leads to the degradation of specific target proteins. This mechanism is central to the therapeutic effects of IMiDs and the function of many PROTACs.
-
Complex Formation: CRBN is part of the CRL4 E3 ubiquitin ligase complex, which also includes CUL4, DDB1, and RBX1.
-
Ligand Binding: Thalidomide and its analogs bind to a specific pocket on CRBN.[3]
-
Neosubstrate Recruitment: This binding event creates a novel interface on the surface of CRBN that enables the recruitment of proteins not normally recognized by the complex. These are termed "neosubstrates."[1][2] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, and SALL4 in the context of teratogenicity.[2]
-
Ubiquitination: The recruited neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4 complex. This leads to the polyubiquitination of the neosubstrate.
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.
-
Therapeutic Effect: The degradation of these key transcription factors leads to downstream effects, including apoptosis of cancer cells and immunomodulation.
Caption: CRBN signaling pathway modulation.
Conclusion
Measuring the binding affinity of ligands to CRBN is fundamental for the development of novel therapeutics, including IMiDs and PROTACs. While direct, publicly available binding data for this compound is scarce, its affinity is expected to be similar to that of Thalidomide. The established affinities of Thalidomide, Lenalidomide, and Pomalidomide provide a crucial benchmark for comparison, demonstrating a clear structure-activity relationship where small modifications can significantly enhance binding. Researchers can employ a variety of robust techniques, such as SPR, ITC, and fluorescence-based assays, to precisely quantify these interactions. Understanding the binding kinetics and thermodynamics is essential for optimizing ligand design and predicting the efficacy of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. D-Biotin-PEG6-Thalidomide_2144775-48-2_新研博美 [xinyanbm.com]
- 6. benchchem.com [benchchem.com]
Comparing the degradation efficiency of different PROTAC constructs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2][3] A PROTAC's efficacy is not merely a function of its binding affinity to the target protein but is intricately determined by a multitude of factors, including the choice of E3 ligase, the composition and length of the linker, and the kinetics of ternary complex formation.[4][5][] This guide provides a comparative analysis of different PROTAC constructs, supported by experimental data, to aid researchers in the rational design and optimization of these promising therapeutic agents.
The PROTAC Mechanism of Action: A Symphony of Interactions
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[7][8] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[9][10][11] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[8][12] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple POI molecules.[13][14]
The stability and conformation of this ternary complex are critical determinants of degradation efficiency.[15][16] Factors such as positive or negative cooperativity in the formation of the ternary complex can significantly impact the potency of a PROTAC.[5][15]
Figure 1: PROTAC Mechanism of Action.
Quantitative Comparison of PROTAC Constructs
The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][17][18] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize experimental data comparing the performance of different PROTACs, highlighting the impact of linker composition and E3 ligase choice.
Table 1: Impact of Linker Length and Composition on Degradation Efficiency
The linker is a critical component that influences the formation of a stable and productive ternary complex.[1][2][] Its length, rigidity, and chemical composition can significantly affect the degradation efficiency of a PROTAC.
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Not Specified | Alkyl/Ether | < 12 | Not Specified | No degradation | - | [1] |
| TBK1 | Not Specified | Alkyl/Ether | 12 - 29 | Not Specified | Submicromolar | - | [1] |
| TBK1 | Not Specified | Alkyl/Ether | 21 | Not Specified | 3 | 96 | [1] |
| TBK1 | Not Specified | Alkyl/Ether | 29 | Not Specified | 292 | 76 | [1] |
| ERα | Not Specified | PEG | 12 | Not Specified | Effective | - | [1] |
| ERα | Not Specified | PEG | 16 | Not Specified | More Potent | - | [1] |
| AR | Not Specified | Flexible (PEG) | - | 22Rv1 | Exhibited degradation | - | [1] |
| AR | Not Specified | Rigid (Disubstituted Phenyl) | - | 22Rv1 | No activity | - | [13] |
| CRBN | VHL | Alkyl | 9 | HEK293T | Concentration-dependent decrease | - | [13] |
| CRBN | VHL | PEG | 3 units | HEK293T | Weak degradation | - | [13] |
Table 2: Impact of E3 Ligase Choice on Degradation Efficiency
The choice of E3 ligase can dramatically alter the degradation profile and selectivity of a PROTAC.[4][19] Different E3 ligases have distinct expression patterns across tissues and cellular compartments, which can be leveraged to achieve tissue- or cell-specific protein degradation.[20][21]
| Target | PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| IRAK4 | Compound 9 | VHL | PBMCs | 151 | >95 | [22] |
| IRAK4 | Compound 8 | VHL | PBMCs | 259 | >90 | [22] |
| IRAK4 | KT-474 | Cereblon | THP-1 | 0.9 | 101.3 | [22] |
| BTK | DBt-10 | DCAF1 | BTK-resistant cells | Efficient degradation | - | [7] |
| BRD9 | DBr-1 | DCAF1 | VHL-resistant cells | Efficient degradation | - | [7] |
| BCL-XL | PROTAC 15 | CRBN | WI38 senescent cells | Effective degradation | - | [20] |
| BRD4 | PROTAC 16 | RNF114 | 231MFP | Less degradation at 1 µM (Hook effect) | - | [20] |
| BRD4 | PROTAC 17 | RNF114 | 231MFP | 36 | - | [20] |
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize PROTACs.
Western Blot for Protein Degradation
Objective: To qualitatively and semi-quantitatively measure the reduction in the level of a target protein following PROTAC treatment.[22]
Materials:
-
Relevant cell lines (e.g., THP-1, HEK293T)[22]
-
PROTAC of interest and DMSO (vehicle control)[22]
-
RIPA lysis buffer with protease and phosphatase inhibitors[22]
-
BCA Protein Assay Kit[22]
-
SDS-PAGE gels, PVDF or nitrocellulose membranes[22]
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH)[22]
-
HRP-conjugated secondary antibodies[22]
-
Chemiluminescence imaging system[22]
Procedure:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).[22]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.[22]
-
Immunoblotting: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[22]
-
Detection: Visualize protein bands using a chemiluminescence imaging system.[22]
-
Data Analysis: Quantify band intensities and normalize the target protein level to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[18]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.[22][23]
Materials:
-
Cell line expressing the POI and E3 ligase (e.g., MCF-7)[23]
-
PROTAC of interest and DMSO[23]
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI[23]
-
Non-denaturing cell lysis buffer with protease inhibitors[23]
-
Antibody against the E3 ligase or POI for immunoprecipitation[22]
-
Protein A/G beads[22]
-
Primary antibodies against the POI and E3 ligase for Western blot detection[22]
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or DMSO for 4-6 hours. Pre-treatment with a proteasome inhibitor is recommended.[23]
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.[23]
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody (e.g., anti-VHL) overnight at 4°C, followed by incubation with Protein A/G beads.[22]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[22]
-
Elution and Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against the POI and the E3 ligase.[23]
Experimental and Analytical Workflow
The development and characterization of a novel PROTAC involves a systematic workflow, from initial design to in-depth mechanistic studies.
Figure 2: General workflow for PROTAC development.
Conclusion
The rational design of highly efficient PROTACs requires a multi-parameter optimization approach. As demonstrated by the compiled data, subtle changes in linker length and composition, or a switch in the recruited E3 ligase, can have profound effects on degradation potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of PROTAC constructs. By carefully considering the interplay between the POI, the PROTAC, and the E3 ligase, researchers can unlock the full therapeutic potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. ijcrr.com [ijcrr.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 17. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to Validating Neosubstrate Degradation by Thalidomide Analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of neosubstrate degradation induced by thalidomide (B1683933) and its analogs, often referred to as immunomodulatory drugs (IMiDs) or Cereblon E3 Ligase Modulating Drugs (CELMoDs). These molecules function as "molecular glues," redirecting the cell's ubiquitin-proteasome system to degrade proteins not normally targeted by the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] Validating this process is critical for drug discovery, ensuring both efficacy and safety by characterizing on-target degradation and potential off-target effects.
Mechanism of Action: The Ternary Complex
Thalidomide analogs do not inhibit an enzyme's active site but instead create a new protein-protein interaction. The drug's glutarimide (B196013) moiety binds to a tri-tryptophan pocket in CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase (CRL4^CRBN^).[1] This binding alters the surface of CRBN, creating a novel interface that selectively recruits "neosubstrates."[4] This induced proximity results in the formation of a stable ternary complex (CRBN-Analog-Neosubstrate), leading to the polyubiquitination of the neosubstrate and its subsequent degradation by the 26S proteasome.[4][5] Many, but not all, neosubstrates share a common structural feature—a β-hairpin loop with a critical glycine (B1666218) residue, often found within a C2H2 zinc finger domain.[1][2][3]
Caption: Mechanism of neosubstrate degradation by thalidomide analogs.
Comparative Data: Analogs and Their Neosubstrates
The substrate specificity of thalidomide analogs is highly dependent on their chemical structure.[3][6] Subtle modifications to the phthalimide (B116566) ring can dramatically alter which neosubstrates are recruited and degraded. Key examples include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), crucial for multiple myeloma cell survival, and the translation termination factor GSPT1.[1][7] The degradation of GSPT1 is associated with broad cytotoxicity, making selectivity a key goal in drug design.[1][2]
Below is a summary of representative data comparing the activity of different thalidomide analogs against well-validated neosubstrates. DC₅₀ represents the concentration for 50% maximal degradation, and Dₘₐₓ is the maximum degradation observed.
| Analog | Neosubstrate | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Key Observation |
| Pomalidomide | IKZF1 | MM.1S | ~0.01 | >90 | High potency against lymphoid transcription factors. |
| Lenalidomide | IKZF1 | MM.1S | ~0.1-1.0 | >85 | Potent degrader of IKZF1/3, also targets CK1α.[8] |
| Thalidomide | IKZF1 | MM.1S | >10 | ~50-60 | Weaker degrader compared to its analogs.[6] |
| EM12 | IKZF1 | HEK293T | 1.7 | ~69 | A simpler isoindolinone derivative, moderately active.[1] |
| 4-OH-EM12 | IKZF1 | HEK293T | 0.028 | ~82 | Hydroxylation at the 4-position significantly boosts potency.[1] |
| CC-885 | GSPT1 | MOLM-13 | ~0.005 | >95 | Potent and specific degrader of GSPT1.[6][9] |
| CC-90009 | GSPT1 | Various | ~0.001-0.01 | >90 | A clinical-stage GSPT1 degrader.[1] |
| EM12 | GSPT1 | HEK293T | No Degradation | N/A | Demonstrates selectivity; does not degrade GSPT1.[1] |
Note: DC₅₀ and Dₘₐₓ values are approximate and can vary based on cell line, treatment duration, and assay method.
Experimental Validation Protocols
A rigorous, multi-step workflow is required to validate neosubstrate degradation and elucidate the mechanism of action.[4] This involves confirming protein loss, demonstrating dependence on the CRL4^CRBN^ pathway, and verifying ubiquitination.
Caption: Standard experimental workflow for validating neosubstrate degradation.
Protocol 1: Protein Degradation Assessment by Western Blot
This is the most common initial method to visually confirm the loss of the target protein.
-
Objective: To quantify the reduction in neosubstrate protein levels upon treatment with a thalidomide analog.
-
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., MM.1S for IKZF1, MOLM-13 for GSPT1) at an appropriate density. Treat with a dose-response range of the thalidomide analog for a set time (e.g., 4 to 24 hours).
-
Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with a primary antibody specific to the neosubstrate. Use an antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcome: A dose-dependent decrease in the band intensity corresponding to the neosubstrate, while the loading control remains unchanged.
Protocol 2: CRBN-Dependence Assay
This experiment is crucial to prove that the observed degradation is mediated by the intended E3 ligase, Cereblon.[4]
-
Objective: To confirm that neosubstrate degradation is dependent on the presence of CRBN.
-
Methodology:
-
Cell Lines: Use both wild-type cells and a corresponding cell line where the CRBN gene has been knocked out (using CRISPR/Cas9) or knocked down (using shRNA).
-
Treatment: Treat both wild-type and CRBN-null/KD cell lines with the thalidomide analog.
-
Analysis: Assess neosubstrate protein levels via Western blot as described in Protocol 1.
-
-
Expected Outcome: The neosubstrate is degraded in wild-type cells but remains stable in CRBN-null/KD cells, demonstrating that CRBN is required for the effect.
Protocol 3: In-Cell Ubiquitination Assay
This assay provides direct evidence that the neosubstrate is ubiquitinated prior to degradation.
-
Objective: To detect the polyubiquitination of the neosubstrate in response to analog treatment.
-
Methodology:
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. This step is critical to allow polyubiquitinated proteins to accumulate instead of being immediately degraded.[4]
-
Drug Addition: Add the thalidomide analog and incubate for an additional 2-4 hours.
-
Immunoprecipitation (IP): Lyse the cells under denaturing conditions (to disrupt protein-protein interactions) and immunoprecipitate the target neosubstrate using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western blot using an antibody that recognizes ubiquitin (e.g., P4D1).
-
-
Expected Outcome: A high-molecular-weight smear or laddering pattern, indicative of polyubiquitination, will appear for the neosubstrate only in cells treated with both the analog and a proteasome inhibitor.
Downstream Signaling Consequences of Neosubstrate Degradation
The degradation of neosubstrates has significant downstream biological effects, which form the basis of the therapeutic activity of thalidomide analogs. For example, the degradation of the transcription factors IKZF1 and GATA1 in hematopoietic cells alters gene expression, leading to an expansion of progenitors but a block in the final maturation of megakaryocytes.[10][11]
Caption: Downstream effects of IKZF1 degradation in hematopoietic cells.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Results: A Comparative Guide to Genetic Knockdown and Chemical Degradation
A deep dive into the methodologies, data, and workflows for robust target validation in biomedical research.
In the quest for novel therapeutic targets, researchers and drug development professionals rely on rigorous methods to validate the role of specific proteins in disease processes. Two cornerstone approaches for reducing protein levels are genetic knockdown, primarily through RNA interference (RNAi), and chemical degradation, a rapidly advancing field featuring technologies like PROTACs and molecular glues. This guide provides a comprehensive comparison of these techniques, offering experimental data, detailed protocols, and visual workflows to aid researchers in designing robust cross-validation strategies.
At a Glance: Genetic Knockdown vs. Chemical Degradation
| Feature | Genetic Knockdown (siRNA/shRNA) | Chemical Degradation (PROTACs/Molecular Glues) |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation. | Post-translational protein degradation via the ubiquitin-proteasome system. |
| Level of Intervention | mRNA | Protein |
| Onset of Effect | Slower, dependent on mRNA and protein turnover rates. | Rapid, with protein degradation observable within hours.[1] |
| Duration of Effect | siRNA: Transient (3-7 days).shRNA: Stable, long-term knockdown. | Dependent on compound pharmacokinetics; can be reversible upon washout.[1] |
| Delivery | siRNA: Transfection (lipids, electroporation).shRNA: Viral transduction (e.g., lentivirus). | Direct administration of small molecules to cells or in vivo. |
| Specificity | Can have off-target effects through miRNA-like activity. | Off-target degradation of other proteins is a potential concern. |
| Therapeutic Relevance | RNA-based therapies are an emerging class of drugs. | Small molecule drugs represent a well-established therapeutic modality. |
Part 1: Genetic Knockdown - A Focus on RNA Interference
Genetic knockdown using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) is a powerful technique to silence gene expression at the mRNA level.
siRNA vs. shRNA: A Comparative Overview
| Characteristic | siRNA (small interfering RNA) | shRNA (short hairpin RNA) |
| Nature | Exogenous double-stranded RNA. | Expressed from a DNA vector as a hairpin structure. |
| Delivery | Transient transfection. | Stable transduction via viral vectors (e.g., lentivirus). |
| Duration | Transient knockdown (days).[2] | Long-term, stable knockdown. |
| Applications | Rapid, short-term studies; high-throughput screening. | Long-term studies; generation of stable cell lines; in vivo studies. |
| Off-Target Effects | Can occur due to partial complementarity to unintended mRNAs.[3] | Also susceptible to off-target effects, potentially at lower rates than siRNA.[4] |
Case Study: siRNA-mediated Knockdown of BRD4
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader involved in cancer. The following data summarizes the typical efficacy of siRNA in reducing BRD4 levels and its downstream effects.
Table 1: Quantitative Comparison of BRD4 siRNA Efficacy
| Parameter | Treatment | Time Point | Cell Line | Result | Reference |
| BRD4 Protein Knockdown | 50 nM BRD4 siRNA | 48 hours | HeLa | ~80% reduction | [5] |
| c-Myc mRNA Downregulation | 50 nM BRD4 siRNA | 48 hours | HeLa | ~70% reduction | [5] |
| Cell Viability | 72 hours | Medulloblastoma | Significant reduction | [5] |
Part 2: Chemical Degradation - PROTACs and Molecular Glues
Chemical degradation utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a target protein.
PROTACs vs. Molecular Glues: A Comparative Overview
| Characteristic | PROTACs (Proteolysis Targeting Chimeras) | Molecular Glues |
| Structure | Heterobifunctional molecules with two ligands and a linker. | Monovalent small molecules. |
| Mechanism | Induce proximity between the target protein and an E3 ligase. | Induce or stabilize the interaction between an E3 ligase and a neo-substrate. |
| Discovery | Rational design is more straightforward. | Often discovered through serendipity or phenotypic screening.[6] |
| Druggability | Can target proteins lacking traditional active sites. | Can also target "undruggable" proteins. |
Case Study 1: PROTAC-mediated Degradation of BRD4
PROTACs targeting BRD4 have been extensively studied. The data below illustrates the effectiveness of a BRD4 PROTAC degrader.
Table 2: Quantitative Comparison of BRD4 PROTAC Efficacy
| Parameter | Treatment | Time Point | Cell Line | Result | Reference |
| BRD4 Protein Degradation | 100 nM PROTAC BRD4 Degrader-1 | 24 hours | HeLa | >90% degradation | [5] |
| c-Myc Protein Downregulation | 100 nM PROTAC BRD4 Degrader-1 | 24 hours | HeLa | ~75% reduction | [5] |
| Cell Viability (IC50) | 72 hours | Diffuse Large B-cell Lymphoma | <10 nM | [5] |
Case Study 2: Molecular Glue-mediated Degradation of IKZF1 and GSPT1
Molecular glues like thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are known to induce the degradation of transcription factors such as Ikaros (IKZF1) and the translation termination factor GSPT1.
Table 3: Quantitative Comparison of Molecular Glue Efficacy
| Target | Compound | DC50 (Degradation) | Dmax (Maximal Degradation) | Cell Line | Reference |
| IKZF1 | Pomalidomide | 1.8 nM | 95% | HEK293T | [7] |
| GSPT1 | CC-885 | 3.0 nM | 90% | HEK293T | [7] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding and replicating these validation studies.
Detailed Experimental Protocols
Western Blot for Protein Level Quantification
This protocol outlines the steps to quantify protein levels following genetic knockdown or chemical degradation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse treated and control cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.[8]
-
Protein Transfer: Transfer the separated proteins to a membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane, add ECL substrate, and capture the signal using an imager.[8]
-
Quantification: Quantify band intensities using image analysis software and normalize to the loading control.[8]
Quantitative PCR (qPCR) for mRNA Level Quantification
This protocol is for measuring changes in mRNA levels, particularly relevant for validating siRNA/shRNA-mediated knockdown.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers for the target gene and a reference gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data and calculate the relative mRNA expression using the ΔΔCt method, normalizing to the reference gene.[10]
Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the knockdown/degradation modality at various concentrations.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[11][12]
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.[11][12]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).[7]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion: An Integrated Approach to Target Validation
Both genetic knockdown and chemical degradation are powerful tools for interrogating protein function. They are not mutually exclusive but rather complementary approaches that, when used in concert, provide a more complete and robust validation of a potential drug target. Genetic methods offer high specificity at the nucleic acid level, while chemical degraders provide a pharmacologically relevant context. By cross-validating findings using both strategies, researchers can build a stronger case for the therapeutic potential of a target and increase the likelihood of success in subsequent drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Target Gene Silencing using Synthetically Modified siRNA and shRNA That Express Recombinant Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. manuals.cellecta.com [manuals.cellecta.com]
- 10. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. horizondiscovery.com [horizondiscovery.com]
Safety Operating Guide
Proper Disposal of Biotin-PEG6-Thalidomide: A Comprehensive Safety Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Biotin-PEG6-Thalidomide are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, offering a step-by-step operational plan for the proper disposal of this PROTAC (Proteolysis Targeting Chimera) linker.
This compound and its derivatives should be handled with extreme caution due to the inherent hazards of the thalidomide (B1683933) moiety, a known human teratogen with reproductive toxicity.[1][2][3] All handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol and to adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[3][4]
Core Safety Principles and Hazard Assessment
The primary health concern associated with this compound is the teratogenic potential of its thalidomide component, which can cause severe birth defects.[1][2] Therefore, stringent containment and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Known Hazards | Potential Teratogen, Reproductive Hazard, Toxic | [5][6][7] |
| Primary Mitigation | Strict containment, use of appropriate PPE, disposal as hazardous waste. | [1] |
| Storage | Store locked up at -20°C. | N/A |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or contaminated materials).
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be safely removed if contaminated.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles.[1][2] |
| Lab Coat | A fully buttoned lab coat. | Protects against skin contact. |
| Respiratory Protection | A respirator may be necessary if there is a risk of dust or aerosol formation. | Prevents inhalation of the compound.[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The primary method for disposal is through a certified hazardous waste management service.
Waste Segregation and Collection
1. Designated Waste Containers:
-
Use dedicated, sealable, and clearly labeled hazardous waste containers.
-
The containers must be made of a material compatible with the solvents used (e.g., DMSO, DMF, Acetone, Acetonitrile).
-
Label containers with "Hazardous Waste: this compound" and any other identifiers required by your institution's EHS department.[2]
2. Segregation of Waste Streams:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in a designated solid hazardous waste container.[1][4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.[1][3]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
Decontamination of Work Surfaces and Glassware
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable solvent. All cleaning materials used must be disposed of as solid hazardous waste.
-
Non-disposable Glassware: Non-disposable glassware should be decontaminated using a validated procedure approved by your EHS department, or disposed of as hazardous waste.[3] If triple-rinsing, collect all rinsate as hazardous liquid waste.[2]
Final Disposal Protocol
-
Container Management: Keep hazardous waste containers securely sealed when not in use. Store containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from general laboratory traffic.[3]
-
Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Professional Disposal: Arrange for the pickup and disposal of all hazardous waste containing this compound through your institution's licensed hazardous waste contractor.[2][8] Do not dispose of this chemical down the drain or in the general trash.[1][4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before addressing the spill, don the full required PPE.
-
Contain the Spill: Cover the spill with an absorbent, non-combustible material (e.g., vermiculite, sand).[4]
-
Collect Spill Debris: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[2][4]
-
Decontaminate the Area: Decontaminate the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[2][4]
Visual Workflow for Disposal
The following diagrams illustrate the procedural flow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
